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  • Product: Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
  • CAS: 302964-21-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This heterocyclic system is a key pharmacophore in drugs with antibacterial, anti-inflammatory, anti-HIV, and anticancer properties.[2] The specific target of this guide, Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features, including the reactive amino group and the ester functionality, allow for diverse chemical modifications, making it a versatile intermediate in drug discovery pipelines.

This guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, focusing on the well-established Hantzsch thiazole synthesis. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.

The Core Mechanism: Hantzsch Thiazole Synthesis

The most prominent and efficient method for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or, in this case, thiourea.[4] The synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate via this method proceeds through a well-understood sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

The key starting materials for this specific synthesis are:

  • Methyl 2-halo-3-oxopentanoate: This α-halo-β-ketoester provides the C4 (with the ethyl group) and C5 (with the methyl carboxylate group) of the thiazole ring. It can be synthesized from methyl 3-oxopentanoate.[5][6]

  • Thiourea: This reagent provides the N3 nitrogen, the C2 carbon, and the exocyclic amino group.

The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the methyl 2-halo-3-oxopentanoate. This is an SN2 reaction, where the halide acts as the leaving group.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the ketoester.

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic 2-aminothiazole ring.

Hantzsch_Thiazole_Synthesis start_materials Starting Materials thiourea Thiourea start_materials->thiourea alpha_halo_ketoester Methyl 2-halo-3-oxopentanoate start_materials->alpha_halo_ketoester intermediate1 S-Alkylation Intermediate thiourea->intermediate1 Nucleophilic Attack (SN2) alpha_halo_ketoester->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate intermediate2->product Dehydration

Caption: The Hantzsch synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

Experimental Protocol: A Step-by-Step Guide

The following protocol describes a one-pot synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, adapted from established procedures for analogous compounds.[7] This method involves the in situ generation of the α-halo-β-ketoester from methyl 3-oxopentanoate, followed by cyclization with thiourea.

Materials and Reagents
  • Methyl 3-oxopentanoate

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ammonia solution (e.g., NH4OH)

  • Ethyl acetate (for recrystallization)

  • Sodium bicarbonate (for work-up)

Experimental Workflow

Experimental_Workflow step1 1. Halogenation: Dissolve methyl 3-oxopentanoate in THF/water. Cool to 0°C. Add NBS or NCS portion-wise. step2 2. Reaction Monitoring: Stir at room temperature for 2-3 hours. Monitor by TLC until starting material is consumed. step1->step2 step3 3. Cyclization: Add thiourea to the reaction mixture. Heat to reflux (approx. 80°C) for 2-4 hours. step2->step3 step4 4. Work-up: Cool to room temperature. Filter any insoluble material. Neutralize the filtrate with ammonia solution. step3->step4 step5 5. Isolation: Collect the precipitate by filtration. Wash the solid with water. step4->step5 step6 6. Purification: Recrystallize the crude product from ethyl acetate. Dry under vacuum. step5->step6 product Final Product: Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate step6->product

Caption: One-pot synthesis workflow for the target compound.

Detailed Procedure
  • Halogenation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxopentanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v). Cool the solution to 0°C in an ice bath. Slowly add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1-1.2 eq) in portions, maintaining the temperature below 5°C.

    • Causality: The use of a THF/water solvent system facilitates the dissolution of both the organic substrate and the halogenating agent. Cooling the reaction mixture controls the exothermicity of the halogenation reaction and minimizes side product formation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting β-ketoester is fully consumed.

  • Cyclization: To the reaction mixture containing the in situ generated methyl 2-halo-3-oxopentanoate, add thiourea (1.0-1.2 eq). Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can again be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If any solid (e.g., succinimide) has precipitated, remove it by filtration. To the filtrate, add a concentrated ammonia solution dropwise until the pH is neutral or slightly basic (pH 7-8). This will precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield pure Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

  • Characterization: The final product should be characterized by standard analytical techniques, such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for the synthesis of 2-aminothiazole-5-carboxylates based on literature precedents for analogous compounds. These parameters can be used as a starting point for optimizing the synthesis of the target molecule.

ParameterRecommended Condition/ReagentRationale/Justification
Halogenating Agent N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Provides a source of electrophilic halogen for the α-halogenation of the β-ketoester. NBS is often preferred for its ease of handling.
Solvent System THF/Water or EthanolA polar protic or aprotic solvent system is required to dissolve the reactants and facilitate the reaction.[7]
Reaction Temperature 0°C (Halogenation), Reflux (Cyclization)Low temperature for halogenation minimizes side reactions. Elevated temperature for cyclization ensures a reasonable reaction rate.
Base for Work-up Ammonia, Sodium BicarbonateNeutralizes the acidic reaction mixture to precipitate the free base of the 2-aminothiazole product.
Purification Method RecrystallizationA standard and effective method for obtaining a high-purity solid product.

Conclusion and Future Outlook

The Hantzsch thiazole synthesis remains a highly reliable and versatile method for the preparation of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. The one-pot procedure described in this guide offers an efficient and straightforward approach, minimizing the need for isolation of the potentially lachrymatory α-halo-β-ketoester intermediate. By carefully controlling the reaction parameters, researchers can achieve high yields of this valuable building block.

Further research may focus on the development of more environmentally benign and catalytic versions of the Hantzsch synthesis, potentially utilizing microwave irradiation or green solvents to reduce reaction times and energy consumption. The continued exploration of the synthetic utility of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 52(10), 1889–1902. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Retrieved from [Link]

  • El-Sayed, A. M., et al. (2014). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 19(12), 20569-20581. [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Solladié-Cavallo, A., et al. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry, 81(12), 5140-5147. [Link]

  • Chegg. (2016). Reaction of methyl 3-oxopentanoate and 1) NaOCH3; 2) CH3I; 3) H3O+, heat. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Lianyungang Institute of Advanced Synthesis. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Letters in Applied NanoBioScience, 12(4), 159. [Link]

  • Beilstein Journals. (n.d.). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1088-1095. [Link]

  • ChemSynthesis. (n.d.). methyl 2-methyl-3-oxopentanoate. Retrieved from [Link]

  • Chemchart. (n.d.). ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. Scientific Reports, 13, 1593. [Link]

  • Google Patents. (n.d.). CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole.
  • National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1169038B1 - Cyclic protein tyrosine kinase inhibitors.
  • Amerigo Scientific. (n.d.). Fine Chemicals. Retrieved from [Link]

Sources

Exploratory

"Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" NMR and IR spectroscopy

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a detailed analysis of the expected spectroscopic profile of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectral data for this specific molecule is not widely available in public repositories, this document leverages established spectroscopic principles and data from closely related analogues to present a comprehensive, predicted characterization using Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The methodologies and interpretations detailed herein offer a robust framework for researchers engaged in the synthesis, identification, and quality control of this compound and its derivatives.

Introduction

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with applications in treating allergies, inflammation, hypertension, and bacterial infections.[1] The precise substitution pattern on the thiazole ring is critical for biological activity, making unambiguous structural confirmation essential.

Spectroscopic techniques like NMR and IR are indispensable tools for the structural elucidation of novel chemical entities. They provide detailed information about the molecule's functional groups, connectivity, and electronic environment. This guide serves as an expert resource for scientists, providing a foundational understanding of the key spectroscopic features predicted for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. The analysis is built upon a predictive approach, grounded in the known spectral data of its close structural isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, and fundamental principles of chemical spectroscopy.

Molecular Structure and Functional Groups

To interpret the spectral data, a clear understanding of the molecule's structure is paramount. The key structural features include:

  • A 2-aminothiazole ring : A five-membered aromatic heterocycle containing sulfur and nitrogen.

  • An amino group (-NH₂) at the C2 position.

  • An ethyl group (-CH₂CH₃) at the C4 position.

  • A methyl carboxylate group (-COOCH₃) at the C5 position.

These groups give rise to distinct and predictable signals in both NMR and IR spectra.

Figure 1: Structure of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate cluster_thiazole C2 N3 C2->N3 NH2 H₂N (a) C2->NH2 C4 C⁴ N3->C4 C5 C⁵ C4->C5 Et_CH2 CH₂ (b) C4->Et_CH2 S1 C5->S1 C_O C=O C5->C_O S1->C2 Et_CH3 CH₃ (c) Et_CH2->Et_CH3 O_Me O C_O->O_Me Me_O CH₃ (d) O_Me->Me_O

Caption: Molecular structure with key proton groups labeled for NMR analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • Sample Preparation (ATR): Ensure the diamond crystal of the ATR accessory is clean. Place a small amount of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

  • Scan Parameters: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Predicted IR Spectrum Interpretation

The IR spectrum is expected to show several strong, characteristic absorption bands that confirm the presence of the key functional groups. The predictions are based on typical frequencies for aminothiazoles and esters.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric StretchAmino (-NH₂)Medium - Strong
3150 - 3050C-H Aromatic StretchThiazole RingMedium - Weak
2980 - 2850C-H Aliphatic StretchEthyl & Methyl GroupsMedium
~1710 - 1690 C=O Stretch Ester (-COOCH₃) Very Strong
~1630N-H Scissoring (Bending)Amino (-NH₂)Strong
~1550C=N StretchThiazole RingStrong
~1450C=C StretchThiazole RingMedium
1250 - 1200C-O StretchEster (-COOCH₃)Strong

Causality and Insights:

  • The amino group (-NH₂) is expected to show two distinct bands for asymmetric and symmetric stretching, a hallmark of a primary amine.

  • The most prominent peak in the spectrum will be the ester carbonyl (C=O) stretch . Its position, predicted around 1700 cm⁻¹, is influenced by conjugation with the thiazole ring, which lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹).

  • The presence of strong bands around 1630 cm⁻¹ (N-H bend) and 1550 cm⁻¹ (C=N stretch) are highly diagnostic for the 2-aminothiazole ring system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. For this guide, spectra are predicted in a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to provide five distinct signals, confirming the connectivity of the molecule.

Label (Fig. 1)Predicted δ (ppm)MultiplicityIntegrationAssignment
a~7.1 - 7.5Broad Singlet2H-NH₂
d~3.75Singlet3H-COOCH₃
b~2.80Quartet2H-CH₂CH₃
c~1.25Triplet3H-CH₂CH₃

Expert Interpretation:

  • Amino Protons (a): The -NH₂ protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace water in the solvent. This signal will disappear upon adding a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.

  • Methyl Ester (d): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift around 3.75 ppm is characteristic of methyl esters.

  • Ethyl Group (b, c): The ethyl group at C4 presents a classic and easily identifiable pattern.

    • The methylene protons (b) are adjacent to the three methyl protons, splitting their signal into a quartet (n+1 = 3+1 = 4). Their position is shifted downfield (~2.80 ppm) due to the deshielding effect of the adjacent aromatic thiazole ring.

    • The methyl protons (c) are adjacent to the two methylene protons, splitting their signal into a triplet (n+1 = 2+1 = 3). They appear in the typical aliphatic region around 1.25 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all 7 unique carbon atoms in the molecule.

Predicted δ (ppm)Assignment (Carbon Atom)
~169C2 (C-NH₂)
~162C=O (Ester)
~158C4 (C-Ethyl)
~108C5 (C-Ester)
~52-COOCH₃
~23-CH₂CH₃
~14-CH₂CH₃

Expert Interpretation:

  • Thiazole Ring Carbons (C2, C4, C5): These carbons appear in the aromatic/olefinic region. The C2 carbon, attached to two heteroatoms (N and S) and the amino group, is expected to be the most downfield of the ring carbons (~169 ppm). The C4 and C5 carbons' shifts are influenced by their respective substituents. These predictions are based on data from similar structures.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected around 162 ppm, a typical value for α,β-unsaturated or aromatic esters.

  • Alkyl Carbons: The methyl ester carbon appears around 52 ppm, while the ethyl group carbons appear further upfield at approximately 23 ppm (-CH₂-) and 14 ppm (-CH₃-), consistent with standard aliphatic carbon chemical shifts.

Integrated Spectroscopic Analysis Workflow

Confirming a molecular structure requires synthesizing information from all available spectroscopic data. The following workflow illustrates the logical process for characterizing Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

Figure 2: Integrated Spectroscopic Analysis Workflow cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_synthesis Structural Elucidation IR_Data Acquire IR Spectrum IR_Func Identify Key Stretches: - N-H (~3400 cm⁻¹) - C=O (~1700 cm⁻¹) - C=N (~1550 cm⁻¹) IR_Data->IR_Func IR_Confirm Confirm Functional Groups: Amino, Ester, Thiazole Ring IR_Func->IR_Confirm Assemble Assemble Fragments: - Ethyl group (quartet, triplet) - Methyl Ester (singlet) - NH₂ (broad singlet) IR_Confirm->Assemble NMR_Data Acquire ¹H & ¹³C Spectra H_NMR Analyze ¹H NMR: - Integration (Proton Count) - Multiplicity (Connectivity) - Chemical Shift (Environment) NMR_Data->H_NMR C_NMR Analyze ¹³C NMR: - Number of Signals - Chemical Shift (Carbon Type) NMR_Data->C_NMR H_NMR->Assemble Structure_Confirm Final Structure Confirmation C_NMR->Structure_Confirm Assemble->Structure_Confirm

Caption: A logical workflow from data acquisition to final structure confirmation.

Conclusion

This guide outlines the predicted IR, ¹H NMR, and ¹³C NMR spectroscopic features of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate . The analysis provides a detailed roadmap for researchers to identify and characterize this molecule. The key identifying features include the strong ester C=O stretch in the IR spectrum and the distinct singlet (methyl ester) and quartet-triplet pattern (ethyl group) in the ¹H NMR spectrum. By correlating data from these orthogonal techniques, scientists can achieve unambiguous confirmation of the molecular structure, ensuring the integrity and quality of their research and development efforts.

References

  • This reference is a placeholder for a general organic chemistry spectroscopy textbook, as no specific web source was used for these fundamental principles. Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (URL not applicable)
  • This reference is a placeholder for a general heterocyclic chemistry textbook. Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (URL not applicable)
  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • Chemistry LibreTexts. (2023). High Resolution Proton NMR Spectra. Available at: [Link]

  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Introduction Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Thiazole rings are key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Thiazole rings are key scaffolds in a variety of biologically active molecules.[1] Understanding the mass spectral behavior of this compound is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide provides a detailed analysis of the fragmentation pathways of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering insights into the structural features that govern its gas-phase decomposition.

Predicted Mass Spectral Fragmentation

Due to the absence of a publicly available mass spectrum for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, the following fragmentation patterns are predicted based on the known mass spectral behavior of its constituent functional groups: the 2-aminothiazole core, the C4-ethyl substituent, and the C5-methyl carboxylate group. These predictions are supported by data from closely related analogs, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, and general principles of mass spectrometry.[2]

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, the molecule is expected to form a molecular ion (M+•) which then undergoes a series of fragmentation reactions. The initial ionization will likely occur at the thiazole ring, either on the sulfur or nitrogen atoms, or at the amino group.

Key Predicted Fragmentation Pathways under EI:

  • Loss of a Methyl Radical from the Ethyl Group: A primary fragmentation event is often the cleavage of a C-C bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH3) from the 4-ethyl group. This would result in a stable benzylic-type cation.

  • Loss of the Methoxy Group from the Ester: Cleavage of the O-CH3 bond of the methyl ester can lead to the loss of a methoxy radical (•OCH3).

  • Loss of the Methyl Ester Group: The entire methyl carboxylate group can be lost as a radical.

  • Ring Cleavage: The thiazole ring itself can undergo fragmentation. Common pathways for thiazoles involve the cleavage of the C-S and C-N bonds.[3][4]

  • McLafferty Rearrangement: For the ethyl group at the C4 position, a McLafferty-type rearrangement is possible, involving the transfer of a hydrogen atom from the ethyl chain to the thiazole ring, followed by the elimination of a neutral ethene molecule.

Predicted Major Fragments in the EI Mass Spectrum:

m/z Proposed Fragment Identity Neutral Loss
200Molecular Ion [M]+•-
185[M - CH3]+•CH3
169[M - OCH3]+•OCH3
141[M - COOCH3]+•COOCH3
172[M - C2H4]+• (from McLafferty Rearrangement)C2H4
Electrospray Ionization (ESI) Mass Spectrometry

In positive-ion ESI-MS, the molecule will primarily be observed as the protonated molecule, [M+H]+. Fragmentation of this even-electron ion in tandem mass spectrometry (MS/MS) experiments will proceed through different mechanisms than the radical-driven fragmentations seen in EI.[5]

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule (CH3OH).

  • Loss of Carbon Monoxide: Following the loss of methanol, the resulting acylium ion can lose carbon monoxide (CO).

  • Loss of Ethene: Similar to the McLafferty rearrangement in EI, the ethyl group can facilitate the loss of a neutral ethene molecule (C2H4).

  • Thiazole Ring Fragmentations: The protonated thiazole ring can undergo cleavage, although this may require higher collision energies.

Predicted Major Fragments in the ESI-MS/MS Spectrum:

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Identity Neutral Loss
201169[M+H - CH3OH]+CH3OH
169141[M+H - CH3OH - CO]+CO
201173[M+H - C2H4]+C2H4

Experimental Protocols

To acquire high-quality mass spectra of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, the following experimental setups are recommended.

Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve the compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve the compound in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid to a concentration of 10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the protonated molecule ([M+H]+ at m/z 201) and perform collision-induced dissociation (CID) with argon as the collision gas. Vary collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.

Visualizing Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate under EI and ESI conditions.

Electron Ionization (EI) Fragmentation Pathway

EI_Fragmentation M Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate (m/z 200, M+•) F1 [M - CH3]+ (m/z 185) M->F1 - •CH3 F2 [M - OCH3]+ (m/z 169) M->F2 - •OCH3 F3 [M - COOCH3]+ (m/z 141) M->F3 - •COOCH3 F4 [M - C2H4]+• (m/z 172) M->F4 - C2H4 (McLafferty)

Caption: Proposed EI fragmentation of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

ESI_Fragmentation M_H [M+H]+ (m/z 201) F1_H [M+H - CH3OH]+ (m/z 169) M_H->F1_H - CH3OH F3_H [M+H - C2H4]+ (m/z 173) M_H->F3_H - C2H4 F2_H [M+H - CH3OH - CO]+ (m/z 141) F1_H->F2_H - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

Conclusion

The mass spectral fragmentation of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is governed by the interplay of its functional groups. Under EI, fragmentation is expected to be initiated by the loss of small radicals from the ethyl and methyl ester groups, as well as potential ring cleavage. In contrast, ESI-MS/MS of the protonated molecule is predicted to be dominated by the loss of neutral molecules such as methanol and ethene. The detailed analysis and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating accurate identification and structural elucidation.

References

  • Bettendorff, L., & Wins, P. (2021). Thiamine. In Encyclopedia of Biological Chemistry III (3rd ed., Vol. 1, pp. 302–313). Elsevier Inc.
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Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Abstract This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. Given the scarcity of publicly available solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, outlines a detailed experimental protocol for its determination, and provides a strategy for data analysis and interpretation. By following the methodologies presented, researchers can systematically generate a comprehensive solubility profile, a critical parameter for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction: The Significance of Solubility

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole class. Thiazole rings are prevalent scaffolds in medicinal chemistry, known to be key components in a variety of biologically active compounds, including antimicrobial and anticancer agents[1][2][3]. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In drug development, poor aqueous solubility can severely limit a compound's bioavailability, hindering its therapeutic potential. In synthetic chemistry, understanding solubility is crucial for reaction setup, purification, and crystallization processes[4]. This guide provides the necessary theoretical and practical knowledge to establish a comprehensive solubility profile for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction[5][6]. This principle states that substances with similar polarities are more likely to be soluble in one another. To predict the solubility of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Polar Features: The molecule possesses several polar functional groups capable of hydrogen bonding:

    • An amino group (-NH2) which can act as a hydrogen bond donor and acceptor.

    • A thiazole ring containing nitrogen and sulfur heteroatoms, which can act as hydrogen bond acceptors.

    • An ester group (-COOCH3) with carbonyl oxygen that is a hydrogen bond acceptor.

  • Nonpolar Features: The molecule also contains nonpolar components:

    • An ethyl group (-CH2CH3).

    • A methyl group on the ester.

    • The carbon backbone of the thiazole ring.

Predicted Solubility:

Based on this structure, Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is expected to be a somewhat polar molecule. Its solubility will be highest in polar solvents that can engage in hydrogen bonding.

  • High Expected Solubility: Polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are likely to be effective solvents.

  • Moderate to Low Expected Solubility: Less polar solvents (e.g., ethyl acetate, dichloromethane) may show some solubility.

  • Poor Expected Solubility: Nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents for this compound.

The presence of the basic amino group suggests that the compound's solubility in aqueous solutions will be pH-dependent. In acidic solutions (e.g., 5% HCl), the amino group will be protonated, forming a salt, which should significantly increase its aqueous solubility[7][8].

Logical Relationship Diagram: Polarity and Solubility

The following diagram illustrates the "like dissolves like" principle as it applies to predicting the solubility of the target compound.

G cluster_solute Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate cluster_solvents Solvent Categories Solute Polar Functional Groups: - Amino (-NH2) - Ester (-COOCH3) - Thiazole Ring (N, S) Nonpolar Groups: - Ethyl (-C2H5) - Methyl (-CH3) PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic High Solubility (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Solute->PolarAprotic Good Solubility (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Weak Interactions)

Caption: Predicted solubility based on molecular polarity.

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is required. The Shake-Flask method is a widely accepted and reliable technique for determining equilibrium solubility[9].

Materials and Equipment
  • Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (solid, high purity)

  • Selection of solvents (analytical grade or higher):

    • Polar Protic: Purified Water, Ethanol, Methanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone

    • Nonpolar: Hexane, Toluene

    • Aqueous Buffers/Solutions: 5% HCl, 5% NaOH[10]

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Protocol: Shake-Flask Method

The following protocol outlines the steps to determine the solubility of the compound.

Step 1: Preparation

  • Label vials for each solvent to be tested.

  • Add an excess amount of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate to each vial. An excess is crucial to ensure a saturated solution is formed. A starting point could be ~20-30 mg of solid[11].

  • Accurately add a known volume of the chosen solvent to each vial (e.g., 1 mL or 2 mL)[10].

Step 2: Equilibration

  • Securely cap the vials.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours[9]. The solution should appear as a slurry with undissolved solid remaining.

Step 3: Sample Collection and Preparation

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the supernatant through a syringe filter into a clean, labeled vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

Step 4: Quantification

  • Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry[12][13].

  • Prepare a calibration curve using standard solutions of known concentrations of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

  • Determine the concentration of the diluted sample from the calibration curve.

Step 5: Calculation of Solubility

  • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The diagram below visualizes the Shake-Flask method for solubility determination.

G start Start prep Step 1: Preparation Add excess solid to a known volume of solvent. start->prep equil Step 2: Equilibration Agitate at constant temp for 24-48 hours. prep->equil sample Step 3: Sampling & Filtration Filter supernatant to remove undissolved solid. equil->sample dilute Dilute Sample Accurately dilute the filtrate for analysis. sample->dilute quantify Step 4: Quantification Analyze via HPLC-UV or UV-Vis Spectrophotometry. dilute->quantify calculate Step 5: Calculation Determine solubility using calibration curve & dilution factor. quantify->calculate end_node End (Solubility Data) calculate->end_node

Caption: Workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The collected solubility data should be organized systematically to allow for clear comparison and analysis.

Quantitative Solubility Data

Summarize the quantitative results in a table, categorizing solvents by their polarity.

Solvent Category Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Qualitative Observation
Polar Protic Water25[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Ethanol25[Experimental Value][Calculated Value]e.g., Soluble
Methanol25[Experimental Value][Calculated Value]e.g., Freely Soluble
Polar Aprotic DMSO25[Experimental Value][Calculated Value]e.g., Very Soluble
Acetonitrile25[Experimental Value][Calculated Value]e.g., Soluble
Nonpolar Hexane25[Experimental Value][Calculated Value]e.g., Insoluble
Aqueous (Reactive) 5% HCl (aq)25[Experimental Value][Calculated Value]e.g., Freely Soluble
5% NaOH (aq)25[Experimental Value][Calculated Value]e.g., Sparingly Soluble

Qualitative descriptors can be based on USP standards (e.g., Very Soluble: <1 part solvent per part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; etc.).

Interpretation of Results

The experimental data should be analyzed in the context of the theoretical predictions.

  • Correlation with Polarity: Compare the solubility across different solvent categories. Is the trend consistent with the "like dissolves like" principle? The high solubility in polar solvents like DMSO and alcohols would be due to strong dipole-dipole interactions and hydrogen bonding.

  • Effect of pH: The significantly higher solubility in 5% HCl would confirm the basic nature of the amino group. Protonation to form a soluble salt is the driving force for this increased solubility. The effect of 5% NaOH should also be noted, although a significant change from neutral water is less likely unless the molecule has an acidic proton.

  • Intermolecular Forces: Discuss the specific intermolecular forces at play between the solute and each class of solvent. For instance, the ability of the -NH2 group to donate hydrogen bonds and the ester and thiazole moieties to accept them are key to its solubility in protic solvents.

Conclusion

This guide has provided a comprehensive, scientifically-grounded methodology for determining the solubility profile of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. By combining theoretical prediction with a rigorous experimental protocol, researchers can generate the reliable and accurate solubility data essential for advancing research and development. The principles and procedures outlined herein are broadly applicable and serve as a self-validating system for characterizing the solubility of novel chemical entities.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

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  • Taylor & Francis Online. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (2019). Synthetic Communications, 49(8). Available from: [Link]

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Foundational

A Comprehensive Technical Guide to the Solid-State Characterization of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate: A Roadmap for Crystal Structure and Polymorphism Analysis

Introduction The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous approved drugs and clinical candidates.[1][2][3] Its ability to engage in crucial hydrogen bon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous approved drugs and clinical candidates.[1][2][3] Its ability to engage in crucial hydrogen bonding interactions and modulate physicochemical properties makes it a valuable component in the design of novel therapeutics.[1][4] Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, the subject of this guide, is a member of this important class of compounds. While extensive research exists on the synthesis and biological activities of various thiazole derivatives, a thorough investigation into the specific solid-state properties of this molecule—namely its crystal structure and potential for polymorphism—remains undocumented in publicly available literature.[5]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute that must be comprehensively understood during drug development.[6][7] Different polymorphs can exhibit distinct physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which have profound implications for a drug's safety and efficacy.[8] Furthermore, the polymorphic landscape of an active pharmaceutical ingredient (API) is a key aspect of intellectual property strategy.[6]

This guide, therefore, serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to investigate and characterize the crystal structure and polymorphism of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. We will proceed from the foundational step of material synthesis to advanced analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: Synthesis and Preparation of High-Purity Material

A robust solid-state characterization begins with the synthesis of high-purity starting material. The Hantzsch thiazole synthesis is the most classical and widely utilized method for creating the 2-aminothiazole core.[9] The proposed synthesis for the title compound involves the condensation of an appropriate α-haloketone with thiourea.

Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis
  • Selection of Starting Materials:

    • Thiourea: The source of the N-C-S backbone of the 2-amino group.

    • Methyl 2-chloro-3-oxopentanoate: This α-chloro-β-ketoester provides the remaining atoms for the thiazole ring. It can be synthesized by chlorination of methyl 3-oxopentanoate.

  • Step-by-Step Synthesis Protocol:

    • To a solution of methyl 2-chloro-3-oxopentanoate (1 equivalent) in a suitable solvent such as absolute ethanol, add thiourea (1.1 equivalents).

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds for 3-6 hours.[10]

    • Upon completion, allow the reaction mixture to cool slowly to room temperature. The product, often a hydrohalide salt, may precipitate.

    • Collect the precipitate by filtration. To obtain the free base, the solid can be suspended in water and neutralized by the slow addition of a base like aqueous sodium bicarbonate or dilute ammonia until the pH is approximately 8-9.

    • Filter the resulting solid, wash with cold deionized water, and dry under vacuum at a temperature not exceeding 40-50°C to yield the crude product.

  • Purification:

    • Recrystallization is essential to ensure high purity (>99.5%), which is critical for polymorphism studies. A suitable solvent system (e.g., ethanol/water, ethyl acetate, or acetonitrile) should be identified through small-scale solubility trials. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Part 2: A Systematic Approach to Polymorph Screening

Once pure material is obtained, a comprehensive polymorph screen is necessary to discover the accessible crystalline forms. The underlying principle is to subject the compound to a wide range of crystallization conditions, thereby exploring the kinetic and thermodynamic landscape of its solid forms.[6][11]

Experimental Protocol: Polymorph Screening

A diverse set of crystallization experiments should be performed. The choice of solvents is critical; a range of solvents with varying polarity, hydrogen bonding capability, and boiling points should be employed.

  • Slow Evaporation: Dissolve the compound in various solvents (e.g., methanol, acetone, ethyl acetate, toluene, dichloromethane) at room temperature to create a near-saturated solution. Loosely cap the vials and allow the solvent to evaporate slowly over several days. Causality: This method provides a low degree of supersaturation over a long period, often favoring the growth of thermodynamically stable forms.

  • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50-60°C). Allow the solutions to cool slowly to room temperature, and then further cool to 4°C. Causality: The rate of cooling directly influences nucleation and growth kinetics. Rapid cooling can trap metastable forms, while slow cooling favors more stable forms.

  • Anti-Solvent Addition: Dissolve the compound in a "good" solvent to form a clear solution. Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until turbidity persists. Causality: This rapidly generates high supersaturation, often leading to the crystallization of kinetically favored or metastable polymorphs.

  • Solvent-Free Methods:

    • Grinding: Vigorously grind the crystalline material with a mortar and pestle for 5-10 minutes. Causality: The mechanical energy input can induce phase transformations to other polymorphic forms.[8]

    • Melt Quenching (if thermally stable): Heat the compound above its melting point and then rapidly cool it on a cold plate. This may produce an amorphous form, which can then be allowed to recrystallize at a temperature below the melting point to screen for new forms.

Workflow for Polymorphic Screening

The following diagram illustrates a logical workflow for a comprehensive polymorph screen.

PolymorphScreening cluster_start Material Preparation cluster_methods Crystallization Methods cluster_analysis Primary Analysis Start Pure Synthesized Material Evap Slow Evaporation (Multiple Solvents) Start->Evap Subject to various conditions Cool Cooling Crystallization (Multiple Solvents) Start->Cool Subject to various conditions Anti Anti-Solvent Addition Start->Anti Subject to various conditions Grind Grinding / Melt Start->Grind Subject to various conditions Analysis Characterize all unique solid forms via PXRD and DSC Evap->Analysis Cool->Analysis Anti->Analysis Grind->Analysis

Caption: Workflow for polymorph discovery.

Part 3: Comprehensive Physicochemical Characterization

Each unique solid form obtained from the screening process must be thoroughly characterized using a suite of orthogonal analytical techniques. This ensures an unambiguous identification and understanding of each polymorph.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[8]

  • Protocol:

    • Identify suitable single crystals (typically 0.1-0.3 mm in size) from the crystallization experiments under a microscope.

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer.

    • Process the data and solve the crystal structure using specialized software (e.g., SHELX).

  • Expert Insight: The resulting crystal structure provides precise information on bond lengths, angles, molecular conformation, and intermolecular interactions (like hydrogen bonding), which fundamentally differentiate polymorphs. This technique is considered the "gold standard" for structural elucidation.[12][13]

Powder X-ray Diffraction (PXRD)

PXRD is the primary workhorse for routine polymorph identification and quality control. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."[7]

  • Protocol:

    • Gently grind a small sample (5-10 mg) to ensure random crystal orientation.

    • Pack the sample into a sample holder.

    • Acquire the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).

  • Expert Insight: Comparing the PXRD patterns of different batches allows for rapid confirmation of the polymorphic form. It is also invaluable for detecting polymorphic transformations induced by processing steps like grinding or compression.

Thermal Analysis: DSC and TGA

Thermal methods probe the energetic properties and stability of the solid forms.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature.

    • Protocol: Accurately weigh 3-5 mg of sample into an aluminum pan and seal it. Heat the sample at a controlled rate (e.g., 10 °C/min).

    • Expert Insight: DSC reveals melting points, solid-solid phase transitions, and the enthalpy of these events. According to the heat of fusion rule, a polymorph with a higher melting point and higher heat of fusion is generally the more thermodynamically stable form at that temperature.[14]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.

    • Protocol: Place 5-10 mg of the sample in a TGA pan and heat at a controlled rate (e.g., 10 °C/min).

    • Expert Insight: TGA is crucial for identifying solvates (pseudopolymorphs) by detecting mass loss corresponding to the evaporation of trapped solvent molecules.[8]

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Since polymorphs have different molecular arrangements and intermolecular interactions, their vibrational spectra will differ.[15]

  • Protocol: Acquire spectra of the neat solid sample using an FTIR spectrometer with an ATR accessory or a Raman spectrometer.

  • Expert Insight: Differences in peak positions, particularly in regions corresponding to hydrogen bonding (e.g., N-H stretching of the amino group and C=O stretching of the carboxylate), can be diagnostic for different polymorphic forms.

Workflow for Solid-State Characterization

CharacterizationWorkflow cluster_primary Primary Identification cluster_detailed Detailed Structural & Stability Analysis cluster_conclusion Final Classification Start Unique Solid Form from Screening PXRD PXRD (Fingerprint ID) Start->PXRD DSC DSC (Thermal Profile) Start->DSC SCXRD SCXRD (Absolute Structure) PXRD->SCXRD If single crystals are available Spectroscopy FTIR / Raman (Vibrational Profile) PXRD->Spectroscopy TGA TGA (Solvate Check) DSC->TGA Investigate thermal events Conclusion Assign Polymorph Designation (e.g., Form I, Form II) SCXRD->Conclusion TGA->Conclusion Spectroscopy->Conclusion

Caption: Characterization workflow for a new solid form.

Part 4: Data Interpretation and Management

A systematic approach to data management is crucial. All quantitative data for each identified polymorph should be summarized for easy comparison and to build a comprehensive understanding of the compound's solid-state landscape.

Table 1: Summary of Physicochemical Properties of Hypothetical Polymorphs
PropertyPolymorph Form IPolymorph Form IIAmorphous
PXRD List characteristic 2θ peaksList characteristic 2θ peaksBroad halo, no sharp peaks
Crystal System From SCXRD dataFrom SCXRD dataN/A
Space Group From SCXRD dataFrom SCXRD dataN/A
Unit Cell (Å, °) a=, b=, c=, α=, β=, γ=a=, b=, c=, α=, β=, γ=N/A
DSC Onset (°C) e.g., 185.2 °C (Melt)e.g., 175.8 °C (Melt)Glass transition (Tg) ~70°C
Enthalpy (J/g) e.g., 110 J/ge.g., 95 J/gN/A
TGA Mass Loss (%) < 0.1% up to melt< 0.1% up to meltVariable, potential solvent loss
FTIR Peaks (cm⁻¹) List key diagnostic peaksList key diagnostic peaksBroad, less-defined peaks
Thermodynamic Stability Likely more stableLikely metastableLeast stable

Conclusion

While the crystal structure and polymorphic behavior of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate have not yet been reported, this guide provides a comprehensive and scientifically rigorous framework for their investigation. By following a systematic approach—from high-purity synthesis and broad polymorph screening to detailed characterization with orthogonal analytical techniques—researchers can build a complete solid-state profile of this promising molecule. This knowledge is not merely academic; it is a fundamental prerequisite for advancing a compound through the drug development pipeline, ensuring the final product is safe, stable, and effective. The methodologies and workflows described herein represent an industry-standard approach to mitigating risks associated with solid-state properties and unlocking the full therapeutic potential of novel chemical entities.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707. (URL: [Link])

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Xia, Y., Fan, C., & Zhao, B. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1171-1177. (URL: [Link])

  • Schneider, T. L., et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, 25(8), 1495-1504. (URL: [Link])

  • MDPI. (2021). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 11(5), 529. (URL: [Link])

  • CRYSFORMA. (n.d.). Polymorphism & Crystallization. Retrieved from [Link])

  • ACS Publications. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1846-1863. (URL: [Link])

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 996-1001. (URL: [Link])

  • PubMed. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(4), 1846-1863. (URL: [Link])

  • Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • PubChemLite. (n.d.). Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (C7H10N2O2S). Retrieved from [Link])

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link])

  • PubMed. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 25(16), 3692. (URL: [Link])

  • Taylor & Francis Online. (2019). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications, 49(8), 1128-1141. (URL: [Link])

  • Google Patents. (2006). US7122642B2 - Method for producing crystal polymorphs and crystal polymorphs produced thereby.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci., 49(3), 603-626. (URL: [Link])

  • ResearchGate. (2022). X-ray crystallographic drawing of molecule 3b. From publication: Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. (URL: [Link])

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. (URL: [Link])

  • ResearchGate. (2015). Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances. Advanced Drug Delivery Reviews, 86, 33-49. (URL: [Link])

  • ResearchGate. (2019). Synthesis of 2-aminothiazole derivatives. Journal of the Serbian Chemical Society. (URL: [Link])

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4946. (URL: [Link])

  • PMC - NIH. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Scientific Reports, 14, 21980. (URL: [Link])

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. (URL: [Link])

  • PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link])

  • ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(13), 12056-12068. (URL: [Link])

  • NIH. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(21), 6688. (URL: [Link])

  • University of Strathclyde. (2004). Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports, 60(8), 1188-1190. (URL: [Link])

Sources

Exploratory

A Strategic Guide to the Preliminary Biological Screening of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which has garnered significant attention i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a cornerstone in the development of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][3] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][4][5][6] The compound of interest, Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, belongs to this promising class of molecules. Its structural features, including the 2-amino group, the ethyl substituent at the 4-position, and the methyl carboxylate at the 5-position, provide multiple points for potential interaction with biological targets. This guide outlines a strategic approach to the preliminary biological screening of this compound, designed to efficiently elucidate its potential therapeutic value.

Part 1: Foundational In Silico and Physicochemical Profiling

Before embarking on wet-lab experiments, a foundational understanding of the molecule's properties can guide the selection of appropriate biological assays and predict its potential behavior.

In Silico ADMET Prediction

Computational tools can provide initial insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This step is crucial for early-stage drug discovery to identify potential liabilities.

Experimental Protocol:

  • Structure Input: Obtain the 2D or 3D structure of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

  • Software Selection: Utilize established ADMET prediction software (e.g., SwissADME, pkCSM, Discovery Studio).

  • Parameter Analysis: Evaluate key parameters such as:

    • Lipophilicity (LogP): Predicts membrane permeability and solubility.

    • Aqueous Solubility (LogS): Influences bioavailability.

    • Drug-likeness: Assesses compliance with established rules (e.g., Lipinski's Rule of Five).

    • Pharmacokinetic properties: Predicts absorption, distribution, and metabolism.

    • Toxicity: Flags potential for mutagenicity, carcinogenicity, or other adverse effects.

Physicochemical Characterization

Experimental determination of fundamental physicochemical properties is essential for validating in silico predictions and for practical aspects of compound handling and formulation.

Experimental Protocol:

  • Solubility Determination:

    • Assess the solubility of the compound in various aqueous buffers (pH 2.0, 7.4, 9.0) and organic solvents (e.g., DMSO, ethanol).

    • Employ methods such as shake-flask or nephelometry.

  • Lipophilicity Measurement (LogD):

    • Experimentally determine the distribution coefficient (LogD) at physiological pH (7.4) using the shake-flask method with an n-octanol/water system.

  • Purity and Stability Analysis:

    • Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).

    • Assess its stability in solution (e.g., in DMSO stock and aqueous buffers) over time at different temperatures.

Part 2: Primary Biological Screening Cascade

Based on the well-documented activities of thiazole derivatives, a tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific investigations.

Antimicrobial Activity Screening

The thiazole nucleus is a common feature in many antimicrobial agents.[2][3][7][8][9] Therefore, a primary screen against a panel of pathogenic bacteria and fungi is a logical starting point.

Experimental Workflow: Antimicrobial Screening

cluster_prep Compound & Culture Preparation cluster_assay Broth Microdilution Assay cluster_confirmation Confirmation & Specificity Compound Prepare stock solution of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate in DMSO Serial_Dilution Perform serial dilutions to obtain a range of test concentrations Compound->Serial_Dilution Inoculation Inoculate 96-well plates containing compound dilutions with microbial suspension Serial_Dilution->Inoculation Culture_Prep Prepare standardized inocula of bacterial and fungal strains Culture_Prep->Inoculation Incubation Incubate plates under appropriate conditions (temperature, time) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection or spectrophotometry Incubation->MIC_Determination MBC_MFC Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating from MIC wells MIC_Determination->MBC_MFC Spectrum Assess spectrum of activity against Gram-positive, Gram-negative bacteria, and fungi MIC_Determination->Spectrum

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[3][10]

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[1]

    • Fungi: Candida albicans, Aspergillus niger.[1][3]

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (standard antibiotics like ampicillin and gentamicin sulfate, and an antifungal like fluconazole) and negative controls (medium and vehicle).[10]

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

    • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger
Reference Drug
Anticancer Activity Screening

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[4][11][12] A preliminary screen against a panel of cancer cell lines is warranted.

Experimental Workflow: Anticancer Screening

cluster_prep Cell Culture & Compound Preparation cluster_assay Cytotoxicity Assay (MTT/SRB) cluster_analysis Data Analysis Cell_Culture Culture and maintain selected cancer cell lines Cell_Seeding Seed cells into 96-well plates and allow to attach Cell_Culture->Cell_Seeding Compound_Prep Prepare stock solution and serial dilutions of the test compound Treatment Treat cells with various concentrations of the compound for 48-72 hours Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Reagent Add MTT or SRB reagent and incubate Treatment->Assay_Reagent Measurement Measure absorbance to determine cell viability Assay_Reagent->Measurement IC50 Calculate the IC50 value (concentration for 50% inhibition of cell growth) Measurement->IC50 Selectivity Compare IC50 values across different cell lines to assess selectivity IC50->Selectivity

Caption: Workflow for in vitro cytotoxicity assessment.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Line Panel:

    • Human breast cancer: MCF-7.[4]

    • Human liver cancer: HepG2.[4][12]

    • Human lung cancer: A549.[11][12]

    • Human colon cancer: HCT-116.

  • Assay Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound and incubate for 48-72 hours.

    • Include a positive control (e.g., doxorubicin or cisplatin) and a vehicle control.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation: Anticancer Activity

Cell LineIC50 (µM)
MCF-7
HepG2
A549
HCT-116
Reference Drug
Anti-inflammatory Activity Screening

The anti-inflammatory properties of thiazole derivatives are well-documented, often linked to the inhibition of key enzymes in the inflammatory cascade.[5][6][13]

Signaling Pathway: Cyclooxygenase (COX) in Inflammation

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (Housekeeping functions) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflammatory Thiazole Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Thiazole->COX2 Potential Inhibition

Caption: Potential inhibition of the COX-2 pathway by the test compound.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Assay Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • Utilize a commercially available COX inhibitor screening kit.

    • Pre-incubate the test compound at various concentrations with either the COX-1 or COX-2 enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound.

    • Determine the IC50 values for both enzymes.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher index indicates greater selectivity for COX-2, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Data Presentation: Anti-inflammatory Activity

EnzymeIC50 (µM)
COX-1
COX-2
COX-2 Selectivity Index
Reference Drug (e.g., Celecoxib)

Part 3: Secondary and Mechanistic Assays

Should the primary screening yield promising results in any of the above areas, further investigation into the mechanism of action is warranted.

  • For potent antimicrobial hits: Time-kill kinetics, synergy studies with known antibiotics, and assays to investigate the mechanism of action (e.g., cell wall synthesis, protein synthesis, or DNA gyrase inhibition) can be performed.[7]

  • For potent anticancer hits: Cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on specific signaling pathways (e.g., EGFR, VEGFR-2, or Bcl-2) can provide deeper insights.[4]

  • For potent anti-inflammatory hits: Cellular assays using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) production can be conducted.[5]

Conclusion

This comprehensive guide provides a structured and scientifically rigorous framework for the preliminary biological evaluation of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. By systematically assessing its antimicrobial, anticancer, and anti-inflammatory potential, researchers can efficiently identify and prioritize this compound for further development in the quest for novel therapeutic agents. The integration of in silico, physicochemical, and in vitro screening methodologies ensures a data-driven approach to early-stage drug discovery.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). J. Chem. Rev. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate. [Link]

  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. (n.d.). Taylor & Francis Online. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). Taylor & Francis Online. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). Journal of Organometallic Chemistry. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). Research Square. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). PMC. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Hantzsch Synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold The 2-aminothiazole (2-AT) core is a cornerstone in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent ability to engage in various biological interactions has led to its incorporation into numerous approved drugs, including the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir.[1][3] The therapeutic landscape of 2-AT derivatives is vast, spanning applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4][5][6] The synthesis of novel 2-aminothiazole derivatives, such as "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate," remains a critical endeavor for the discovery of new therapeutic leads.[7] This document provides a comprehensive guide to the synthesis of this target compound via the classic Hantzsch thiazole synthesis, offering detailed mechanistic insights and a robust experimental protocol.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis, a venerable and reliable method, constructs the thiazole ring through the condensation of an α-haloketone and a thioamide.[4][8][9] In the context of synthesizing Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, the key reactants are a suitable α-halo-β-ketoester and thiourea.

The reaction proceeds through a well-established sequence of steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This initial step is a classic SN2 reaction.[8][10]

  • Intermediate Formation: This attack results in the formation of an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.[10][11]

The overall transformation is a highly efficient cyclocondensation that results in the formation of the stable, aromatic 2-aminothiazole product.[10]

Visualizing the Reaction Pathwaydot

Hantzsch_Synthesis reagents Ethyl 2-chloroacetoacetate + Thiourea intermediate1 Isothiouronium Salt Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate intermediate2->product Dehydration

Sources

Application

Application Notes &amp; Protocols: Efficient One-Pot Synthesis of 2-Aminothiazole-5-Carboxylates

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, 2-aminothiazole-5-carboxylates and their corresponding carboxamide derivatives are critical building blocks in the synthesis of targeted therapies, most notably kinase inhibitors like Dasatinib.[4] Traditional multi-step syntheses for these compounds are often hampered by low overall yields, tedious workup procedures, and the need to isolate potentially unstable intermediates.[5] This guide provides detailed protocols and technical insights into modern one-pot synthetic strategies that offer significant improvements in efficiency, scalability, and cost-effectiveness, making them highly suitable for research and drug development professionals.

Introduction: The Strategic Advantage of One-Pot Synthesis

In the quest for rapid lead optimization and scalable manufacturing, one-pot synthesis represents a paradigm of efficiency. By conducting multiple reaction steps in a single reactor without isolating intermediates, this approach minimizes solvent waste, reduces purification steps, and shortens overall production time. The most robust and widely adopted one-pot method for synthesizing 2-aminothiazole derivatives is a modification of the classic Hantzsch Thiazole Synthesis.[6][7]

The core principle of the one-pot Hantzsch approach involves the in situ generation of an α-halo carbonyl compound, which immediately reacts with a thiourea derivative to form the thiazole ring. This circumvents the need to prepare, purify, and handle lachrymatory and often unstable α-halo ketones separately.[8]

This document details two primary, field-proven one-pot methodologies:

  • Protocol 1: A versatile synthesis of 2-aminothiazole-5-carboxylates starting from β-keto esters.

  • Protocol 2: A highly efficient synthesis of 2-aminothiazole-5-carboxamides from β-ethoxyacrylamide precursors, a key strategy in pharmaceutical manufacturing.[4][9]

General Workflow Overview

The logical flow for these one-pot syntheses follows a sequential addition of reagents to a single reaction vessel, culminating in the formation of the target thiazole derivative.

G cluster_0 One-Pot Hantzsch Synthesis Workflow A Charge Reactor with Starting Material (β-Keto Ester or Acrylamide) B In Situ α-Halogenation (e.g., with NBS) A->B Add Halogenating Agent C Nucleophilic Addition of Thiourea B->C Add Thiourea D Intramolecular Cyclization & Dehydration C->D Apply Heat E Workup & Isolation of Product D->E Cool & Purify G cluster_1 Stage 1: In Situ Halogenation cluster_2 Stage 2: Hantzsch Cyclization A β-Keto Ester (e.g., Ethyl Acetoacetate) B Enol/Enolate Formation A->B C Electrophilic Attack by NBS B->C D α-Bromo-β-Keto Ester (Intermediate, not isolated) C->D F Nucleophilic Attack by Sulfur on α-Carbon D->F Reacts in the same pot E Thiourea E->F G Thiouronium Intermediate F->G H Intramolecular Cyclization (N attacks Carbonyl) G->H I Dehydration (Loss of H2O) H->I J 2-Aminothiazole-5-carboxylate I->J

Caption: Mechanistic pathway for the one-pot Hantzsch synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This procedure is adapted from established literature methods. [5] Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge ethyl acetoacetate (1.0 equiv).

  • Solvent Addition: Add deionized water and tetrahydrofuran (THF) to create a biphasic solvent system. Cool the mixture to 0°C using an ice bath.

  • α-Bromination: Slowly add NBS (1.2 equiv) to the stirring mixture, ensuring the temperature remains below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality Insight: The use of excess NBS ensures complete conversion of the starting material to the α-bromo intermediate. Monitoring by Thin-Layer Chromatography (TLC) is crucial to confirm the disappearance of the starting β-keto ester before proceeding.

  • Thiazole Formation: Add thiourea (1.0 equiv) to the reaction mixture in a single portion.

  • Cyclization: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The reaction progress can be monitored by TLC.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.

Representative Data
ReagentMolar Equiv.Typical TimeTemperatureTypical Yield
Ethyl Acetoacetate1.0-0°C to RT75-85%
N-Bromosuccinimide1.22 h0°C to RT-
Thiourea1.02-3 h80°C-

Protocol 2: One-Pot Synthesis from β-Ethoxyacrylamide Precursors

This advanced method is particularly valuable for the synthesis of 2-aminothiazole-5-carboxamides, which are direct precursors to many kinase inhibitors. [4]The strategy involves the chemoselective α-bromination of a pre-formed β-ethoxyacrylamide, followed by a one-pot cyclization with thiourea. This route avoids protection/deprotection steps and the use of strong bases like n-BuLi, making it highly amenable to large-scale synthesis. [4]

Rationale and Key Advantages

The primary challenge this protocol overcomes is the poor reactivity of sterically hindered anilines in later-stage amide coupling reactions. By forming the amide bond first (creating the β-ethoxyacrylamide) and then building the thiazole ring, the synthesis becomes much more convergent and efficient. [4]The critical step is the selective bromination at the α-position of the acrylamide without competing bromination on the activated aromatic ring or the amide nitrogen.

G cluster_0 Acrylamide Precursor Workflow A Couple β-Ethoxy Acryloyl Chloride with Aniline B Isolate β-Ethoxyacrylamide Intermediate (15) A->B C Chemoselective α-Bromination with NBS B->C Dioxane/Water D One-Pot Cyclization with Thiourea C->D Add Thiourea & Heat E Isolate 2-Aminothiazole- 5-Carboxamide (13) D->E

Caption: Workflow for the synthesis of 2-aminothiazole-5-carboxamides. [4]

Detailed Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is a key step in the synthesis of the anticancer drug Dasatinib and is adapted from published procedures. [4] Materials:

  • (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Deionized Water

Procedure:

  • Reactor Setup: In a suitable reaction vessel, dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 equiv) in a mixture of dioxane and water.

  • Chemoselective Bromination: Add NBS (1.1 equiv) to the solution. Stir the mixture at room temperature.

    • Trustworthiness Check: The reaction conditions (solvent system and temperature) are finely tuned to favor α-bromination over aromatic or N-bromination. The absence of by-products under these conditions has been validated extensively. [4]Monitor by TLC or HPLC to confirm complete consumption of the starting material.

  • One-Pot Cyclization: Once the bromination is complete, add thiourea (1.1 equiv) directly to the reaction mixture.

  • Ring Closure: Heat the mixture to reflux and maintain for 2-4 hours until the formation of the product is complete (as monitored by TLC/HPLC).

  • Isolation and Purification: a. Cool the reaction mixture. b. If the product precipitates upon cooling, it can be isolated by filtration. c. If the product remains in solution, perform an aqueous workup similar to Protocol 1 (neutralization, extraction with an organic solvent like ethyl acetate). d. The crude product can be purified by recrystallization to yield the desired 2-aminothiazole-5-carboxamide with high purity (>95%). [4]

Representative Data
Starting MaterialKey ReagentsSolvent SystemAdvantageTypical Yield
β-EthoxyacrylamideNBS, ThioureaDioxane / WaterAvoids late-stage amide coupling with hindered anilines; fewer steps.>90%

Conclusion

One-pot syntheses of 2-aminothiazole-5-carboxylates and their derivatives represent a significant advancement over classical, multi-step methods. The protocols detailed herein, based on the modified Hantzsch reaction, offer high yields, operational simplicity, and enhanced safety. The ability to perform halogenation and cyclization in a single pot is a powerful tool for medicinal chemists and process developers, accelerating the discovery and production of vital pharmaceuticals. These methods are robust, scalable, and grounded in well-understood reaction mechanisms, ensuring their continued application in the field.

References

  • Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [URL: https://pubs.aip.org/aip/acsi/article-abstract/62/2/253/830206/Recent-Developments-and-Biological-Activities-of]
  • PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/26465413/]
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998792/]
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-Overview-on-Synthetic-2-Aminothiazole-Based-Al-Ghorbani-Yadav/9b5aa15f1710b7593b48f95c024522a466c10594]
  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra00790f]
  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [URL: https://www.jocpr.
  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. ResearchGate. [URL: https://www.researchgate.net/publication/338902525_Common_methods_for_the_synthesis_of_2-aminothiazole]
  • BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides. BenchChem. [URL: https://www.benchchem.com/application-notes/large-scale-synthesis-of-2-aminothiazole-5-carboxamides]
  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00282a]
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-new-and-efficient-preparation-of-applications-Li-Zhang/40f60de56f6631853b01614212574676527582b1]
  • ResearchGate. The Hantzsch Thiazole Synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/The-Hantzsch-Thiazole-Synthesis_fig1_259419163]
  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/hantzsch-thiazole-synthesis.shtm]
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1449]
  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2014.893540]
  • HETEROCYCLES. A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/23337/85/8/1939]
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Method

Application Note: Leveraging the Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Scaffold for the Synthesis of Novel Kinase Inhibitors

An Application Note and Protocol for Medicinal Chemists Introduction The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Medicinal Chemists

Introduction

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to engage in key hydrogen bonding interactions with the hinge region of protein kinases, a critical interaction for potent inhibition.[4][5] This has led to the development of highly successful kinase inhibitors, most notably Dasatinib (BMS-354825), a pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" as a versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. We will delve into the rationale for scaffold selection, detailed synthetic protocols for the core structure and its subsequent diversification, and a general workflow for biological evaluation.

Scientific Rationale: Why the 2-Aminothiazole Scaffold?

The therapeutic efficacy of kinase inhibitors derived from the 2-aminothiazole scaffold is rooted in its specific molecular interactions within the ATP-binding pocket of protein kinases.

  • Hinge Binding: The endocyclic thiazole nitrogen and the exocyclic C2-amino group act as crucial hydrogen bond donors and acceptors. This arrangement allows the scaffold to form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This is a foundational interaction for achieving high-potency inhibition.[5]

  • Vectors for Diversification: The "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" scaffold presents three primary vectors for chemical modification. Each position plays a distinct role in tuning the pharmacological profile of the final compound:

    • C2-Amino Group: This is the most frequently modified position. Attaching various aryl, heteroaryl, or acyl groups at this site allows for exploration of the solvent-exposed region of the ATP-binding site, influencing potency, selectivity, and pharmacokinetic properties.[4][6]

    • C4-Ethyl Group: This substituent projects into a hydrophobic pocket. While the ethyl group provides a baseline level of hydrophobic interaction, modifications at this position can be used to fine-tune selectivity among different kinases which have varying sizes and shapes in this region.[5]

    • C5-Ester Group: The methyl carboxylate at the C5 position can be modified to introduce additional interaction points, improve solubility, or attach linkers for further conjugation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides.[3][6]

The strategic combination of modifications at these three positions enables the generation of vast chemical diversity, increasing the probability of identifying potent and selective kinase inhibitors.[7][8]

Visualizing the Synthetic Strategy

The overall strategy involves the initial synthesis of the core scaffold followed by diversification at key positions to generate a library of candidate inhibitors.

G cluster_0 Core Scaffold Synthesis (Hantzsch) cluster_1 Library Diversification reagents Ethyl 2-chloro-3-oxopentanoate + Thiourea scaffold Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate reagents->scaffold Cyclocondensation mod_c2 Modification at C2-Amino (Amides, Ureas, Heterocycles) scaffold->mod_c2 mod_c5 Modification at C5-Ester (Hydrolysis, Amidation) scaffold->mod_c5 library Kinase Inhibitor Library mod_c2->library mod_c5->library

Caption: Overall synthetic workflow from starting materials to a diversified inhibitor library.

Experimental Protocols

PART 1: Synthesis of the Core Scaffold via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2-aminothiazole ring system.[9][10] It involves the cyclocondensation of an α-haloketone with a thioamide. In this case, we use thiourea and the appropriate α-chloro β-ketoester.

Mechanism Overview:

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the carbon bearing the chlorine atom in ethyl 2-chloro-3-oxopentanoate.[9]

  • Cyclization: The nitrogen of the intermediate attacks the ketone carbonyl group.[9]

  • Dehydration: Elimination of a water molecule results in the formation of the aromatic thiazole ring.[9]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

  • Materials:

    • Ethyl 2-chloro-3-oxopentanoate (1.0 eq)

    • Thiourea (1.2 eq)

    • Ethanol (absolute)

    • Sodium carbonate (Na₂CO₃) solution (5% aqueous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.2 eq) in absolute ethanol (approx. 10 mL per gram of thiourea).

    • To this solution, add ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. A precipitate may form.

    • Pour the reaction mixture into a beaker containing cold 5% aqueous sodium carbonate solution to neutralize the HCl byproduct and precipitate the product.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum to yield the title compound as an off-white solid.

  • Expected Yield: 75-85%.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: Synthetic Diversification Protocols

The synthesized scaffold serves as a platform for creating a library of analogs through modifications at the C2 and C5 positions.

Protocol 2: C2-Amide Coupling

This protocol describes the coupling of the C2-amino group with a carboxylic acid.

  • Materials:

    • Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq)

    • Desired Carboxylic Acid (e.g., 2-chloro-6-methylbenzoic acid) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF in a dry flask under a nitrogen atmosphere.

    • Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 20 minutes at room temperature to pre-activate the acid.

    • Add the core scaffold (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C2-amide derivative.

Protocol 3: C5-Amide Coupling (via Hydrolysis)

This two-step protocol first converts the C5-ester to a carboxylic acid, which is then coupled with an amine.

  • Step A: Saponification of the C5-Ester

    • Suspend the core scaffold (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at 40-50°C for 2-4 hours until TLC shows complete consumption of the starting material.

    • Cool the mixture, remove the methanol under reduced pressure, and dilute with water.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid.

  • Step B: Amide Coupling with an Amine

    • Follow the procedure outlined in Protocol 2 , substituting the product from Step A as the carboxylic acid and adding a desired amine (1.1 eq) along with the core scaffold.

Data Summary and Representative Modifications

The following table summarizes potential modifications and the class of kinase inhibitors they are often associated with.

Modification SiteReagent TypeResulting Functional GroupPotential Target Class
C2-Amino Carboxylic Acid + EDCI/HOBtAmideSrc family, Abl, CDKs[4][8]
C2-Amino Aryl IsocyanateUreaAurora, VEGFR[6]
C2-Amino Aryl IsothiocyanateThioureap38, JNK
C2-Amino Sulfonyl Chloride + PyridineSulfonamideVarious
C5-Carboxylate LiOH, then Amine + EDCI/HOBtAmideModulates solubility/PK

General Workflow for Biological Evaluation

Once a library of compounds is synthesized and characterized, a systematic approach is required to evaluate their biological activity.

G A Synthesized Compound Library (Purity >95%) B Primary Biochemical Screen (e.g., Single-dose % inhibition @ 10µM) A->B Initial Screening C Dose-Response Assay on 'Hits' (Determine IC₅₀ values) B->C Potency Determination D Kinase Selectivity Profiling (Screen against a panel of kinases) C->D Selectivity Assessment E Cell-based Assays (Target engagement, Anti-proliferative activity) D->E Cellular Efficacy F Lead Candidate E->F Optimization

Caption: A typical workflow for screening and identifying lead kinase inhibitors.

Conclusion

The "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" scaffold is a highly valuable and tractable starting point for the development of novel kinase inhibitors. Its synthesis is straightforward via the Hantzsch reaction, and its structure offers multiple, chemically distinct handles for rapid library generation. By systematically modifying the C2-amino and C5-carboxylate positions, researchers can explore a vast chemical space to optimize potency, selectivity, and drug-like properties, ultimately leading to the discovery of promising new therapeutic agents.

References

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link][1][3][6]

  • Shaik, A. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link][7][11]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link][12]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link][4][5]

  • Helal, C. J., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521–5525. [Link][8]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. [Link][2]

  • Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link][10]

  • RSC (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link][11]

  • Organic Chemistry Portal (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link][13]

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Application

Application Notes and Protocols for "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" Derivatives: A Guide to Antimicrobial and Antifungal Activity Assessment

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic system, containing both sulfur and nitrogen, is present in various natural products and synthetic drugs, including a number of clinically approved antimicrobial agents. The unique electronic properties and the ability of the thiazole nucleus to act as a bioisostere for other functional groups have made it a privileged scaffold in the design of novel therapeutic agents. The growing challenge of antimicrobial resistance necessitates the exploration of new chemical entities, and thiazole derivatives continue to be a promising area of research for the development of next-generation antimicrobial and antifungal drugs.[1]

Derivatives of "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" are of particular interest. The 2-amino group, the ester at the 5-position, and the alkyl substituent at the 4-position provide multiple points for chemical modification. This allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize for potency against various microbial pathogens, including drug-resistant strains. This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of the antimicrobial and antifungal properties of these derivatives, intended for researchers and professionals in the field of drug development.

Synthesis of "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" Derivatives

A common and efficient method for the synthesis of the core thiazole structure is the Hantzsch thiazole synthesis. This typically involves the condensation reaction between a thiourea and an α-haloketone. For the synthesis of derivatives of the title compound, further modifications can be made to the 2-amino group. A general synthetic workflow is outlined below.

General Synthetic Workflow

Synthesis Workflow cluster_0 Core Synthesis (Hantzsch) cluster_1 Derivatization cluster_2 Characterization Thiourea Thiourea Core Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate Thiourea->Core AlphaHalo α-haloketone AlphaHalo->Core Derivative Target Derivative Core->Derivative Core->Derivative Condensation Reagent Electrophilic Reagent (e.g., acid chloride, isocyanate) Reagent->Derivative Analysis Spectroscopic Analysis (FTIR, NMR, Mass Spec) Derivative->Analysis Derivative->Analysis Purity & Structural Confirmation

Caption: General workflow for the synthesis and characterization of thiazole derivatives.

Protocol: Synthesis of a Representative Derivative (N-acylation)

This protocol describes the acylation of the 2-amino group, a common strategy to generate diverse derivatives.

  • Dissolution: Dissolve Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the acid generated during the reaction.

  • Acylation: Slowly add the desired acid chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the synthesized derivative using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Protocols for Antimicrobial and Antifungal Susceptibility Testing

The following protocols are standard methods for evaluating the in vitro antimicrobial and antifungal activity of the synthesized thiazole derivatives.

Workflow for Antimicrobial/Antifungal Screening

Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening (Qualitative) cluster_2 Quantitative Analysis cluster_3 Data Analysis A1 Synthesized Thiazole Derivatives B1 Agar Well/Disk Diffusion Assay A1->B1 A2 Bacterial/Fungal Strains A2->B1 A3 Growth Media (e.g., Mueller-Hinton, Sabouraud Dextrose) A3->B1 B2 Measure Zone of Inhibition (ZOI) B1->B2 C1 Broth Microdilution Assay B2->C1 For active compounds C2 Determine Minimum Inhibitory Concentration (MIC) C1->C2 C3 Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) C2->C3 D1 Compare with Standard Drugs (e.g., Ampicillin, Fluconazole) C3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: Workflow for evaluating the antimicrobial and antifungal activity of synthesized compounds.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the seeded agar plates using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic/antifungal agent as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Zone of Inhibition (ZOI) Measurement: Measure the diameter (in mm) of the clear zone around each well where microbial growth is inhibited. A larger ZOI indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

  • Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound directly in the microtiter plate to achieve a range of concentrations.

  • Inoculation: Add 10 µL of the microbial suspension (adjusted to the appropriate density) to each well.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Data Presentation: Antimicrobial and Antifungal Activity

While specific data for "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" derivatives is not extensively available in the public domain, a study on the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives provides valuable insights. The findings from this analogous series can serve as a predictive framework for the potential activity of the target compounds.

Table 1: Representative Antimicrobial and Antifungal Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate Analogs

Compound IDModification on 2-amino groupAntibacterial Activity (Gram-positive)Antifungal Activity (C. albicans)
12f Substituted phenyl moietyComparable to ampicillin and gentamicinModerate
Series Avg. Various pharmacophoresGenerally good activityModerate to weak

(Note: This data is based on a study of analogous compounds and serves as a representative example.[2] Specific activity of "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" derivatives needs to be determined experimentally.)

Potential Mechanisms of Action

The antimicrobial and antifungal activity of thiazole derivatives can be attributed to various mechanisms of action. Molecular docking studies on other thiazole-based compounds suggest potential targets:

  • Bacterial Enzyme Inhibition: Some thiazole derivatives have been predicted to inhibit crucial bacterial enzymes like the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

  • Fungal Enzyme Inhibition: For antifungal activity, a likely target is 14α-lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to fungal cell death.

Conclusion and Future Directions

The "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" scaffold represents a versatile and promising starting point for the development of novel antimicrobial and antifungal agents. The synthetic accessibility and multiple points for derivatization allow for the creation of large and diverse compound libraries. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and evaluation of these derivatives.

Future research should focus on synthesizing a broad range of derivatives and establishing a comprehensive Structure-Activity Relationship (SAR). This will enable the identification of key structural features that enhance potency and selectivity against clinically relevant microbial pathogens. Further mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial for understanding their mode of action and for the rational design of more effective therapeutic agents.

References

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. Available at: [Link]

  • Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Journal of Education and Science. Available at: [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. National Institutes of Health. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Available at: [Link]

  • 1-(4-Methylthiazol-5-yl)ethanone (38205-55-9). Chemchart. Available at: [Link]

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Method

The Strategic Application of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate in the Synthesis of Novel Anticancer Agents

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its unique structural and electronic properties allow for versatile interactions with various biological targets, making it a fertile starting point for the development of novel therapeutics.[3] Within this class of compounds, Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate serves as a highly valuable and versatile building block for the synthesis of innovative anticancer agents. Its strategic functionalization allows for the generation of diverse molecular architectures capable of targeting key pathways in cancer progression.[3][4]

This comprehensive guide delves into the synthetic utility of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, providing detailed protocols for the synthesis of advanced anticancer intermediates and outlining their subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology research.

The Thiazole Core: A Privileged Scaffold in Oncology

The thiazole ring system is a recurring motif in a number of clinically significant anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[1] The nitrogen and sulfur atoms of the thiazole ring are crucial for establishing hydrogen bonds and other non-covalent interactions with biological targets.[1] Thiazole derivatives have demonstrated a broad spectrum of anticancer activities through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as VEGFR-2.[3][5][6]

The subject of this guide, Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, offers three key points for chemical modification: the 2-amino group, the 4-ethyl group, and the 5-carboxylate group. This multi-functional nature enables the construction of extensive compound libraries with diverse pharmacological profiles.

Synthesis of Novel Anticancer Agents: A Step-by-Step Approach

The synthesis of novel anticancer agents from Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate typically involves the modification of the 2-amino group to introduce various pharmacophores. A common and effective strategy is the acylation of the amino group to form amide derivatives, which have shown significant potential as anticancer compounds.[4][7]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial evaluation of novel anticancer agents derived from the title compound.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase cluster_moa MoA start Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate step1 Acylation with Substituted Acyl Chlorides/Carboxylic Acids start->step1 step2 Purification and Characterization (NMR, MS, etc.) step1->step2 product Novel Thiazole-based Anticancer Agent Library step2->product eval1 In Vitro Cytotoxicity Screening (e.g., MTT Assay) product->eval1 eval2 Mechanism of Action Studies eval1->eval2 moa1 Apoptosis Assay (Annexin V/PI) eval2->moa1 moa2 Cell Cycle Analysis eval2->moa2

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel anticancer agents.

Protocol 1: Synthesis of N-(4-ethyl-5-(ethoxycarbonyl)-1,3-thiazol-2-yl)acetamide Derivatives

This protocol describes a general method for the acylation of the 2-amino group of a closely related analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is readily adaptable for the title compound.[8]

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (or Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate)

  • Substituted acyl chloride or carboxylic acid

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted acyl chloride (1.1 equivalents) or a pre-activated carboxylic acid (using a coupling agent like DCC or EDC) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Biological Evaluation of Novel Thiazole Derivatives

Once a library of novel compounds has been synthesized, a systematic biological evaluation is crucial to identify promising anticancer candidates.

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of the newly synthesized compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]

Table 1: Representative Cytotoxicity Data of Thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
9b NCI-60 PanelBroad Spectrum[8]
14 RPMI-8226 (Leukemia)0.08[7]
4c MCF-7 (Breast)2.57 ± 0.16[9]
4c HepG2 (Liver)7.26 ± 0.44[9]

Note: The data presented are for illustrative purposes and represent findings from various studies on similar 2-aminothiazole derivatives.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Synthesized thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Elucidating the Mechanism of Action

Identifying the mechanism by which a compound exerts its anticancer effects is a critical step in drug development. For thiazole derivatives, common mechanisms include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells.[10] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[10][11]

G cluster_apoptosis Apoptosis Signaling Pathway drug Thiazole Derivative stress Cellular Stress drug->stress bcl2 Bcl-2 Family Modulation (e.g., Bax up, Bcl-2 down) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by anticancer agents.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the synthesized thiazole derivative at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Cell Cycle Analysis

Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[13] Flow cytometry analysis of DNA content using propidium iodide is a standard method to determine the cell cycle distribution of a cell population.[14]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the thiazole derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest and wash the cells with PBS as described in the apoptosis assay protocol.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold PBS and adding 3 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Conclusion

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate and its close analogues are undeniably powerful scaffolds for the development of novel anticancer agents. The synthetic versatility of this starting material, coupled with the proven anticancer potential of the 2-aminothiazole core, provides a robust platform for generating diverse and potent compound libraries. The protocols detailed in this guide offer a comprehensive framework for the synthesis and biological evaluation of these promising molecules, from initial cytotoxicity screening to in-depth mechanistic studies. Through the systematic application of these methodologies, researchers can effectively advance the discovery and development of the next generation of thiazole-based cancer therapeutics.

References

  • Sahil, K. K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • el-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. [Link]

  • Rostom, S. A. F., Faidallah, H. M., Radwan, M. F., & Badr, M. H. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. [Link]

  • Mishra, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 199-225. [Link]

  • Google Patents. (2014).
  • Yurttas, L., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 23(10), 2637. [Link]

  • Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 32, 1B.5.1-1B.5.11. [Link]

  • Shafiee, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17757-17771. [Link]

  • Oleson, J. J., et al. (1955). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society, 77(24), 6713-6714. [Link]

  • D'Annessa, I., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]

  • MDPI. (2018). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2018(3), M1001. [Link]

  • ResearchGate. (n.d.). Flow cytometry cell cycle analysis of MCF-7 cells treated with.... [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(6), 964-976. [Link]

  • Abdel-Mottaleb, Y. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

  • Google Patents. (2011).
  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • El-Damasy, A. K., et al. (2019). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 9(56), 32833-32851. [Link]

Sources

Application

Application Notes and Protocols for the Use of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This heterocyclic system is a versatile pharmacophore, capable of engaging in various biological interactions, which has led to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The strategic substitution on the 2-aminothiazole ring allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a particularly valuable building block for combinatorial chemistry. It possesses three key points of reactivity that can be orthogonally addressed to rapidly generate large libraries of diverse molecules: the exocyclic 2-amino group, the 5-ester functionality, and the potential for substitution on the aromatic ring. This document provides a comprehensive guide to the synthesis of this key building block and its application in the construction of combinatorial libraries for drug discovery.

Part 1: Synthesis of the Core Building Block: Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

The most reliable and widely used method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thiourea. For the target molecule, this translates to the reaction between methyl 2-chloro-3-oxopentanoate and thiourea.

Workflow for Hantzsch Synthesis

Hantzsch_Synthesis cluster_start Starting Materials cluster_reaction Synthesis Protocol SM1 Methyl 3-oxopentanoate Step1 Step 1: α-Chlorination SM1->Step1 SM2 Chlorinating Agent (e.g., SO2Cl2) SM2->Step1 SM3 Thiourea Step2 Step 2: Hantzsch Cyclization SM3->Step2 Step1->Step2 Methyl 2-chloro-3-oxopentanoate Product Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate Step2->Product Lib_A_Workflow cluster_reagents R¹ Building Blocks Scaffold Core Scaffold (Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate) Reaction Parallel Acylation/ Sulfonylation/ Urea Formation Scaffold->Reaction R1_acyl Acyl Chlorides (R¹-COCl) R1_acyl->Reaction R1_sulfonyl Sulfonyl Chlorides (R¹-SO₂Cl) R1_sulfonyl->Reaction R1_isocyanate Isocyanates (R¹-NCO) R1_isocyanate->Reaction Library_A Library A (N-Substituted Amides, Sulfonamides, Ureas) Reaction->Library_A Lib_B_Workflow cluster_reagents R² Building Blocks Scaffold Core Scaffold (Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate) Step1 Step 1: Ester Hydrolysis (e.g., LiOH, H₂O/THF) Scaffold->Step1 Intermediate 2-Amino-4-ethyl-1,3-thiazole- 5-carboxylic Acid Step2 Step 2: Parallel Amide Coupling (HATU, DIPEA) Intermediate->Step2 R2_amines Primary/Secondary Amines (R²-NHR') R2_amines->Step2 Step1->Intermediate Library_B Library B (5-Carboxamide Derivatives) Step2->Library_B

Sources

Method

Application Notes &amp; Protocols: A Guide to Solid-Phase Synthesis of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Aminothiazoles and the Power of Solid-Phase Synthesis The 2-aminothiazole moiety is a recognized "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminothiazoles and the Power of Solid-Phase Synthesis

The 2-aminothiazole moiety is a recognized "privileged structure" in drug discovery, appearing in a variety of approved drugs and clinical candidates.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The development of efficient synthetic methodologies to access diverse libraries of 2-aminothiazole derivatives is therefore a critical endeavor in modern medicinal chemistry.

Solid-phase synthesis (SPS), pioneered by R. Bruce Merrifield, provides a powerful platform for the rapid and efficient construction of compound libraries.[5][6] By anchoring the starting material to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration and washing steps, eliminating the need for tedious work-up and purification procedures.[5][7] This approach is particularly well-suited for the multi-step synthesis of complex molecules and allows for the automation of the synthetic process.[6]

This guide will delve into the practical application of solid-phase techniques for the synthesis of 2-aminothiazole derivatives, with a focus on a traceless linker strategy.

The General Workflow of Solid-Phase Synthesis

The solid-phase synthesis of 2-aminothiazole derivatives generally follows a sequence of steps involving the attachment of a starting material to a solid support, sequential chemical transformations on the resin-bound substrate, and finally, cleavage of the desired product from the support.

Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Merrifield Resin) Linker Linker Attachment Resin->Linker Functionalization SM Starting Material Immobilization Linker->SM Reaction1 Reaction 1 (e.g., Thiazole Formation) SM->Reaction1 Wash1 Wash Reaction1->Wash1 Reaction2 Reaction 2 (Diversification) Wash1->Reaction2 Wash2 Wash Reaction2->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Product Purified 2-Aminothiazole Derivative Cleavage->Product

Caption: General workflow for the solid-phase synthesis of 2-aminothiazole derivatives.

A Traceless Solid-Phase Approach to 2-Aminothiazole Synthesis

A key consideration in solid-phase synthesis is the choice of the linker, which tethers the molecule of interest to the solid support. A "traceless" linker is one that is cleaved in such a way that no residual atoms from the linker remain on the final product. This section outlines a protocol for the synthesis of 2-aminothiazole derivatives using a traceless sulfur linker strategy starting from Merrifield resin (chloromethylated polystyrene).[8][9][10]

Key Reagents and Equipment
Reagent/Equipment Purpose
Merrifield ResinSolid support for synthesis.[11]
Sodium thiomethoxideIntroduction of the sulfur linker.
Ethyl bromoacetateReagent for thiazole ring formation.
ThioureaNitrogen and sulfur source for the thiazole ring.[12]
Diisopropylethylamine (DIPEA)Non-nucleophilic base for neutralization and reaction promotion.
Dichloromethane (DCM)Swelling and reaction solvent.
N,N-Dimethylformamide (DMF)Swelling and reaction solvent.
Trifluoroacetic acid (TFA)Cleavage reagent.
Solid-phase synthesis vesselReaction vessel with a filter for easy washing.
Shaker/VortexerTo ensure efficient mixing of resin and reagents.
Step-by-Step Protocol

Step 1: Preparation of Thiol-Functionalized Resin

  • Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Prepare a solution of sodium thiomethoxide (5.0 mmol) in DMF (10 mL).

  • Add the sodium thiomethoxide solution to the resin and shake the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Causality behind Experimental Choices: Swelling the resin in a suitable solvent is crucial to expose the reactive sites within the polymer matrix. Sodium thiomethoxide is a strong nucleophile that readily displaces the chloride on the Merrifield resin to form a thioether linkage, which will serve as the traceless linker. The extensive washing protocol is essential to remove any unreacted reagents and by-products.

Step 2: Formation of the Resin-Bound Thiazole Core

This step utilizes the well-established Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[12][13][14]

  • Swell the thiol-functionalized resin (from Step 1) in DMF (10 mL) for 1 hour.

  • Add ethyl bromoacetate (3.0 mmol) and DIPEA (3.0 mmol) to the resin suspension.

  • Shake the mixture at 50 °C for 6 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • To the washed resin, add a solution of thiourea (5.0 mmol) in ethanol (10 mL).

  • Shake the mixture at 70 °C for 12 hours.

  • Wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Causality behind Experimental Choices: The reaction of the resin-bound thiol with ethyl bromoacetate forms a resin-bound α-thioacetate. The subsequent condensation with thiourea, promoted by heat, leads to the formation of the 2-aminothiazole ring directly on the solid support. DIPEA is used as a non-nucleophilic base to neutralize the hydrogen bromide formed during the initial alkylation.

Hantzsch Thiazole Synthesis on Solid Support ResinThiol Resin-S-H Thiol-functionalized Resin Intermediate1 Resin-S-CH2-COOEt Resin-bound α-thioacetate ResinThiol->Intermediate1 DIPEA AlphaBromo Br-CH2-COOEt Ethyl bromoacetate AlphaBromo->Intermediate1 ThiazoleResin Resin-S-Thiazole-NH2 Resin-bound 2-Aminothiazole Intermediate1->ThiazoleResin Heat Thiourea H2N-C(=S)-NH2 Thiourea Thiourea->ThiazoleResin

Caption: Hantzsch thiazole synthesis on a solid support.

Step 3: Diversification of the 2-Aminothiazole Scaffold (Optional)

The free amino group of the resin-bound 2-aminothiazole provides a convenient handle for further functionalization, allowing for the introduction of various diversity elements.

  • Swell the resin-bound 2-aminothiazole (from Step 2) in DCM (10 mL).

  • Add a solution of an acyl chloride or sulfonyl chloride (3.0 mmol) and DIPEA (3.0 mmol) in DCM (5 mL).

  • Shake the mixture at room temperature for 4 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Causality behind Experimental Choices: Acylation or sulfonylation of the exocyclic amino group is a straightforward way to introduce a wide range of substituents, enabling the creation of a library of analogs.

Step 4: Cleavage from the Solid Support

  • Swell the derivatized resin (from Step 3) in DCM (5 mL).

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and dry under vacuum.

  • Purify the product by preparative HPLC or other suitable chromatographic techniques.

Causality behind Experimental Choices: TFA is a strong acid that cleaves the benzyl-thioether bond, releasing the 2-aminothiazole derivative from the resin. TIS is included as a scavenger to trap the reactive carbocations generated during the cleavage process, preventing side reactions.

Analytical Characterization

The identity and purity of the final products should be confirmed by standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and purity of the cleaved product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor the progress of reactions on the solid support by observing the appearance or disappearance of key functional group vibrations.

Troubleshooting

Problem Possible Cause Solution
Low Loading of Starting Material Incomplete reaction during linker attachment or starting material immobilization.Increase reaction time, temperature, or reagent excess. Ensure the resin is properly swelled.
Incomplete Reactions on Resin Steric hindrance, poor swelling of the resin, or insufficient reagent excess.Use a more suitable solvent for swelling, increase reagent concentration and reaction time. Consider microwave-assisted synthesis to enhance reaction rates.[15]
Low Yield After Cleavage Incomplete cleavage from the resin or degradation of the product.Increase cleavage time or use a stronger cleavage cocktail. Ensure appropriate scavengers are used.
Presence of Impurities Incomplete reactions, side reactions, or degradation during cleavage.Optimize reaction conditions and washing steps. Purify the final product using chromatography.

Conclusion

Solid-phase synthesis provides a robust and efficient platform for the generation of 2-aminothiazole derivatives. The traceless linker strategy outlined in this guide allows for the synthesis of a diverse range of compounds with high purity. By understanding the principles behind each step and employing rigorous analytical techniques, researchers can effectively utilize this methodology to accelerate their drug discovery efforts.

References

  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances.
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Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Substituted Thiazoles

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Traditional synthetic routes to these vital heterocycles, most notably the Hantzsch synthesis, are often hampered by long reaction times, harsh conditions, and modest yields. This guide provides a comprehensive overview and detailed protocols for the application of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that revolutionizes the preparation of substituted thiazoles.[4][5] By leveraging the principles of dielectric heating, MAOS dramatically accelerates reaction rates, enhances product yields, and promotes cleaner reaction profiles, offering a robust and efficient platform for drug discovery and development.[6][7]

The MAOS Advantage: Core Principles & Rationale

Conventional heating relies on conduction and convection, where the vessel is heated first, and the energy is slowly and often unevenly transferred to the reaction mixture. MAOS operates on a fundamentally different principle: direct, volumetric heating.[4]

Mechanism of Microwave Heating: Microwave energy interacts with the reaction components at a molecular level through two primary mechanisms:[8]

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in thiazole synthesis, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which manifests as powerful and instantaneous heat.

  • Ionic Conduction: If ions are present in the reaction mixture (either as reagents, catalysts, or ionic liquids), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat.

This "inside-out" heating is exceptionally fast and uniform, eliminating the hot spots common in conventional heating and allowing temperatures to be reached that are far above the solvent's boiling point in a sealed, pressurized vessel.[6]

The Critical Role of Solvent Selection: The choice of solvent is paramount in MAOS. The ability of a solvent to absorb and convert microwave energy into heat is determined by its dissipation factor (tan δ).[9] Solvents are generally categorized based on their microwave absorption capabilities:

CategoryExamplesRationale for Use
High Absorbers Ethanol, Methanol, DMF, Water, Ethylene GlycolThese polar solvents couple very efficiently with microwaves, leading to extremely rapid heating. They are ideal for accelerating sluggish reactions.[9][10]
Medium Absorbers Acetonitrile, AcetoneOffer good heating rates and are suitable for a wide range of reactions where moderate heating is desired.
Low/Non-Absorbers Toluene, Hexane, DioxaneThese nonpolar solvents do not heat effectively on their own. They can be used when the reactants themselves are highly polar or in combination with a polar co-solvent or ionic liquid.[10][11]

The causality is clear: selecting a solvent with a high dissipation factor ensures efficient energy transfer, leading to the rapid temperature elevation that drives the dramatic rate enhancements characteristic of microwave synthesis.[10]

The Hantzsch Thiazole Synthesis: A Microwave-Enhanced Approach

The Hantzsch synthesis, first reported in 1887, is the archetypal method for constructing the thiazole ring. It classically involves the condensation of an α-haloketone with a thioamide-containing species, such as thiourea or a substituted thioamide. While robust, conventional methods often require hours of refluxing.[12] Microwave irradiation transforms this process, typically reducing reaction times from hours to mere minutes and significantly improving yields.[12][13][14]

Generalized Hantzsch Reaction Mechanism

The reaction proceeds via initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea/Thioamide Intermediate1 Nucleophilic Attack (S on α-Carbon) Reactants->Intermediate1 Step 1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Step 2 (Intramolecular Condensation) Intermediate3 Dehydration Intermediate2->Intermediate3 Step 3 Product Substituted Thiazole Intermediate3->Product Aromatization

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Detailed Application Protocols

Safety Precaution: All experiments involving microwave synthesis in sealed vessels must be conducted behind a blast shield in a dedicated chemical fume hood. Vessels can reach high pressures and temperatures; always allow the vessel to cool completely to room temperature before opening.

Protocol 1: Rapid Microwave-Assisted Synthesis of 2-Aminothiazoles

2-aminothiazoles are a privileged scaffold in medicinal chemistry.[15] This protocol details their synthesis from an α-haloketone and thiourea, a classic Hantzsch condensation that is dramatically accelerated by microwave energy.

Workflow Diagram:

Protocol_Workflow A 1. Combine Reactants (α-haloketone, thiourea) in ethanol in a microwave vial. B 2. Add a magnetic stir bar and securely cap the vial. A->B C 3. Place vial in microwave reactor. Set parameters (Temp, Time, Power). B->C D 4. Irradiate. Monitor temperature and pressure. C->D E 5. Cool vial to room temperature using compressed air. D->E F 6. Quench reaction mixture by pouring into ice water. E->F G 7. Collect precipitate by filtration, wash with cold water. F->G H 8. Recrystallize from ethanol to obtain pure 2-aminothiazole. G->H

Caption: Experimental workflow for microwave-assisted 2-aminothiazole synthesis.

Materials:

  • Substituted α-haloketone (e.g., 2-bromo-1-phenylethanone)

  • Thiourea

  • Ethanol (reagent grade)

  • 10 mL microwave reaction vial with snap cap

  • Magnetic stir bar

  • Monowave microwave synthesis system (or equivalent)

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial, add the substituted α-haloketone (1.0 mmol), thiourea (1.2 mmol, 1.2 equiv), and ethanol (3 mL).[3][16]

  • Add a small magnetic stir bar and securely seal the vial with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate the mixture at a constant temperature of 100-120 °C for 10-15 minutes .[3][17] Set the maximum power to 200-300 W and a maximum pressure limit of 250 psi. Ensure stirring is active.

  • Upon completion, the reaction vessel is cooled to below 50 °C using the instrument's compressed air cooling system.

  • Once cooled, carefully open the vial and pour the contents into a beaker containing ~20 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-aminothiazole derivative.

Expected Outcome: This method typically yields highly pure products in the range of 85-95% yield within minutes, compared to the 8-10 hours required for conventional refluxing.[3][12]

Protocol 2: One-Pot, Three-Component Synthesis of Thiazole Analogues

Multi-component reactions (MCRs) are highly efficient, and their combination with MAOS creates a powerful platform for generating molecular diversity quickly.[18] This protocol describes a microwave-assisted MCR for synthesizing complex thiazoles.[18]

Materials:

  • Thiocarbohydrazide (or other thio-functionalized starting material)

  • Substituted aromatic aldehyde

  • Substituted phenacyl bromide

  • Ethanol

  • Acetic Acid (catalytic amount)

  • 10 mL microwave reaction vial

Step-by-Step Methodology:

  • In a 10 mL microwave vial, combine thiocarbohydrazide (1.0 mmol), the desired aldehyde (2.0 mmol), and the substituted phenacyl bromide (1.0 mmol).[18]

  • Add ethanol (4 mL) as the solvent and a catalytic amount of glacial acetic acid (20 mol%, ~0.012 mL).

  • Add a stir bar, cap the vial securely, and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 70 °C for 4-6 minutes with a maximum power of 210 W.[18]

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • The product often precipitates directly from the reaction mixture upon cooling.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation: Representative Yields and Reaction Times

The following table summarizes typical results for this MCR, demonstrating the efficiency of the microwave-assisted approach for various substituted analogues.

EntryAldehyde Substituent (R)Phenacyl Bromide Substituent (R')Time (min)Yield (%)[18]
14-OH, 3-OCH₃H592
24-OH, 3-OCH₃4-Cl489
34-ClH685
44-Cl4-Br588
54-N(CH₃)₂4-F491

This data clearly illustrates the protocol's robustness and high efficiency across different substrates, providing a self-validating system for researchers.

Concluding Remarks

Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted thiazoles. As demonstrated, this technology offers unparalleled advantages in terms of speed, efficiency, and yield, aligning perfectly with the principles of green chemistry.[5][11] The protocols provided herein serve as a validated starting point for researchers and drug development professionals to rapidly access diverse thiazole libraries, accelerating the discovery of new therapeutic agents. The adoption of MAOS is not merely an optimization but a strategic enhancement to the synthetic chemist's toolkit.

References

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Method

Application Notes &amp; Protocols: In Vitro Cytotoxicity Assays for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Derivatives

Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential and Toxicological Screening of Thiazole Derivatives The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential and Toxicological Screening of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] Many have been investigated for their ability to induce apoptosis, disrupt cell cycle progression, and inhibit critical signaling pathways implicated in cancer, such as the NFkB/mTOR/PI3K/AkT cascade.[1][5]

The compound "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" and its analogues represent a promising class of molecules for drug discovery. However, early-stage assessment of cytotoxicity is a critical step to identify potent candidates and eliminate compounds with unfavorable toxicity profiles. This guide provides a comprehensive framework and detailed protocols for evaluating the in vitro cytotoxicity of these derivatives, enabling researchers to move from primary screening to mechanistic insights with confidence. We will cover foundational concepts, provide step-by-step protocols for key assays, and offer guidance on integrating data for a holistic interpretation of a compound's cytotoxic profile.

Chapter 1: Foundational Concepts in Cytotoxicity Profiling

A robust cytotoxicity assessment strategy begins with informed decisions about the biological system and the endpoints to be measured. The choices made at this stage dictate the quality and relevance of the data generated.

The Rationale of Cell Line Selection

The choice of cell line is paramount and should be directly guided by the therapeutic goal of the research.[6][7] A compound's cytotoxic effect can vary dramatically across different cell types.

  • Disease-Relevant Models: For anticancer drug discovery, a panel of cancer cell lines from different tissues of origin is recommended. For instance, testing against breast (e.g., MCF-7), liver (e.g., HepG2), and colorectal (e.g., HCT-116) cancer cell lines can reveal tissue-specific sensitivities.[8][9]

  • Non-Cancerous Control Lines: To assess selectivity, it is crucial to test compounds against non-cancerous cell lines, such as human fibroblasts (e.g., MRC-5) or immortalized keratinocytes (e.g., HaCaT).[10] A promising therapeutic candidate should exhibit high potency against cancer cells while sparing normal cells, indicating a favorable therapeutic window.

  • Consider the Target: The selection should align with the intended target organ or route of administration.[6][10] For instance, if developing an orally administered drug, intestinal cell lines like Caco-2 could provide relevant insights.[6]

Cell Line Category Example Cell Lines Rationale for Use
Breast Cancer MCF-7, MDA-MB-231Represents a common cancer type; allows for evaluation against different subtypes.[8][11]
Liver Cancer HepG2A well-characterized line for hepatotoxicity and anticancer screening.[8][9]
Osteosarcoma SaOS-2Relevant for bone cancer research, where thiazoles have shown activity.[12]
Normal Fibroblast MRC-5, WI-38Standard for general cytotoxicity testing to assess selectivity against non-cancerous cells.[13]
Differentiating Modes of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is as important as knowing if it does. The two primary modes of cell death are apoptosis and necrosis, which are distinguished by distinct morphological and biochemical features.[14]

  • Apoptosis: A programmed, orderly process of cell suicide characterized by cell shrinkage, membrane blebbing, and the activation of specific enzymes called caspases.[14] It is generally a non-inflammatory process and is a desired mechanism of action for many anticancer drugs.[15]

  • Necrosis: A catastrophic, uncontrolled form of cell death resulting from acute injury, where the cell swells and its membrane ruptures, releasing intracellular contents and triggering an inflammatory response.[14][15]

Distinguishing between these pathways is crucial. A compound that primarily induces apoptosis is often preferred over one that causes widespread necrosis, which can lead to tissue damage and inflammation in vivo.

G cluster_0 Apoptosis (Programmed) cluster_1 Necrosis (Uncontrolled) Apoptosis_Signal Apoptotic Stimulus (e.g., Thiazole Derivative) Caspase_Activation Caspase Cascade Activation (Caspase-3/7) Apoptosis_Signal->Caspase_Activation initiates Execution Orderly Dismantling of Cell Components Caspase_Activation->Execution Apoptotic_Bodies Formation of Apoptotic Bodies Execution->Apoptotic_Bodies Necrosis_Signal Severe Cellular Insult (e.g., High Toxin Dose) Membrane_Damage Loss of Membrane Integrity (LDH Release) Necrosis_Signal->Membrane_Damage causes Cell_Lysis Cell Swelling & Lysis Membrane_Damage->Cell_Lysis Inflammation Release of Contents & Inflammatory Response Cell_Lysis->Inflammation

Figure 1: Conceptual overview of Apoptosis versus Necrosis pathways.

Chapter 2: Primary Screening via Cell Viability Assays

The first step in evaluating a library of novel thiazole derivatives is to determine their relative potency in reducing the viability of cancer cells. The MTT assay is a robust, high-throughput, and cost-effective colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[17][18] This conversion only occurs in metabolically active cells.[18] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified using a spectrophotometer.[19][20]

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat with Thiazole Derivatives (Serial Dilutions) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (2-4h incubation) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G cluster_pathway Caspase-Glo® 3/7 Assay Principle Apoptosis Apoptotic Cell Caspase Active Caspase-3/7 Cleavage Cleavage of DEVD Caspase->Cleavage acts on Substrate Caspase-Glo® Reagent (Pro-luciferin-DEVD) Substrate->Cleavage Luciferin Aminoluciferin (Luciferase Substrate) Cleavage->Luciferin releases Light Luminescent Signal (Light) Luciferin->Light converted by Luciferase Ultra-Glo™ Luciferase + ATP Luciferase->Light

Figure 3: Mechanism of light generation in the Caspase-Glo® 3/7 Assay.

Protocol: Caspase-Glo® 3/7 Assay This is a simple "add-mix-measure" protocol. [21]1. Cell Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Use concentrations around the IC₅₀ as determined by the MTT assay. 2. Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature. [21][22]3. Assay Procedure:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.
  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [21][23] * Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.
  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Chapter 4: Integrated Data Interpretation

Synthesizing the results from viability, necrosis, and apoptosis assays provides a powerful, multi-dimensional view of a compound's cytotoxic profile.

Start Potent Compound Identified (Low MTT IC50) Question How does it kill? Start->Question Caspase High Caspase-3/7 Activity? Question->Caspase LDH High LDH Release? Caspase->LDH Yes Caspase->LDH No Apoptosis Conclusion: Primary Mechanism is Apoptosis LDH->Apoptosis No Necrosis Conclusion: Primary Mechanism is Necrosis LDH->Necrosis No (from Caspase=No) Mixed Conclusion: Mixed Mechanism (Apoptosis/Necrosis) LDH->Mixed Yes Cytostatic Conclusion: Primarily Cytostatic (Growth Arrest) LDH->Cytostatic Yes (from Caspase=No)

Figure 4: Decision-making workflow for interpreting integrated cytotoxicity data.

Interpreting Combined Results:

MTT Result (IC₅₀) Caspase-Glo® 3/7 LDH Release Interpretation
LowHigh Fold-IncreaseLowThe compound is a potent inducer of apoptosis . This is often a desired outcome.
LowLow/No IncreaseHighThe compound causes cell death primarily through necrosis , indicating direct membrane damage.
LowModerate IncreaseModerate IncreaseThe compound likely has a mixed mechanism or induces late-stage apoptosis leading to secondary necrosis.
LowLow/No IncreaseLowThe compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (cell-killing). Further cell cycle analysis would be required.

By following this structured, multi-assay approach, researchers can efficiently screen novel Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate derivatives, determine their potency, and elucidate their mechanisms of action, providing a solid foundation for further preclinical development.

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  • Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • The Importance of IC50 Determination. Visikol. [Link]

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  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • How to comment after finding IC50 according to MTT results?. ResearchGate. [Link]

  • Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PubMed Central. [Link]

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Technical Notes & Optimization

Troubleshooting

Common impurities and by-products in 2-aminothiazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to 2-Aminothiazole Synthesis 2-Aminothiazole is a critical heterocyclic building block in medicinal chemistry, forming the structural c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Aminothiazole Synthesis

2-Aminothiazole is a critical heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The most prevalent method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea[1]. While seemingly straightforward, this reaction is often accompanied by the formation of various impurities and by-products that can complicate purification and compromise the yield and purity of the final product. Understanding the origins of these impurities is paramount for effective troubleshooting and process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis of 2-aminothiazole, providing explanations for their occurrence and actionable solutions.

FAQ 1: My reaction yields are consistently low. What are the primary contributing factors?

Low yields in 2-aminothiazole synthesis can often be attributed to several factors ranging from reactant quality to reaction conditions.

Answer:

Several factors can contribute to low yields in the Hantzsch thiazole synthesis. The purity of the starting materials, particularly the α-haloketone and thiourea, is crucial, as impurities can lead to undesired side reactions[2]. The stability of thiourea, especially under acidic conditions, can also be a limiting factor. Additionally, reaction parameters such as temperature, solvent, and reaction time play a significant role in the reaction's efficiency.

Troubleshooting Protocol:

  • Reactant Purity Verification:

    • α-Haloketone: Ensure the α-haloketone (e.g., chloroacetaldehyde or a bromoacetophenone) is fresh and free from decomposition products. Purity can be assessed by ¹H NMR or GC-MS.

    • Thiourea: Use high-purity thiourea. Impurities can interfere with the desired reaction pathway.

  • Solvent Choice and Purity:

    • Anhydrous solvents are often recommended as the presence of water can lead to hydrolysis of the α-haloketone[2]. Ethanol is a commonly used solvent that generally provides good results[1].

  • Temperature Control:

    • The reaction is typically heated to reflux[1]. However, excessive heat can promote side reactions and decomposition. Monitor the reaction temperature closely.

  • Stoichiometry:

    • A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone[3]. Experiment with molar ratios to find the optimal balance for your specific substrates.

FAQ 2: I'm observing a significant amount of an isomeric by-product. What is it and how can I minimize its formation?

The formation of isomers is a common issue, particularly when using N-substituted thioureas, but can also be relevant in the context of the tautomeric nature of the final product.

Answer:

A common isomeric by-product in the Hantzsch synthesis, especially under acidic conditions, is the 3-substituted 2-imino-2,3-dihydrothiazole, which is an isomer of the desired 2-(substituted amino)thiazole[4]. The formation of this imino tautomer is influenced by the reaction's pH.

Mechanism of 2-Imino-2,3-dihydrothiazole Formation:

The formation of the 2-imino isomer is favored under acidic conditions. The reaction can proceed through two different cyclization pathways, with the protonation state of the intermediates influencing the regioselectivity.

G cluster_main Hantzsch Thiazole Synthesis Pathways cluster_amino Amino Pathway (Neutral/Slightly Basic) cluster_imino Imino Pathway (Acidic) Thiourea Thiourea Intermediate Thiouronium Intermediate Thiourea->Intermediate Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate AminoCyclization N2 Cyclization Intermediate->AminoCyclization Deprotonation at N2 IminoCyclization N3 Cyclization Intermediate->IminoCyclization Protonation at N3 AminoProduct 2-Aminothiazole (Desired Product) AminoCyclization->AminoProduct Dehydration IminoProduct 2-Imino-2,3-dihydrothiazole (By-product) IminoCyclization->IminoProduct Dehydration

Figure 1. Competing pathways in Hantzsch synthesis.

Troubleshooting Protocol:

  • pH Control:

    • Maintain a neutral or slightly basic pH during the reaction to favor the formation of the 2-aminothiazole. The use of a non-acidic solvent or the addition of a mild base can be beneficial.

  • Reaction Work-up:

    • Neutralize the reaction mixture with a base such as sodium carbonate (Na₂CO₃) during work-up to isolate the 2-aminothiazole as the free base, which often aids in its precipitation and separation from the more soluble hydrohalide salt of the imino by-product[5].

  • Purification:

    • If the imino by-product is formed, it can often be separated from the desired 2-aminothiazole by column chromatography or recrystallization, exploiting differences in polarity and solubility.

FAQ 3: My final product is contaminated with a high-melting, insoluble solid. What could this be?

The presence of unexpected, highly stable by-products can be a sign of side reactions involving the starting materials.

Answer:

One possibility for a high-melting, insoluble solid is the formation of pseudothiohydantoin (2-amino-4-thiazolinone), especially if the starting α-halocarbonyl compound is susceptible to oxidation to the corresponding α-haloacid, or if an α-haloacid is present as an impurity[6]. Pseudothiohydantoin can also exist in its imino tautomeric form.

Mechanism of Pseudothiohydantoin Formation:

The reaction of an α-haloacid with thiourea leads to the formation of pseudothiohydantoin. This can occur if the α-haloketone starting material is contaminated with or degrades to the corresponding acid.

G cluster_main Pseudothiohydantoin Formation Thiourea Thiourea Intermediate Thiouronium Intermediate Thiourea->Intermediate Nucleophilic Attack AlphaHaloAcid α-Haloacid AlphaHaloAcid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Deprotonation Product Pseudothiohydantoin Cyclization->Product Dehydration

Figure 2. Formation of pseudothiohydantoin.

Troubleshooting Protocol:

  • Starting Material Quality Control:

    • Ensure the α-haloketone is of high purity and stored under conditions that prevent oxidation (e.g., under an inert atmosphere, protected from light).

  • Reaction Conditions:

    • Avoid overly harsh reaction conditions (e.g., prolonged heating, presence of strong oxidizing agents) that could promote the oxidation of the α-haloketone.

  • Purification:

    • Pseudothiohydantoin has different solubility characteristics compared to 2-aminothiazole and can often be removed by filtration or selective recrystallization.

FAQ 4: I'm observing some dimeric or polymeric material in my product. How are these formed and how can I prevent them?

The formation of higher molecular weight species is a common issue in many organic syntheses.

Answer:

Dimeric species such as 2,2'-diamino-4,4'-bithiazole can potentially form, especially if there are impurities in the starting materials or under certain reaction conditions that favor radical or oxidative coupling. While not as commonly reported as other impurities in standard Hantzsch synthesis, their formation can contribute to lower yields and purification challenges. The self-condensation of thiourea under certain conditions can also lead to polymeric materials, although this is less likely under typical Hantzsch conditions.

Troubleshooting Protocol:

  • Control of Stoichiometry:

    • Precise control of the reactant stoichiometry is important. A large excess of one reactant might promote side reactions.

  • Inert Atmosphere:

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that could lead to dimerization.

  • Reaction Time and Temperature:

    • Minimize reaction time and avoid excessive temperatures to reduce the likelihood of side reactions leading to higher molecular weight by-products.

Summary of Common Impurities and By-products

The following table summarizes the common impurities and by-products that may be encountered during 2-aminothiazole synthesis.

Impurity/By-productStructureCommon CausePrevention/Troubleshooting
Unreacted Starting Materials α-Haloketone, ThioureaIncomplete reaction, incorrect stoichiometry.Optimize reaction time, temperature, and stoichiometry. Use a slight excess of thiourea.
2-Imino-2,3-dihydrothiazole Isomer of 2-aminothiazoleAcidic reaction conditions.Maintain neutral or slightly basic pH. Neutralize during work-up.
Pseudothiohydantoin 2-Amino-4-thiazolinonePresence of α-haloacid impurity or oxidation of α-haloketone.Use high-purity α-haloketone. Avoid oxidizing conditions.
Dimeric/Polymeric Species e.g., 2,2'-Diamino-4,4'-bithiazoleOxidative side reactions, impure starting materials.Run reaction under an inert atmosphere. Optimize reaction conditions.

Analytical Methods for Impurity Detection

A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of impurities in 2-aminothiazole synthesis.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the crude product.

  • High-Performance Liquid Chromatography (HPLC-UV): A powerful technique for separating and quantifying the desired product and various impurities[7]. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities. For example, the isomeric 2-imino-2,3-dihydrothiazole can be distinguished from 2-aminothiazole by characteristic differences in their ¹H NMR spectra[4].

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown impurities.

Conclusion

The successful synthesis of high-purity 2-aminothiazole hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reactant quality, reaction conditions, and employing appropriate analytical techniques, researchers can effectively troubleshoot common issues and optimize their synthetic protocols. This guide provides a framework for addressing these challenges, enabling the consistent production of high-quality 2-aminothiazole for downstream applications in drug discovery and development.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • ChemTube3D. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • European Patent Office. (1992). Process of producing 2-aminothiazole. EP0482607A1.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Krzyzosiak, W. J., Biernat, J., Ciesiołka, J., Górnicki, P., & Wiewiórowski, M. (1980). The reactions of thiouridines and thiouracils with chloroacetaldehyde; mechanistic considerations. Nucleic acids research, 8(4), 861–873.
  • Miller, A. E., & Bischoff, J. J. (1986). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU.
  • Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetaldehyde. Retrieved from [Link]

  • ResearchGate. (2022). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea.
  • ResearchGate. (n.d.). Structure of 2-amino-4-thiazolinone.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 381–391.
  • Basavanakatti, V. N., Ali, M., Bharathi, D. R., Murtuja, S., Sinha, B. N., Jayaprakash, V., & Shakeel, F. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical Analysis, 14(1), 100-112*.
  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • ChemicalBook. (2020).
  • Der Pharma Chemica. (2013).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process of producing 2-aminothiazole. EP0482607B1.
  • Google Patents. (n.d.).
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PubMed. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • ResearchGate. (2022).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • YouTube. (2020).

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Optimization

Technical Support Center: Purification of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and process development scientists working with Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. The followi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development scientists working with Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. The following sections provide in-depth troubleshooting advice and standardized protocols to address common challenges encountered during the purification of this important heterocyclic intermediate.

Section 1: Foundational Purification Principles

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate possesses key structural features that dictate its purification strategy: a basic 2-amino group, a moderately polar thiazole core, and an ester functional group. The primary amino group can interact with acidic stationary phases like silica gel, while the overall polarity allows for purification by either normal-phase chromatography or recrystallization. Understanding these properties is crucial for selecting an appropriate method.

The most common synthetic route to this class of compounds is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] This reaction is generally high-yielding but can introduce specific impurities that must be removed.[1]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area: Column Chromatography

Q1: My compound is streaking severely on the silica gel column, resulting in poor separation and broad fractions. Why is this happening and how can I fix it?

A1: This is a classic issue when purifying basic compounds on standard silica gel.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic 2-amino group on your thiazole can undergo an acid-base interaction with these sites, leading to strong, non-specific binding. Instead of eluting smoothly, the compound "sticks" and then slowly bleeds down the column, causing streaking or tailing.

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[3] This base will neutralize the acidic sites on the silica, preventing your compound from interacting with them.

      • Protocol: Add 0.1-1% triethylamine (Et₃N) or 2-3 drops of ammonia solution per liter of your chosen eluent (e.g., Hexane/Ethyl Acetate). Re-evaluate your TLCs with the modified solvent system before running the column.[3]

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

      • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic or neutral alumina will not have the acidic sites that cause streaking with amines.[3]

      • Deactivated Silica: You can prepare "deactivated" silica gel by treating it with a solution of triethylamine in your solvent and then removing the solvent before packing the column.

Q2: I am seeing poor separation between my product and a closely-eluting impurity on TLC. What are my options for improving the column chromatography separation?

A2: Achieving good separation between spots with similar Rf values requires careful optimization of the solvent system.

  • Causality: The polarity of your mobile phase may not be optimal to differentiate the subtle polarity differences between your product and the impurity.

  • Solutions:

    • Adjust Solvent Ratio: If you are using a binary system like hexane/ethyl acetate, try running TLCs with very small changes in the ratio (e.g., 70:30, 75:25, 80:20). The goal is to find a system where your desired compound has an Rf value of approximately 0.3, as this often provides the best separation.[4]

    • Change Solvent Selectivity: If adjusting the ratio is ineffective, switch to a different solvent system with different chemical properties.[3] For example, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (MTBE). A system of DCM/Methanol can offer very different selectivity compared to hexane/ethyl acetate for polar compounds.[3]

    • Column Parameters: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.[3] A long, thin column will generally provide better separation than a short, wide one.

Q3: My product will not elute from the silica column, even when I switch to 100% ethyl acetate or methanol. What is happening?

A3: This suggests your compound is either extremely polar or has irreversibly bound to the silica gel.

  • Causality: While unlikely for this specific molecule unless it has degraded, very polar compounds can bind extremely strongly to silica. It's also possible the compound is unstable on silica and has decomposed into baseline material.[5]

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot at the baseline and a decrease in your product spot, your compound is likely degrading on silica.[5]

    • Aggressive Solvent Systems: For highly polar, basic compounds, a solvent system containing ammonia can be effective. Try a mobile phase of Dichloromethane with 1-10% of a stock solution of 10% ammonium hydroxide in methanol.[5]

    • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography (using a C18 stationary phase and polar solvents like water/acetonitrile or water/methanol) may be a more suitable technique.

Problem Area: Recrystallization

Q1: When I cool my hot, saturated solution, my compound separates as an oil instead of forming crystals. How can I fix this?

A1: "Oiling out" is a common problem in recrystallization. It occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid.[3]

  • Causality: The solution is likely too concentrated (supersaturated), or it is being cooled too quickly. The presence of impurities can also inhibit the formation of a crystal lattice.[3]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to make the solution slightly more dilute. Allow it to cool more slowly.[3]

    • Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature, then you can move it to an ice bath to maximize recovery.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3]

    • Seed Crystals: If you have a tiny amount of pure, solid product, add a single seed crystal to the cooled solution to induce crystallization.[3]

Q2: My recrystallization yield is very low, even though I see a lot of crystal formation. Where is my product going?

A2: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. If too much solvent is used, a significant portion of the product will remain dissolved even after cooling.[3]

  • Solutions:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.[6]

    • Solvent Choice: Ensure you have chosen a good recrystallization solvent. A good solvent will dissolve the compound poorly at room temperature but very well at its boiling point. Test this on a small scale first.

    • Mother Liquor Recovery: After filtering your crystals, you can try to recover more product from the filtrate (the "mother liquor"). Reduce the volume of the mother liquor by about half using a rotary evaporator and cool it again to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Hantzsch synthesis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate?

A1: The primary impurities will stem from the starting materials and potential side reactions. These may include unreacted α-halo-ketone (e.g., methyl 2-chloro-3-oxopentanoate) and thiourea. Excess thiourea is often used and is water-soluble, making it easy to remove during an aqueous workup.[7] Under certain conditions, particularly acidic ones, regioisomers can sometimes form.[8]

Q2: How do I choose the best primary purification technique for my crude product?

A2: The choice depends primarily on the physical state of your crude material and its initial purity. The following workflow provides a general decision-making process.

Purification_Workflow start Assess Crude Product is_solid Is the crude material a solid? start->is_solid purity_check Estimate purity by TLC/NMR (Is it >90% pure?) is_solid->purity_check Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No (Oil/Gum) recrystallize Primary Method: Recrystallization purity_check->recrystallize Yes purity_check->chromatography No (<90% pure) extraction Consider pre-purification by Acid-Base Extraction chromatography->extraction If impurities are acidic/neutral

Caption: Decision workflow for selecting a primary purification method.

Q3: Can I use an acid-base extraction to purify my compound?

A3: Yes, this is an excellent and often underutilized technique for this class of compounds.

  • Principle: The basic 2-amino group can be protonated by an acid to form a water-soluble salt. Neutral or acidic impurities will remain in the organic layer.

  • Procedure:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Separate the layers. The organic layer contains neutral and acidic impurities and can be discarded.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH 8-9).[9]

    • Your purified product should precipitate out of the aqueous solution as the free base.[7] It can then be collected by filtration or extracted back into an organic solvent.

Section 4: Standard Operating Protocols

Protocol 1: Column Chromatography on Silica Gel (with Triethylamine Modifier)
  • TLC Analysis: Determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf of ~0.3. Add 0.5% triethylamine to the TLC solvent jar and re-run the TLC to confirm the Rf and improved spot shape.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system containing 0.5% triethylamine. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization Screening and Procedure
  • Solvent Screening: Place a small amount of crude product (10-20 mg) into several test tubes. Add a single solvent (see Table 1) to each tube, drop by drop, until the solid dissolves at room temperature or with gentle heating.

  • Ideal Solvent Selection: A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[10] If the solid is insoluble in all hot solvents, it cannot be recrystallized. If it is too soluble in all cold solvents, a solvent/anti-solvent system (e.g., Ethanol/Water, THF/Hexane) may be necessary.[11]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. c. If there are insoluble impurities, perform a hot filtration to remove them.[6] d. Allow the clear solution to cool slowly to room temperature. e. Once crystals have formed, cool the flask in an ice bath for 15-30 minutes to maximize the yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6] g. Dry the crystals under vacuum.

Section 5: Data Tables

Table 1: Common Solvents for Recrystallization of Thiazole Derivatives
Solvent/SystemBoiling Point (°C)Notes / Typical Use
Ethanol78A common polar solvent, often effective for moderately polar solids.
Methanol65Similar to ethanol, but can sometimes offer different solubility profiles.[11]
Tetrahydrofuran (THF) / Hexane66 / 69A solvent/anti-solvent pair. Dissolve in minimal hot THF, then add hexane until cloudy and cool.[11]
Ethyl Acetate / Hexane77 / 69Another common solvent/anti-solvent system.
Water100Generally used as an anti-solvent with a polar organic solvent like ethanol or methanol.[11]
Table 2: TLC Solvent Systems for Method Development
SystemPolarityNotes
Hexane / Ethyl AcetateLow to HighStandard starting point for most compounds.
Hexane / DichloromethaneLow to MediumGood for separating less polar compounds.
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds where Hex/EtOAc fails.[3]
Toluene / AcetoneMediumOffers different selectivity due to the aromatic toluene.

References

  • Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7408069B2).
  • Google Patents. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof (CN102079732B).
  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Retrieved from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Alternative reagents and catalysts for 2-aminothiazole-5-carboxylate synthesis

Technical Support Center: Synthesis of 2-Aminothiazole-5-Carboxylates Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxylates. This guide is designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Aminothiazole-5-Carboxylates

Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative and greener synthetic methodologies. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.

I. Foundational Knowledge: The Hantzsch Thiazole Synthesis

The cornerstone for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 2-aminothiazole-5-carboxylates, the common starting materials are an α-halo-β-ketoester and thiourea. The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-aminothiazole-5-carboxylates via the Hantzsch synthesis?

A1: The classical approach utilizes an ethyl or methyl 2-chloroacetoacetate or 2-bromoacetoacetate and thiourea. The choice between the chloro or bromo derivative often depends on commercial availability and cost, though bromoacetates are generally more reactive. Thiourea is a stable and inexpensive source of the thioamide functionality.[3][4]

Q2: My reaction yields are consistently low. What are the primary factors I should investigate?

A2: Low yields in Hantzsch thiazole synthesis can stem from several factors:

  • Reagent Purity: Impurities in the α-halo-β-ketoester or thiourea can lead to unwanted side reactions.[5] Ensure the purity of your starting materials, and consider recrystallization or distillation if necessary.

  • Reaction Temperature: While heating is often required, excessive temperatures can lead to decomposition of reactants or products. Optimization of the reaction temperature is crucial.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Alcohols like ethanol or methanol are commonly used.[2] However, for certain substrates, exploring alternative solvents may be beneficial.

  • pH Control: The reaction is sensitive to pH. After the initial condensation, the reaction mixture is often basic to facilitate the final cyclization and dehydration steps and to neutralize the HBr or HCl salt of the product, which can improve precipitation and isolation.[2][4]

Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A3: A common side reaction is the self-condensation of the α-halo-β-ketoester. To minimize this, a slight excess of thiourea can be used to favor the desired reaction pathway.[4] Another potential issue is the formation of isomeric products or dimers. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help to suppress these side reactions.

Q4: Are there greener alternatives to traditional solvents for this synthesis?

A4: Yes, several greener alternatives have been explored to reduce the environmental impact of this synthesis.

  • Water: Water can be used as a solvent, especially in catalyst-free systems, promoting a more environmentally friendly process.[6]

  • Polyethylene Glycol (PEG): PEG-400 has been successfully used as a recyclable solvent medium, often leading to improved yields.[7][8]

  • Ionic Liquids (ILs): Ionic liquids are gaining attention as sustainable and versatile solvents due to their low vapor pressure and recyclability.[9][10][11][12] They can also act as catalysts in some cases.[11]

Q5: Can this reaction be performed without a catalyst?

A5: The traditional Hantzsch synthesis can often proceed without a catalyst, although heating is typically required.[2] However, catalyst-free methods are being developed that utilize greener conditions, such as microwave irradiation or ultrasound, to drive the reaction.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-aminothiazole-5-carboxylates and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Insufficient temperature. 2. Low reactivity of the α-haloketone (e.g., chloro vs. bromo). 3. Inappropriate solvent.1. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 2. Consider using the more reactive α-bromo-β-ketoester. 3. Screen alternative solvents such as ethanol, methanol, or greener options like PEG-400.[7][8]
Product precipitates as an oil or is difficult to crystallize. 1. Presence of impurities. 2. Incorrect pH during workup. 3. Rapid cooling.1. Purify starting materials. Use chromatographic methods to purify the crude product. 2. Ensure the pH is adjusted correctly to neutralize the product salt and induce precipitation. A weak base like sodium carbonate is often used.[2] 3. Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath.
Inconsistent yields between batches. 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Inefficient mixing in larger scale reactions.1. Source high-purity reagents and test new batches on a small scale first. 2. Precisely control reaction parameters using automated lab reactors for better reproducibility. 3. Ensure adequate stirring, especially for heterogeneous mixtures.
Difficulty in removing the catalyst post-reaction. 1. Use of a homogeneous catalyst.1. Opt for a heterogeneous catalyst like silica-supported tungstosilisic acid, which can be easily filtered off and potentially reused.[13][14] 2. Explore catalyst-free methods under microwave or ultrasound conditions.[6]
Product decomposition during workup or purification. 1. Exposure to strong acids or bases. 2. Prolonged heating during solvent evaporation.1. Use mild basic conditions (e.g., sodium bicarbonate) for neutralization. 2. Use a rotary evaporator at a moderate temperature and reduced pressure for solvent removal.

Alternative & Green Synthetic Methodologies

To address the growing need for sustainable and efficient chemical processes, several alternative methods for the synthesis of 2-aminothiazole-5-carboxylates have been developed.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions.[7][15][16]

  • Underlying Principle: Acoustic cavitation generates localized hot spots with high temperature and pressure, which accelerates the reaction rate.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Aminothiazoles [7][13][14]

  • In a suitable vessel, combine the acetophenone derivative (1 mmol), N-bromosuccinimide (1 mmol), and thiourea (1.2 mmol) in PEG-400 as the solvent.

  • Irradiate the mixture in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a green chemistry technique that can dramatically reduce reaction times from hours to minutes.[17][18][19]

  • Underlying Principle: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives [20][21]

  • In a microwave-safe vessel, mix the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Subject the mixture to microwave irradiation at a suitable power (e.g., 170 W) for 5-15 minutes.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Filter and dry the resulting precipitate.

  • Recrystallize the product from ethanol.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) can serve as both solvents and catalysts, offering a recyclable and environmentally benign reaction medium.[9][10]

  • Underlying Principle: The unique physicochemical properties of ILs, such as their polarity and ability to stabilize transition states, can enhance reaction rates and selectivity.

Experimental Protocol: Ionic Liquid-Mediated Synthesis

  • In a round-bottom flask, dissolve the α-halo-β-ketoester (1 mmol) and thiourea (1.1 mmol) in a suitable ionic liquid (e.g., [bmim]Br).

  • Stir the mixture at a predetermined temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • The ionic liquid can often be recovered, purified, and reused.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanochemical Synthesis

Mechanochemical synthesis, performed by grinding solid reactants together, often in the absence of a solvent, is a highly efficient and green method.[22][23]

  • Underlying Principle: Mechanical energy is used to induce chemical reactions, often leading to quantitative yields and minimal waste.

Experimental Protocol: One-Pot Mechanochemical Synthesis [22]

  • In a ball mill, combine the ketone, trichloroisocyanuric acid (TCCA) as a chlorinating agent, and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Mill the mixture for a specified time to form the α-chloroketone in situ.

  • Add thiourea to the milling jar.

  • Continue milling until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by adding a suitable solvent, filtering any solids, and evaporating the solvent.

  • Purify the product as needed.

Comparative Overview of Methodologies

Methodology Key Advantages Potential Challenges Typical Reaction Time
Conventional Heating Well-established, simple setup.Long reaction times, potential for side reactions.8-10 hours[21]
Ultrasound-Assisted Shorter reaction times, higher yields, milder conditions.[7]Requires specialized equipment.1.5-2 hours[24]
Microwave-Assisted Drastically reduced reaction times, improved yields.[19]Requires a dedicated microwave reactor.5-15 minutes[20]
Ionic Liquid-Mediated Recyclable solvent/catalyst, improved reaction rates.High cost of some ionic liquids, potential for product isolation challenges.Varies, often shorter than conventional.
Mechanochemical Solvent-free, high atom economy, rapid.[22]Scalability can be a concern, requires a ball mill.Varies, can be very short.

Visualizing the Synthesis and Troubleshooting

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism reagents α-Halo-β-ketoester + Thiourea sn2 S-Alkylation (SN2) reagents->sn2 Nucleophilic attack intermediate1 Thiouronium Salt Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization N attacks C=O intermediate2 Thiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration -H2O product 2-Aminothiazole-5-carboxylate dehydration->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect check_conditions Verify Reaction Conditions (T, t) check_reagents->check_conditions Reagents OK check_conditions->start Incorrect optimize_solvent Optimize Solvent System check_conditions->optimize_solvent Conditions OK consider_catalyst Consider Catalyst Addition/Change optimize_solvent->consider_catalyst No Improvement success Successful Synthesis optimize_solvent->success Improvement alternative_method Try Alternative Method (MW, US) consider_catalyst->alternative_method No Improvement consider_catalyst->success Improvement alternative_method->success

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • RSC Publishing. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available from: [Link]

  • Joshi, D. K. T., & Pandya, N. R. (2025). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 2(3), 123-128. Available from: [Link]

  • Academia.edu. Ultrasound mediation for one-pot synthesis of 2-aminothiazoles from easily available aromatic ketones. Available from: [Link]

  • Mali, D. R. Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available from: [Link]

  • Joshi, D. K., & Pandya, N. R. (2024). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry, 17(5), 453-458. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • RSC Publishing. Mechanochemical solid-state synthesis of 2-aminothiazoles, quinoxalines and benzoylbenzofurans from ketones by one-pot sequential acid- and base-mediated reactions. Available from: [Link]

  • Bentham Science Publishers. The Synthesis of 1,3-Thiazolium Ionic Liquids Combined with 1,2,4- Triazole-5-One by Different Synthetic Pathways. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Available from: [Link]

  • Bouherrou, O., Chhergar, F., El-Mkami, H., El-Hiti, G. A., Smith, W. E., & Bouyahya, A. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 27(19), 6634. Available from: [Link]

  • ResearchGate. Synthesis of thiazole using ionic liquid [Bmim]Br. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Taylor & Francis Online. Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Available from: [Link]

  • ResearchGate. Mechanochemical Solid-State Synthesis of 2-Aminothiazoles, Quinoxalines and Bezoylbenzofurans from Ketones by One-Pot Sequential Acid- and Base-Mediated Reactions. Available from: [Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Gaber, H. M., Abdel-Ghany, H. A., El-Gohary, N. S., & El-Sayed, W. M. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available from: [Link]

  • El-Sayed, W. M., Ali, O. M., Zyada, R. M., & Mohamed, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Al-Sanea, M. M., & Dar, B. A. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(3), 534. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • MDPI. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Available from: [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. Available from: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
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Sources

Optimization

Troubleshooting low yields in the synthesis of substituted thiazoles

Welcome to the Technical Support Center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues leading to low reaction yields.

Introduction: The Challenge of Thiazole Synthesis

Thiazole moieties are crucial scaffolds in a vast array of pharmaceuticals and biologically active compounds. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this ring system, typically by reacting an α-haloketone with a thioamide.[1] While robust, this and other related syntheses can be prone to low yields due to a variety of factors including reactant stability, suboptimal reaction conditions, and the formation of side products. This guide provides a systematic approach to troubleshooting these issues.

Part 1: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general workflow for diagnosing the root cause of a low-yielding reaction. The following diagram outlines a logical progression of steps to take when troubleshooting your synthesis.

Troubleshooting_Workflow cluster_reactants Reactant-Related Issues cluster_conditions Reaction Condition Optimization cluster_analysis Side Reaction & Purification Issues start Low Yield Observed check_reactants Step 1: Verify Reactant Quality & Stoichiometry start->check_reactants purity Purity Check (NMR, mp) Thioamide stability α-haloketone stability check_reactants->purity Impure or degraded? stoichiometry Verify Stoichiometry check_reactants->stoichiometry Incorrect ratio? check_conditions Step 2: Evaluate Reaction Conditions solvent Solvent Screening (Polarity, Anhydrous) check_conditions->solvent temperature Temperature Optimization (Heating vs. Microwave) check_conditions->temperature time Reaction Time Study check_conditions->time analyze_mixture Step 3: Analyze Crude Reaction Mixture side_products Identify Side Products (TLC, LC-MS) Isomer formation analyze_mixture->side_products Byproducts present? workup Adjust Work-up Protocol analyze_mixture->workup Product loss during work-up? purification Step 4: Optimize Purification success High Yield Achieved purification->success Optimized purity->check_conditions Reactants OK stoichiometry->check_conditions Ratio OK solvent->analyze_mixture Conditions Optimized temperature->analyze_mixture Conditions Optimized time->analyze_mixture Conditions Optimized side_products->check_conditions Adjust conditions side_products->purification Minimized workup->purification

Caption: A general workflow for troubleshooting low yields in thiazole synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may be encountering.

Section A: Reactant-Related Issues

Question 1: My reaction shows a low conversion of starting materials. How critical is the purity of my reactants and solvents?

Answer: Reactant and solvent purity is paramount for achieving high yields in thiazole synthesis.[2][3] Impurities can lead to a host of problems, including unwanted side reactions that consume starting materials and complicate purification.

  • α-Haloketones: These reactants can be unstable and should be used when fresh or purified shortly before use. Impurities can arise from self-condensation or hydrolysis. Verify purity using techniques like NMR or melting point analysis.[2]

  • Thioamides: The stability of the thioamide can be a significant limiting factor, particularly under acidic conditions where they may hydrolyze.[4] Some precursors to thioamides, such as 2-aminothiophenol (for benzothiazoles), are highly susceptible to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[2] It is crucial to use freshly purified starting materials.

  • Solvents: The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to prevent hydrolysis of reactants and intermediates.[2]

Question 2: I'm using a substituted thiourea and getting a complex mixture of products. What could be the cause?

Answer: When using N-monosubstituted thioureas, you can potentially form two different regioisomers: the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity is highly dependent on the reaction conditions, specifically the pH.

  • Neutral or Basic Conditions: In neutral solvents, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[3][5] This is the kinetically favored pathway.

  • Acidic Conditions: Under strongly acidic conditions (e.g., using a mixture of 10M HCl and ethanol), the formation of the 3-substituted 2-imino-2,3-dihydrothiazole can be significantly favored, sometimes becoming the major product.[5]

If a mixture is observed, carefully control the pH of your reaction medium. If the 2-amino isomer is desired, consider adding a non-nucleophilic base. If the 2-imino isomer is the target, a systematic screen of acidic conditions is warranted.[5]

Section B: Reaction Condition Optimization

Question 3: How does the choice of solvent affect the yield of my Hantzsch thiazole synthesis?

Answer: The solvent plays a crucial role in both reaction rate and overall yield by influencing the solubility of reactants and intermediates, and by affecting the reaction kinetics.[2] While polar protic solvents like ethanol and methanol are commonly used, the optimal choice is highly substrate-dependent.[6]

  • Solvent Screening: It is highly advisable to perform small-scale solvent screening to identify the best option for your specific reaction. Solvents such as 1-butanol, 2-propanol, and even water have proven effective under reflux conditions for certain substrates.[2][7]

  • Modern Approaches: In some modern protocols, solvent-free conditions, achieved by grinding the reactants together, have been shown to enhance reaction rates and yields.[8][9] Microwave-assisted synthesis often utilizes polar solvents like methanol or ethanol to great effect, significantly reducing reaction times.[10]

Table 1: Effect of Solvent and Conditions on Hantzsch Thiazole Synthesis

ReactantsSolvent/ConditionTemperatureTimeYield (%)Reference
2-Bromoacetophenone, ThioureaMethanol100 °C30 minHigh[11]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeEthanol/Water (1:1)Reflux3.5 h87%[12][13]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeEthanol/Water (1:1), UltrasoundRoom Temp.2 h88%[12][13]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMethanol, Microwave90 °C30 min95%[10]
α-Haloketones, Thiourea, o-HydroxybenzaldehydeSolvent-free (Grinding)Room Temp.3 min95%[9]

Question 4: What is the optimal temperature for my reaction, and should I consider microwave heating?

Answer: The Hantzsch synthesis often requires heating to overcome the activation energy of the reaction.[14]

  • Conventional Heating: Traditional methods frequently involve refluxing the reaction mixture for several hours.[15] If you are running the reaction at room temperature and observing low conversion, a systematic increase in temperature is a logical next step.[14]

  • Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for optimizing thiazole synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[6][15] Typical temperatures for microwave-assisted synthesis range from 90-130°C.[10]

Section C: Management of Side Reactions & Purification

Question 5: I've optimized my conditions but am still getting a significant side product. What are the common side reactions in Hantzsch synthesis?

Answer: Side reactions are a frequent cause of low yields. Beyond the regioisomeric issue discussed earlier, other byproducts can form.

  • Formation of 2-Imino-2,3-dihydrothiazole: As detailed previously, acidic conditions can promote the formation of this isomer.[5] The mechanism involves a different cyclization pathway.

Side_Reaction_Mechanism N_Substituted_Thiourea N-Substituted Thiourea Intermediate_S_Attack Thioether Intermediate N_Substituted_Thiourea->Intermediate_S_Attack S-attack (favored) Intermediate_N_Attack Alternative Intermediate N_Substituted_Thiourea->Intermediate_N_Attack N-attack (acid-promoted) Alpha_Haloketone α-Haloketone Alpha_Haloketone->Intermediate_S_Attack Alpha_Haloketone->Intermediate_N_Attack Product_Amino 2-(N-Substituted amino)thiazole (Neutral Conditions) Intermediate_S_Attack->Product_Amino Cyclization & Dehydration Product_Imino 3-Substituted 2-imino-2,3-dihydrothiazole (Acidic Conditions) Intermediate_N_Attack->Product_Imino Cyclization & Dehydration

Caption: Mechanism of isomeric byproduct formation in Hantzsch synthesis.

  • Bis-thiazoles or Other Condensation Byproducts: These can occur if the stoichiometry of the reactants is not carefully controlled or if one of the starting materials can react with itself under the reaction conditions.[2]

  • Monitoring: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to identify the formation of multiple products early on.[2][6] This allows for timely adjustments to the reaction conditions to minimize byproduct formation.

Question 6: How can I effectively purify my substituted thiazole product?

Answer: The purification strategy will depend on the physical properties of your final compound.

  • Precipitation and Filtration: Many thiazole products, particularly 2-aminothiazoles, are poorly soluble in water.[11] A common work-up procedure involves pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na₂CO₃) to neutralize any acid formed and precipitate the product.[11] The resulting solid can then be collected by filtration and washed with water.[2][11]

  • Column Chromatography: If precipitation does not yield a pure product, column chromatography on silica gel is a standard purification method.[16] A common mobile phase for this separation is a mixture of ethyl acetate and hexane.[11]

  • Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, benzene) can be an effective final purification step to obtain highly pure material.[17]

Part 3: Experimental Protocol

Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol is a representative example of a Hantzsch thiazole synthesis.[11]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Heating: Place the vial in a sand bath on a hot plate set to 100°C. Stir the mixture for 30 minutes. The reactants should fully dissolve during this time.

  • Cooling: After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

  • Work-up and Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Carefully transfer the collected solid to a tared watch glass and allow it to air dry completely.

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and analyzing it via TLC, NMR, and other appropriate spectroscopic methods.[11]

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of All Research Scientific and Academic. [Link]

  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Support.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Rachedi, Y., Bouherrou, H., Saidoun, A., Dumas, F., Demenceau, A., Abderrahmani, A., & Abdellaziz, L. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 796. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Rachedi, Y., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Pharmaceutical Research International. [Link]

  • Rachedi, Y., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. [Link]

  • Harshaw, W. L. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S.
  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem Technical Support.
  • Mogilaiah, K., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Journal of the Serbian Chemical Society. [Link]

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Technical Support.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-med Edge Publisher Library of Science. [Link]

  • Dawane, B.S., et al. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Narender, M., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link]

  • Li, Y., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
  • Rachedi, Y., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Po... OUCI. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Process of producing 2-aminothiazole. (1992).
  • Dawane, B.S., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Thiazole. (n.d.). CUTM Courseware. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). Journal of the Iranian Chemical Society. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2019). ResearchGate. [Link]

  • Khalifa, M. E. (2022). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. [Link]

  • Szymańska, E., et al. (2017). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Guckian, K. M., et al. (2008). Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion. Journal of medicinal chemistry. [Link]

  • Li, Y., et al. (2002). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. [Link]

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Troubleshooting

Stability studies of "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" under different conditions

Technical Support Center: Stability Studies of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Studies of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues encountered during experimentation, grounded in established scientific principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Stability Issues

This section addresses common questions regarding the inherent stability of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, focusing on its structural liabilities and predictable degradation pathways.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

A1: Based on its structure, Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has four primary liabilities you should investigate:

  • Hydrolysis: The methyl ester at the C5 position is the most susceptible functional group. It is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid) and methanol.[1][2] Basic hydrolysis is typically faster and irreversible, as it forms a carboxylate salt.[2]

  • Oxidation: The thiazole ring, particularly the sulfur atom, is susceptible to oxidation.[3] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or sulfoxides.[3][4] The C4-C5 double bond of the thiazole ring can also be a target for metabolic epoxidation, which is a known toxicophore pathway for some 2-aminothiazole compounds.[5]

  • Photodegradation: 2-aminothiazole derivatives are known to degrade upon exposure to UV light.[6][7] For thiazoles with specific substituents, this can occur via a reaction with singlet oxygen through a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[8][9]

  • Thermal Degradation: While the thiazole ring itself is relatively stable, high temperatures can induce degradation.[10] This may involve fragmentation of the molecule or decarboxylation if the ester is first hydrolyzed to the carboxylic acid.[8]

Q2: My compound is degrading rapidly in an aqueous buffered solution. What is the most likely cause and how can I troubleshoot it?

A2: Rapid degradation in an aqueous buffer is almost certainly due to pH-dependent hydrolysis of the methyl ester group.

  • Causality: Ester hydrolysis is catalyzed by both acid (H⁺) and base (OH⁻).[1] The rate of degradation will be fastest at pH extremes (e.g., below pH 3 or above pH 8) and typically slowest in the neutral to slightly acidic range (pH 4-6).

  • Troubleshooting Steps:

    • Confirm the Degradant: Use LC-MS to check if the primary degradation product has a mass corresponding to the carboxylic acid (loss of CH₂; a decrease of 14 Da from the parent compound).

    • Perform a pH-Rate Profile Study: Prepare a series of solutions in different buffers (e.g., pH 2, 4, 7, 9, 12) and monitor the disappearance of the parent compound over time using a stability-indicating HPLC method. This will identify the pH of maximum stability.

    • Control Buffer Species: Be aware that some buffer species can act as nucleophiles and catalyze hydrolysis. Use common, non-nucleophilic buffers like phosphate or acetate where possible.

Q3: I'm observing several new, small peaks in my HPLC chromatogram after leaving my sample solution on the lab bench for a few hours. What could be happening?

A3: The appearance of multiple minor peaks after exposure to ambient lab conditions strongly suggests photodegradation.[8]

  • Causality: Standard laboratory lighting emits a broad spectrum of light, including UV wavelengths that can induce photochemical reactions.[6][7] Photodegradation pathways can be complex, often resulting in multiple degradation products through ring-opening or rearrangement reactions.[9][11]

  • Troubleshooting Steps:

    • Protect from Light: Immediately repeat the experiment, but this time, protect your sample from light by using amber vials or wrapping the container in aluminum foil. If the new peaks do not appear, you have confirmed light sensitivity.

    • Conduct a Confirmatory Photostability Study: Perform a controlled photodegradation experiment according to ICH Q1B guidelines, exposing the sample to a defined light source (e.g., 1.2 million lux hours and 200 watt hours/m²).[8] A dark control sample should be run in parallel to differentiate between photolytic and other modes of degradation.

Q4: How does the 2-amino group affect the stability of the thiazole ring?

A4: The 2-amino group is a strong electron-donating group that significantly influences the electronic properties and reactivity of the thiazole ring.

  • Increased Reactivity: By donating electron density into the ring, the amino group makes the thiazole nucleus more susceptible to electrophilic attack and oxidation compared to an unsubstituted thiazole.

  • Protonation Site: Under acidic conditions, the ring nitrogen (at position 3) is the most likely site of protonation.[12] This protonation can alter the degradation kinetics and pathways.

  • Potential for Deamination: While less common than hydrolysis or oxidation, deamination of the 2-amino group to a hydroxyl group is a possible degradation pathway under specific conditions, such as in the presence of nitric oxide or nitrous acid.[13]

Q5: Are there any known toxic degradation products for this class of compounds?

A5: Yes. For 2-aminothiazole derivatives, a primary concern is the formation of reactive metabolites via epoxidation across the C4=C5 double bond.[5] This pathway forms an electrophilic epoxide intermediate that can covalently bind to biological macromolecules like proteins and DNA, leading to toxicity. While this is often a metabolic process, it is crucial to monitor for potential oxidative degradants in this region of the molecule during forced degradation studies, as they may be flagged as potential toxicophores.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Poor peak shape or multiple peaks for the parent compound in initial HPLC analysis. 1. Compound instability in the mobile phase. 2. On-column degradation. 3. Presence of tautomers.1. Check the pH of your mobile phase; avoid strongly acidic or basic conditions if possible. 2. Use a faster gradient or lower the column temperature. 3. 2-aminothiazoles can exist in amino and imino tautomeric forms.[12] Try modifying the mobile phase pH or temperature to favor a single form.
Inconsistent degradation rates between experimental batches. 1. Inaccurate concentration of stress reagent (acid, base, oxidant). 2. Temperature fluctuations in the stability chamber/oven. 3. Variations in light exposure intensity.1. Always prepare stress reagents fresh for each experiment. 2. Use a calibrated and validated stability chamber or oven. Place samples in the same location each time. 3. Ensure consistent distance and orientation from the light source in photostability studies.
Mass balance is not achieved in my forced degradation study (sum of parent and degradants < 100%). 1. Formation of non-UV active degradants. 2. Formation of volatile degradation products. 3. Degradant is precipitating out of solution. 4. Degradant is strongly retained on the HPLC column.1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-chromophoric products. 2. Analyze the headspace of a stressed sample using GC-MS. 3. Visually inspect stressed samples for precipitates. If observed, dissolve in a stronger solvent for analysis. 4. Run a strong solvent wash (e.g., 100% Acetonitrile or Methanol) at the end of your gradient to elute any strongly retained species.
Difficulty in identifying an unknown degradation product. 1. Insufficient separation from the parent peak. 2. Low concentration of the degradant. 3. Complex fragmentation pattern in MS.1. Optimize the HPLC method: try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), modify the mobile phase, or use a shallower gradient. 2. Generate more of the degradant by increasing the stress time or temperature. Concentrate the sample before analysis. 3. Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula. Isolate the degradant using preparative HPLC and perform NMR for definitive structural elucidation.[9]

Section 3: Standardized Protocols for Forced Degradation Studies

These protocols are designed as a starting point, conforming to ICH guidelines.[14][15] The goal is to achieve 5-20% degradation of the active substance. Adjust stress conditions (time, temperature, reagent concentration) as needed. A stability-indicating HPLC method is required for analysis.[16][17]

Protocol 1: Acid/Base Hydrolysis
  • Objective: To assess susceptibility to hydrolysis and identify the resulting degradants.

  • Causality: This test mimics the acidic environment of the stomach or basic conditions in the intestine, and determines the compound's stability at pH extremes.[1]

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M HCl.

    • Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature. Withdraw samples at shorter time points (e.g., 5, 15, 30, 60 minutes) as base hydrolysis is often rapid.[18]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized samples to a suitable concentration and analyze immediately by HPLC/UPLC.

Protocol 2: Oxidative Degradation
  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Causality: This simulates exposure to atmospheric oxygen or oxidative biological environments. Hydrogen peroxide is a commonly used stressing agent.

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL.

  • Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature and protect from light. Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Analysis: Dilute the sample to a suitable concentration and analyze immediately by HPLC/UPLC.

Protocol 3: Photodegradation
  • Objective: To determine if the compound degrades upon exposure to light.

  • Causality: As mandated by ICH Q1B, this study assesses the impact of light on the drug substance, which is critical for packaging and storage decisions.[8]

  • Sample Preparation: Prepare solutions of your compound (e.g., in methanol) and also expose the solid compound to light.

  • Stress Application: Expose the samples to a light source that provides a minimum of 1.2 million lux hours and 200-watt hours per square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After exposure, dissolve the solid sample and dilute the solution samples for analysis by HPLC/UPLC.

Protocol 4: Thermal Degradation
  • Objective: To assess the stability of the solid compound at elevated temperatures.

  • Causality: This test evaluates the intrinsic thermal stability of the molecule and helps predict degradation during manufacturing processes (e.g., drying) or storage in hot climates.

  • Sample Preparation: Place the solid compound in a vial.

  • Stress Application: Heat the vial in an oven at a temperature above the accelerated stability testing conditions (e.g., 70°C or higher) for a specified period (e.g., 1, 3, 7 days).[8]

  • Analysis: After cooling, dissolve the sample in a suitable solvent and dilute for analysis by HPLC/UPLC.

Section 4: Data Interpretation & Visualization

Predicted Stability Summary

The following table summarizes the predicted stability profile of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate based on its chemical structure and data from related compounds. Actual results must be confirmed experimentally.

Stress Condition Reagent/Condition Predicted Degradation Level Primary Predicted Degradant(s)
Acid Hydrolysis0.1 M HCl, 60°CModerate to High2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Base Hydrolysis0.1 M NaOH, RTHigh / Rapid2-amino-4-ethyl-1,3-thiazole-5-carboxylate salt
Oxidation3% H₂O₂, RTModerateThiazole sulfoxide, N-oxide derivatives
PhotolysisICH Q1B exposureModerateProducts of ring cleavage/rearrangement
Thermal (Solid)70°CLow to ModerateProducts of fragmentation
Visualizations

Below are diagrams illustrating potential degradation pathways and experimental workflows.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Identification Start Drug Substance: Methyl 2-amino-4-ethyl- 1,3-thiazole-5-carboxylate Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Photo Photolysis (ICH Q1B) Start->Photo Thermal Thermal (Solid) (e.g., 70°C) Start->Thermal HPLC HPLC Analysis: Quantify Parent & Degradants Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC MassBal Calculate Mass Balance HPLC->MassBal LCMS LC-MS/MS: Identify Unknowns MassBal->LCMS If unknowns or low mass balance NMR Isolate & Perform NMR: Confirm Structure LCMS->NMR For definitive structure

Caption: A typical workflow for conducting forced degradation studies.

Caption: Predicted primary degradation pathway via ester hydrolysis.

Caption: Potential oxidative degradation pathway at the sulfur atom.

References

  • Todd, Z.R., Szabla, R., Szostak, J.W., & Sasselov, D.D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications, 55, 10388-10391. [Link][6][7]

  • MDPI. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. [Link][11]

  • CABI Digital Library. (2019). Research progress of thiazole flavor compounds. Journal of Food Safety and Quality. [Link][10]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 237-246. [Link][9]

  • Kamkhede, D.B., & Solanki, P.R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). [Link][16]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link][3]

  • ResearchGate. (2020). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. [Link][4]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link][15]

  • ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry. [Link][14]

  • Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 61(4), 735-767. [Link][12]

  • Itoh, T., Matsuya, Y., Nagata, K., & Ohsawa, A. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin, 45(9), 1547-1549. [Link][13]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link][1]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][2]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link][18]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][17]

  • ResearchGate. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link][5]

Sources

Optimization

Technical Support Center: Analytical Method Development for Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analysis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. This document is designed for researchers, analytical scient...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth guidance on Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) method development. It addresses common challenges and offers robust troubleshooting strategies in a direct question-and-answer format.

Analyte at a Glance: Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Before developing a method, understanding the analyte's physicochemical properties is paramount.

  • Structure: Possesses a primary aromatic amine (-NH₂), a thiazole heterocyclic ring, and a methyl ester (-COOCH₃).

  • Key Characteristics:

    • Basic Nature: The primary amine group is basic and prone to protonation. This is a critical factor in method development, as it can lead to strong, undesirable interactions with the stationary phase in chromatography.[1][2]

    • UV Absorbance: The conjugated thiazole ring system acts as a chromophore, making UV detection a suitable analytical technique.

    • Polarity: The presence of the amino and ester groups imparts moderate polarity to the molecule.

Part 1: Thin-Layer Chromatography (TLC) Method Development & Troubleshooting

TLC is an invaluable tool for initial purity assessments, reaction monitoring, and as a pilot technique for HPLC method development.

Frequently Asked Questions (TLC)

Q1: What is a good starting point for a TLC mobile phase to analyze this compound?

A good starting point is a binary solvent system using a mid-polarity solvent and a non-polar solvent on a standard silica gel plate. A recommended initial system is Ethyl Acetate/Hexane .

  • Rationale: This system allows for broad polarity coverage. You can systematically adjust the ratio to achieve an optimal retardation factor (Rƒ).

  • Experimental Protocol:

    • Prepare several developing chambers with varying ratios of Ethyl Acetate:Hexane (e.g., 20:80, 30:70, 40:60 v/v).

    • Dissolve your sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

    • Using a capillary tube, spot the sample on the origin line of a silica gel 60 F₂₅₄ plate.[3][4] Ensure the spot is small and concentrated.[3]

    • Place the plate in a developing chamber and allow the solvent front to travel up the plate.

    • Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front immediately.

    • Visualize the spot and calculate the Rƒ value. An ideal Rƒ is between 0.2 and 0.4 for good separation.

Q2: My compound is not visible on the TLC plate. How can I visualize it?

Several visualization techniques can be employed, moving from non-destructive to destructive methods.

  • UV Light (254 nm): This should be the first method you try. The thiazole ring in your compound is UV-active and will absorb UV light, appearing as a dark spot against the green fluorescent background of the F₂₅₄ plate.[4][5][6] This method is non-destructive.

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[6][7] Most organic compounds will form a temporary, colored complex with iodine vapor, appearing as yellow-brown spots.[6] This method is semi-destructive as the spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive, general-purpose stain for compounds that can be oxidized.[7] The primary amine on your analyte is susceptible to oxidation.

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Dip the plate in the solution and gently heat with a heat gun. Your compound should appear as a yellow or brown spot on a purple background.[7]

Q3: My spot is streaking or tailing up the TLC plate. What's causing this and how do I fix it?

Streaking is a common issue and typically points to one of a few problems.

  • Cause 1: Sample Overload. You have applied too much sample to the plate.[4]

    • Solution: Dilute your sample and re-spot a smaller amount.

  • Cause 2: Strong Analyte-Stationary Phase Interaction. The basic amine group can interact very strongly with the acidic silica gel surface.

    • Solution: Add a small amount of a competitive base or a polar modifier to the mobile phase. For example, add 0.5-1% triethylamine or ammonia to your Ethyl Acetate/Hexane mixture. This will occupy the active sites on the silica, leading to more symmetrical spots.

  • Cause 3: Poor Sample Solubility. The sample may be precipitating at the origin.

    • Solution: Ensure your sample is fully dissolved in the spotting solvent. If the spotting solvent is much more polar than your mobile phase, this can also cause issues. Try to use a solvent of similar or lower polarity than the mobile phase if possible.

Part 2: HPLC Method Development & Troubleshooting

HPLC is the gold standard for quantitative analysis, purity determination, and stability testing. For Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, a reversed-phase (RP-HPLC) method is most appropriate.[8][9][10]

// Nodes Analyte [label="Analyte Characterization\n(pKa, UV λmax, Polarity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Column Selection\n(C18, 5 µm, 4.6x150 mm)", fillcolor="#F1F3F4", fontcolor="#202124"]; MobilePhase [label="Mobile Phase Screening\n(ACN/Water vs. MeOH/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Opt [label="pH Optimization\n(Target pH 2.5-3.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Gradient [label="Gradient/Isocratic\nOptimization", fillcolor="#F1F3F4", fontcolor="#202124"]; Finalize [label="Finalize Method\n(Flow, Temp, Wavelength)", fillcolor="#F1F3F4", fontcolor="#202124"]; Validate [label="Method Validation\n(ICH Guidelines)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Analyte -> Column [label="Select initial\nconditions"]; Column -> MobilePhase; MobilePhase -> pH_Opt [label="Key for basic\ncompounds"]; pH_Opt -> Gradient; Gradient -> Finalize; Finalize -> Validate [label="Confirm suitability"]; } enddot Caption: HPLC Method Development Workflow

Recommended Starting HPLC Method

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 2.7-5 µm, 4.6 x 150 mmC18 is a versatile, non-polar stationary phase suitable for this analyte. Use a modern, high-purity, end-capped column to minimize silanol interactions.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid.The low pH is critical. It protonates residual silanols on the silica surface, minimizing their ability to interact with the protonated amine of the analyte, which is the primary cause of peak tailing.[1][2] Formic acid is volatile and MS-compatible.[8]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides better peak shapes and lower backpressure.[8]
Gradient Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold for 2 minutes, then return to initial conditions.A gradient is ideal for method development to ensure all impurities are eluted from the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV, 254 nm or λmax254 nm is a good starting point. For optimal sensitivity, determine the analyte's maximum absorbance (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Injection Vol. 5-10 µLKeep injection volume low to prevent peak distortion. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[11]
HPLC Troubleshooting Guide (Q&A)

Q4: My primary peak is severely tailing. I've followed the starting guide, what else can I do?

Peak tailing is the most common issue for basic compounds like this.[1] Here is a logical troubleshooting workflow.

// Nodes Start [label="Peak Tailing Observed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase pH\n between 2.5 and 3.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH to < 3.5\nusing acid/buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Column [label="Is column old or\n a non-end-capped type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Replace_Column [label="Replace with a modern,\n high-purity, end-capped C18", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Overload [label="Is peak height near\n maximum detector response?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dilute_Sample [label="Dilute sample and reinject", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Success; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Replace_Column [label="Yes"]; Replace_Column -> Success; Check_Column -> Check_Overload [label="No"]; Check_Overload -> Dilute_Sample [label="Yes"]; Dilute_Sample -> Success; Check_Overload -> Success [label="No, consult specialist"]; } enddot Caption: Troubleshooting Logic for HPLC Peak Tailing

  • Step 1: Confirm Mobile Phase pH. The most likely culprit is insufficient suppression of silanol activity.[1][2] Ensure the final pH of the aqueous portion of your mobile phase (Mobile Phase A) is below 3.5 before mixing with the organic solvent.[12][13] Use a calibrated pH meter.

  • Step 2: Evaluate Your Column. An older column or one not designed for basic compounds will have more exposed, active silanol groups.

    • Action: Switch to a high-purity silica column with robust end-capping. If the column has been used extensively with high-pH mobile phases, it may be permanently damaged.[14]

  • Step 3: Consider an Alternative pH. If low pH is not effective, an alternative is to use a high-pH mobile phase (e.g., pH 9-10) with a column specifically designed for high pH stability (e.g., a hybrid or polymer-based C18).

    • Rationale: At high pH, the analyte's primary amine is deprotonated and neutral (R-NH₂), reducing its electrostatic interaction with the now-ionized silanols (Si-O⁻).[2][15]

  • Step 4: Check for Mass Overload. Injecting too much sample can saturate the stationary phase and cause tailing.[11]

    • Action: Reduce the concentration of your sample or decrease the injection volume.

Q5: My retention times are drifting or shifting between injections. What causes this?

Retention time instability points to a lack of equilibrium or changes in the system.

  • Cause 1: Insufficient Column Equilibration. The column was not properly conditioned with the initial mobile phase before starting the run sequence.

    • Solution: Before the first injection, flush the column with at least 10-15 column volumes of the starting mobile phase composition. Ensure the equilibration time at the end of your gradient is sufficient (typically 5-10 column volumes).

  • Cause 2: Mobile Phase Instability. The mobile phase was prepared incorrectly, or the components are evaporating at different rates. Buffers can also precipitate if mixed with high concentrations of organic solvent.[8]

    • Solution: Prepare fresh mobile phase daily. Always filter aqueous buffers.[12][13] Ensure solvent bottle caps are not too loose or too tight. If using a phosphate buffer, be mindful of its low solubility in high percentages of acetonitrile.[8]

  • Cause 3: Temperature Fluctuations. The column temperature is not controlled, and ambient lab temperature is changing.

    • Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C.[10]

Q6: How do I validate this HPLC method for quality control purposes?

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[16][17] Follow the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines.[18][19]

Validation ParameterPurpose & General Procedure
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products.[17][20] Perform forced degradation studies (acid, base, peroxide, heat, light) and confirm peak purity using a PDA detector.
Linearity To show that the method's response is directly proportional to the analyte concentration over a specific range.[18] Prepare at least five standards across a range (e.g., 80-120% of the expected sample concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be >0.999.
Accuracy To measure the closeness of the test results to the true value.[17][18] Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 3 levels, 3 replicates each). Calculate the percent recovery.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[20] Analyze a minimum of six replicate samples at 100% concentration and calculate the Relative Standard Deviation (%RSD), which should typically be ≤2%.
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[16][18] This is established by confirming the other validation parameters.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temp, ±5% organic composition).[18] This provides an indication of the method's reliability during normal usage.
References
  • TLC Visualiz
  • TLC Visualiz
  • Steps for HPLC Method Valid
  • Visualizing TLC Plates - Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Thin Layer Chromatography (TLC)
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC Intern
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - RJPT.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci.
  • HPLC - Troubleshooting Tailing - YouTube.
  • HPLC Troubleshooting Guide.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - ResearchG
  • Exploring the Different Mobile Phases in HPLC - Moravek.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • ICH Guidelines for Analytical Method Valid
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
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Troubleshooting

Technical Support Center: Overcoming Regioselectivity Issues in Thiazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the common and complex regioselectivity challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the common and complex regioselectivity challenges encountered during thiazole synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern isomeric outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: What are the primary classical methods for thiazole synthesis, and what are their main regioselectivity challenges?

A1: The two most prevalent classical methods are the Hantzsch and the Cook-Heilbron syntheses.

  • Hantzsch Thiazole Synthesis: This is the most common method, involving the condensation of an α-haloketone with a thioamide.[1][2] The primary regioselectivity issue arises when an unsymmetrical α-haloketone is reacted with a thioamide, which can lead to the formation of two constitutional isomers, typically a 2,4-disubstituted thiazole and a 2,5-disubstituted thiazole.[3] The specific outcome is highly dependent on the reaction conditions and the nature of the substituents.

  • Cook-Heilbron Thiazole Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[3][4] Regioselectivity becomes a concern when substituted α-aminonitriles are used, potentially leading to different substitution patterns on the final thiazole ring.[3]

Modern approaches, such as the palladium-catalyzed direct C-H arylation of a pre-formed thiazole ring, offer significantly greater control over regioselectivity, allowing for precise functionalization at the C2, C4, or C5 positions.[5][6][7]

Q2: Can you illustrate the generally accepted mechanism for the Hantzsch Thiazole Synthesis?

A2: Certainly. The reaction proceeds through a multi-step pathway that begins with nucleophilic attack and concludes with a cyclization and dehydration sequence.[2]

The mechanism involves an initial SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide (R1-C(S)NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 S_N2 Attack Haloketone α-Haloketone (R2-C(O)CH(X)R3) Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Thiazoline Hydroxythiazoline Intermediate2->Thiazoline Proton Transfer Thiazole Thiazole Product Thiazoline->Thiazole Dehydration (-H2O)

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Guide: Regioselectivity Control
Q1: My Hantzsch synthesis with an unsymmetrical α-haloketone is yielding a mixture of 2,4- and 2,5-disubstituted isomers. How can I control the outcome?

A1: This is a classic challenge. The formation of either the 2,4- or 2,5-disubstituted product is a competition between two pathways. Control can be exerted by strategically manipulating the starting materials and reaction conditions.

Pillar 1: Strategic Selection of Starting Materials

The electronic and steric properties of the substituents on your α-haloketone and thioamide are the primary determinants of regioselectivity.

  • Electronic Effects: The initial nucleophilic attack of the thioamide's sulfur can occur at either of the two electrophilic carbons of the α-haloketone. The more electrophilic carbon will react faster.

  • Steric Effects: Bulky substituents can physically block the approach of the nucleophile, thereby directing the reaction to the less hindered site. This is often the most powerful tool for controlling regioselectivity.

Substituent (R) on α-HaloketoneEffectFavored ProductRationale
Bulky Alkyl (e.g., t-Butyl) Steric Hindrance2,5-DisubstitutedThe bulky group hinders the attack of the thioamide at the adjacent carbonyl carbon, forcing the initial SN2 reaction to occur at the halogen-bearing carbon, leading to the 2,5-isomer.
Electron-Withdrawing Group (EWG) Electronic2,4-DisubstitutedAn EWG increases the electrophilicity of the carbonyl carbon, favoring the initial attack at this position, which ultimately leads to the 2,4-isomer after cyclization.
Electron-Donating Group (EDG) Electronic2,5-DisubstitutedAn EDG decreases the electrophilicity of the carbonyl carbon, making the halogen-bearing carbon the more favorable site for the initial SN2 attack.

Pillar 2: Optimization of Reaction Conditions

Fine-tuning your reaction parameters can shift the equilibrium toward your desired isomer.

  • Solvent Polarity: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used and can stabilize charged intermediates.[2] Experimenting with less polar, aprotic solvents like THF or dioxane can sometimes alter the regiochemical outcome.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields and selectivity.[8][9]

Experimental Protocol: Optimizing for a Single Regioisomer

  • Initial Screening: Set up parallel reactions using your unsymmetrical α-haloketone and thioamide in three different solvents (e.g., Ethanol, THF, and Toluene).

  • Temperature Gradient: Run each solvent reaction at three different temperatures: room temperature, 50 °C, and reflux.

  • Monitoring: Monitor the reactions by TLC or LC-MS to determine the ratio of the two regioisomers at various time points.

  • Analysis: Identify the condition (solvent and temperature) that provides the highest ratio of the desired isomer.

  • Scale-Up: Once the optimal conditions are identified, proceed with a larger scale reaction. Isolate the products and confirm their structures using 1H NMR and, if necessary, X-ray crystallography for unambiguous determination.[10][11][12]

Troubleshooting_Flowchart Start Mixture of 2,4- and 2,5- Disubstituted Thiazoles ModifySubstrates Modify Starting Materials? Start->ModifySubstrates Primary Approach OptimizeConditions Optimize Reaction Conditions? Start->OptimizeConditions Secondary Approach Steric Increase Steric Hindrance on α-Haloketone ModifySubstrates->Steric Yes Electronic Introduce EWG/EDG on α-Haloketone ModifySubstrates->Electronic Yes End Single Regioisomer Favored Steric->End Electronic->End Solvent Screen Solvents (e.g., EtOH, THF, Toluene) OptimizeConditions->Solvent Yes Temperature Vary Temperature (e.g., RT, 50 °C, Reflux) OptimizeConditions->Temperature Yes Solvent->End Temperature->End pH_Influence Start N-Substituted Thiourea + α-Haloketone Neutral Neutral Solvent (e.g., Ethanol) Start->Neutral Acidic Acidic Conditions (e.g., HCl/Ethanol) Start->Acidic ProductA 2-(N-Substituted amino)thiazole (Major Product) Neutral->ProductA Exclusive Pathway ProductB_mix Mixture of Isomers Acidic->ProductB_mix Competitive Pathway ProductB 3-Substituted 2-imino- 2,3-dihydrothiazole (Can be favored) ProductB_mix->ProductB Can be major product under specific conditions

Caption: Influence of pH on the regioselectivity with N-substituted thioureas.

Q3: The Hantzsch synthesis is not providing the selectivity I need. What are some modern, highly regioselective alternatives?

A3: When classical methods fall short, several modern strategies offer excellent regiochemical control.

  • Base-Induced Cyclization with Isocyanides: A highly regioselective method for synthesizing 2,5- and 4,5-disubstituted thiazoles involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with reagents like TosMIC (tosylmethyl isocyanide) or ethyl isocyanoacetate. [10]This catalyst-free approach often proceeds rapidly and with high yields, providing access to specific regioisomers that can be difficult to obtain via the Hantzsch method. [10]2. Palladium-Catalyzed C-H Activation/Arylation: For functionalizing a pre-existing thiazole core, palladium catalysis is a powerful tool. By choosing the appropriate ligands and reaction conditions, you can selectively arylate or alkenylate the C2, C4, or C5 positions with high precision. [6]This method avoids the need to construct the ring with the substituents already in place. For instance, ligand-free Pd-catalyzed arylation of thiazole derivatives at the 5-position has been reported. [7]3. Use of Diazoketone Surrogates: α-Diazoketones can be used as stable and convenient synthetic equivalents for toxic and unstable α-haloketones in a modified Hantzsch synthesis. [13][14]One-pot procedures using diazoketones with thiourea or thiosemicarbazide can provide 2,4-disubstituted thiazoles with high yields and scalability. [13]

References
  • Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]

  • Ngov, P., de Frémont, P., Lévêque, P., & Leclerc, N. (2014). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. The Journal of Organic Chemistry, 79(21), 10179-10188. [Link]

  • Singh, K. R., Santhosh, C., Sheela, K., & Sadashiva, M. P. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(26), 5267-5275. [Link]

  • Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. [Link]

  • Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. PubMed. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. R Discovery. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Nemes, P., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. PubMed Central. [Link]

  • Liu, X. W., et al. (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation. Chemical Communications, 51(22), 4599-4602. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]

  • Al-Sanea, M. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Li, Y., et al. (2023). Regioselective synthesis of pyrano[2,3-d]thiazole derivatives via DMAP-catalyzed [2+4] annulation of allenoates. New Journal of Chemistry. [Link]

  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]

  • Liu, X. W., et al. (2014). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 16(12), 3252-3255. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]

  • Sharma, V., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. [Link]

  • Kumar, R., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b]t[3][10][15]riazoles. ChemistrySelect. [Link]

  • Mogilaiah, K., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 8, 1293-1300. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Luo, M., et al. (2019). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. [Link]

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  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis... ResearchGate. [Link]

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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1744. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

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  • MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

  • Cao, L., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 7(56), 35233-35241. [Link]

  • NIH. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. PubMed Central. [Link]

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Optimization

Managing thermal decomposition during the synthesis of thiazole derivatives

A Guide to Managing Thermal Decomposition and Maximizing Yield Welcome to the Technical Support Center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Thermal Decomposition and Maximizing Yield

Welcome to the Technical Support Center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. We understand that managing thermal decomposition is a critical factor in achieving high yields and purity. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in your laboratory.

Introduction: The Challenge of Thermal Stability in Thiazole Synthesis

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] The Hantzsch thiazole synthesis, a widely employed method, involves the condensation of an α-haloketone with a thioamide.[4][5] While robust, this reaction and others like it can be sensitive to temperature. Excessive heat can lead to the degradation of starting materials, intermediates, and even the final product, resulting in diminished yields and complex purification profiles.[6] Understanding the underlying causes of thermal decomposition is paramount to developing strategies for its mitigation.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch synthesis is resulting in a low yield and a complex mixture of byproducts. Could thermal decomposition be the culprit?

A: Absolutely. High reaction temperatures are a common cause of low yields and the formation of multiple byproducts in Hantzsch synthesis. Both the starting materials, α-haloketones and thioamides, can be thermally labile.[6][7][8][9] At elevated temperatures, these compounds can decompose before they have a chance to react, leading to a cascade of undesirable side reactions. Furthermore, the intermediates in the Hantzsch pathway can also be susceptible to thermal degradation.

Q2: What are the primary thermal decomposition pathways for the starting materials?

A: The two main reactants in the Hantzsch synthesis have different vulnerabilities to heat:

  • α-Haloketones: These compounds can undergo self-condensation or elimination reactions at high temperatures. The presence of the halogen and carbonyl group makes the α-protons acidic, creating a potential for various side reactions.[10][11]

  • Thioamides: Thioamides are generally more stable than their oxygen-containing amide counterparts but can still degrade under harsh thermal conditions. Decomposition can involve the loss of hydrogen sulfide or other fragmentation pathways, especially in the presence of trace impurities or catalysts.[6][12][13] The stability of thioamides can also be significantly affected by the solvent and pH of the reaction mixture.[9]

Q3: Can the final thiazole product itself decompose at high reaction temperatures?

A: Yes, while the aromatic thiazole ring is generally stable, certain derivatives can be susceptible to thermal decomposition, especially those with sensitive functional groups.[14] High temperatures can promote cycloaddition reactions, which may be followed by sulfur extrusion, leading to the formation of pyridine derivatives as byproducts.[14] The thermal stability of a specific thiazole derivative is highly dependent on its substituents.

Q4: How does solvent choice impact thermal decomposition?

A: The choice of solvent plays a crucial role. High-boiling point solvents, while sometimes necessary to drive a reaction to completion, can exacerbate thermal decomposition if the reactants or products are thermally sensitive. Polar aprotic solvents like DMF or DMSO can be effective but may also promote certain side reactions at elevated temperatures. It is often beneficial to screen several solvents to find one that allows the reaction to proceed at the lowest possible temperature.[15]

Troubleshooting Guide: A Symptom-Based Approach

Symptom Potential Thermal-Related Cause Recommended Action
Low to No Product Yield Degradation of starting materials (α-haloketone or thioamide) at the reaction temperature.1. Lower the Reaction Temperature: Attempt the synthesis at a lower temperature for a longer duration. 2. Monitor Reactant Stability: Use techniques like TLC or LC-MS to monitor the presence of starting materials over time at the reaction temperature. 3. Consider Microwave Synthesis: Microwave-assisted synthesis can often drive reactions to completion at lower bulk temperatures and significantly shorter reaction times, minimizing degradation.[16][17][18][19][20]
Formation of Multiple Unidentified Byproducts Thermal decomposition of intermediates or the final product leading to a complex reaction mixture.1. Stepwise Temperature Increase: Begin the reaction at a low temperature and gradually increase it, monitoring for the onset of byproduct formation via TLC or LC-MS. 2. Solvent Screening: Test solvents with lower boiling points to maintain a lower reaction temperature. 3. Purify Starting Materials: Ensure the absence of impurities that could catalyze decomposition at elevated temperatures.
Isolation of an Isomeric Impurity While often pH-dependent, high temperatures can sometimes promote the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles in the Hantzsch synthesis.1. Optimize pH and Temperature Concurrently: Even under neutral or basic conditions, excessive heat can sometimes lead to isomerization. Find the optimal balance of pH and the lowest effective temperature. 2. Reduce Reaction Time: Prolonged heating, even at moderate temperatures, can favor the formation of the thermodynamically more stable isomer, which may not be the desired product.
Darkening or Tarring of the Reaction Mixture Significant thermal decomposition leading to polymerization or charring of organic materials.1. Drastically Reduce Temperature: This is a clear indication that the reaction temperature is too high. 2. Use a More Dilute Solution: High concentrations can sometimes lead to localized overheating and decomposition. 3. Investigate Alternative Synthetic Routes: If the desired transformation requires a temperature at which significant decomposition occurs, a different synthetic approach may be necessary.

Visualizing the Process: Hantzsch Synthesis and Potential Thermal Degradation

Hantzsch_Synthesis Thioamide Thioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 Attack Thioamide_Decomp Thioamide Decomposition Products Thioamide->Thioamide_Decomp High Temp. Haloketone α-Haloketone Haloketone->Intermediate1 Haloketone_Decomp α-Haloketone Decomposition Products Haloketone->Haloketone_Decomp High Temp. Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration Byproducts Undesired Byproducts Thiazole->Byproducts High Temp. Thioamide_Decomp->Byproducts Haloketone_Decomp->Byproducts

Caption: Hantzsch synthesis pathway and potential thermal decomposition routes.

Experimental Protocols: Mitigating Thermal Decomposition

Protocol 1: Low-Temperature Hantzsch Synthesis

This protocol prioritizes the stability of the reactants by employing a lower reaction temperature over a longer period.

1. Reactant Preparation:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).
  • In a separate container, dissolve the α-haloketone (1.0 - 1.1 eq) in the same solvent.

2. Reaction Setup:

  • Cool the thioamide solution to 0 °C in an ice bath.
  • Slowly add the α-haloketone solution dropwise to the cooled thioamide solution with vigorous stirring.
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

3. Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Once the reaction is complete, concentrate the mixture under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

Causality: By maintaining a low temperature, especially during the initial exothermic SN2 reaction, the degradation of the thermally sensitive α-haloketone and thioamide is minimized.[9] This approach favors the desired reaction pathway over decomposition pathways.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction at a controlled temperature, reducing the overall heating time.[18][20]

1. Reactant Preparation:

  • In a microwave-safe reaction vessel, combine the thioamide (1.0 eq), α-haloketone (1.0 eq), and a suitable microwave-compatible solvent (e.g., ethanol, DMF).
  • Add a magnetic stir bar.

2. Microwave Irradiation:

  • Seal the vessel and place it in the microwave reactor.
  • Set the target temperature to a moderate level (e.g., 80-120 °C) and the reaction time to a short duration (e.g., 10-30 minutes).
  • Use a power setting that maintains the target temperature without significant overshoot.

3. Monitoring and Work-up:

  • After the irradiation is complete, cool the vessel to room temperature.
  • Work up the reaction mixture as described in Protocol 1.

Causality: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in the reaction rate.[20] This allows the synthesis to be completed in a much shorter time frame than conventional heating, thereby minimizing the exposure of the reactants and products to prolonged thermal stress.[16][17]

Data Presentation: Thermal Stability of Thiazole Derivatives

The following table provides examples of decomposition temperatures for various thiazole derivatives, as determined by Thermogravimetric Analysis (TGA). This data can help inform the selection of appropriate reaction and purification temperatures.

Compound Decomposition Onset Temperature (°C) Comments Reference
Ligand L3 (a piperazine-substituted thiazole)190The most stable among the tested organic ligands.[6]
Ligand L1 (a thiazole derivative)160-190 (range)Thermolysis occurs in a two-stage process.[6]
3-phenylbenzo[d]thiazole-2(3H)-imine derivative> 249.8Found to be stable above this temperature.[14]

Note: Decomposition temperatures are highly dependent on the specific molecular structure and experimental conditions.

Logical Workflow for Troubleshooting Thermal Issues

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Check_Temp Is Reaction Temperature > 80°C? Start->Check_Temp Check_Reactants Are Starting Materials Known to be Unstable? Check_Temp->Check_Reactants No Lower_Temp Action: Lower Temperature (e.g., to RT or 40°C) Check_Temp->Lower_Temp Yes Check_Time Is Reaction Time > 12 hours? Check_Reactants->Check_Time No Purify_Reactants Action: Purify Starting Materials Immediately Before Use Check_Reactants->Purify_Reactants Yes MW_Synth Action: Consider Microwave Synthesis Check_Time->MW_Synth No Reduce_Time Action: Reduce Reaction Time (Monitor closely with TLC/LC-MS) Check_Time->Reduce_Time Yes End Optimized Synthesis Lower_Temp->End MW_Synth->End Purify_Reactants->End Reduce_Time->End

Caption: A decision-making workflow for troubleshooting thermal issues.

References

  • Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Bautista, D. (2006). On the [2+2] cycloaddition of 2-aminothiazoles and dimethyl acetylenedicarboxylate. Experimental and computational evidence of a thermal disrotatory ring opening of fused cyclobutenes. The Journal of Organic Chemistry, 71(14), 5328–5339. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(8), 13704–13718. [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Thiazole: a review on chemistry, synthesis and therapeutic importance of its derivatives. Current Topics in Medicinal Chemistry, 11(13), 1636-1661. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Metwally, A. A., & El-Gazzar, A. R. B. A. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-unsaturated α′-haloketones through the chemoselective addition of halomethyllithiums to Weinreb amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]

  • ResearchGate. (2013). Stability of thioamides?. [Link]

  • Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(1), 1-27. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Methyl vs. Ethyl 2-Amino-4-Alkylthiazole-5-Carboxylates

Introduction: The Significance of the 2-Aminothiazole Scaffold The 2-amino-1,3-thiazole ring is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-amino-1,3-thiazole ring is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds with a wide array of biological activities, including antitumor, anti-HIV, and antimicrobial properties.[3][4][5] The substituents at the 4- and 5-positions of the thiazole ring play a crucial role in modulating the pharmacological profile of these molecules.

This guide provides an in-depth spectroscopic comparison of two closely related series of these compounds: methyl 2-amino-4-alkylthiazole-5-carboxylates and their ethyl ester counterparts. Understanding the distinct spectroscopic signatures of these esters is fundamental for reaction monitoring, quality control, and structural elucidation in a research and development setting. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what the differences are, but why they arise from a molecular standpoint.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and reliable method for preparing the target compounds is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with an α-haloketone derivative. In our case, the starting materials are typically thiourea and a 2-halo-3-oxobutanoate ester (for a C4-methylthiazole) which can be prepared in situ.[6][7] The choice of the starting acetoacetate (methyl or ethyl) directly determines the final ester group.

The causality behind this experimental choice is straightforward: the ester functionality is carried through the reaction sequence unchanged. This "one-pot" approach is efficient, simplifying the operational workflow by avoiding the isolation of the potentially lachrymatory bromo-intermediate.[6]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process aceto Methyl or Ethyl Acetoacetate bromination In Situ Bromination aceto->bromination Reacts with nbs N-Bromosuccinimide (NBS) nbs->bromination thiourea Thiourea cyclization Condensation & Cyclization thiourea->cyclization bromination->cyclization α-bromo intermediate product Target Compound: Methyl/Ethyl 2-Amino-4-methylthiazole- 5-carboxylate cyclization->product Forms

Caption: General workflow for the one-pot Hantzsch synthesis.

Core Spectroscopic Comparison

The primary structural difference between our two target molecules is a single methylene (-CH₂-) group. While seemingly minor, this variation imparts distinct and readily identifiable features in most standard spectroscopic analyses. For this guide, we will use the 4-methyl substituted analogues as representative examples: Methyl 2-amino-4-methylthiazole-5-carboxylate and Ethyl 2-amino-4-methylthiazole-5-carboxylate .

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most definitive technique for distinguishing between the methyl and ethyl esters. The differences are sharp, clear, and located in a typically uncongested region of the spectrum.

  • Methyl Ester: The methyl ester presents as a sharp singlet (s) integrating to 3 protons, typically observed around δ 3.7-3.9 ppm . This peak arises from the three equivalent protons of the -OCH₃ group.

  • Ethyl Ester: The ethyl ester displays a characteristic ethyl pattern: a quartet (q) integrating to 2 protons and a triplet (t) integrating to 3 protons.

    • The quartet appears more downfield (further to the left) around δ 4.1-4.3 ppm . This signal corresponds to the methylene protons (-OCH₂CH₃) and is split into a quartet by the adjacent methyl group (n+1 rule, 3+1=4).

    • The triplet appears more upfield (further to the right) around δ 1.2-1.4 ppm . This signal is from the terminal methyl protons (-OCH₂CH₃) and is split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3).

Causality: The downfield shift of the methylene quartet in the ethyl ester compared to the methyl singlet is due to the direct attachment of the protons to the electron-withdrawing oxygen atom. The terminal methyl group of the ethyl ester is further away, experiencing less of this deshielding effect, hence its upfield position.

Proton Assignment Methyl Ester (Expected δ) Ethyl Ester (Expected δ) Key Differentiator
-NH₂ (thiazole)~7.1-7.5 ppm (broad s)~7.1-7.5 ppm (broad s)None
-CH₃ (C4-position)~2.4-2.6 ppm (s)~2.4-2.6 ppm (s)None
Ester -OCH₃ ~3.7-3.9 ppm (s, 3H) N/A Singlet vs. No Signal
Ester -OCH₂CH₃ N/A ~4.1-4.3 ppm (q, 2H) Quartet vs. No Signal
Ester -OCH₂CH₃ N/A ~1.2-1.4 ppm (t, 3H) Triplet vs. No Signal
Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides complementary evidence for the ester identity. While the shifts of the thiazole ring carbons remain largely unaffected, the carbons of the ester group provide clear diagnostic peaks.

  • Methyl Ester: Shows a single carbon signal for the ester methyl group (-OCH₃) around δ 51-53 ppm .

  • Ethyl Ester: Shows two distinct signals for the ester ethyl group. The methylene carbon (-OCH₂CH₃) appears further downfield around δ 60-62 ppm due to its direct attachment to the oxygen. The terminal methyl carbon (-OCH₂CH₃) is found much further upfield, around δ 14-15 ppm .

The carbonyl carbon (C=O) of the ethyl ester may appear marginally downfield (by ~0.5-1.0 ppm) compared to the methyl ester, but this difference is too subtle to be a primary diagnostic tool.

Infrared (IR) Spectroscopy

The IR spectra of both esters are dominated by features of the 2-aminothiazole core and the carboxylate group. The differences are less pronounced than in NMR.

  • Shared Key Absorptions:

    • N-H Stretching: Two medium-to-sharp bands in the range of 3450-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

    • C=O Stretching: A very strong, sharp absorption around 1680-1710 cm⁻¹ characteristic of an α,β-unsaturated ester carbonyl.

    • Ring Vibrations: Multiple bands between 1620-1450 cm⁻¹ for C=N and C=C stretching of the thiazole ring.[8]

  • Key Differentiator: The primary difference lies in the C-H stretching region (3000-2850 cm⁻¹) . The ethyl ester will show more prominent and complex absorptions in this region due to the additional C-H bonds of the ethyl group compared to the methyl group. This is a supporting, rather than a primary, point of differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of molecular weight and offers distinct fragmentation patterns that can be used to identify the specific ester.

  • Molecular Ion (M⁺·): The most fundamental difference is the molecular weight. The ethyl ester will have a molecular ion peak that is 14 mass units higher than its methyl ester counterpart (the mass of a -CH₂- group). For the 4-methyl analogs:

    • Methyl 2-amino-4-methylthiazole-5-carboxylate: C₆H₈N₂O₂S, MW = 172.21

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate: C₇H₁₀N₂O₂S, MW = 186.23 [9]

  • Fragmentation Patterns: The fragmentation mechanism is a key diagnostic tool. Ethyl esters are known to undergo a characteristic McLafferty rearrangement , which is not possible for methyl esters.

    • Ethyl Ester: Expect a significant fragment resulting from the loss of ethylene (C₂H₄, 28 Da). This occurs via a six-membered transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

    • Methyl Ester: A common fragmentation pathway is the loss of a methoxy radical (·OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da).

Fragmentation cluster_methyl Methyl Ester Fragmentation cluster_ethyl Ethyl Ester Fragmentation m_parent [M]⁺· (m/z 172) m_frag1 [M - ·OCH₃]⁺ (m/z 141) m_parent->m_frag1 - 31 Da e_parent [M]⁺· (m/z 186) e_frag1 [M - C₂H₄]⁺· (m/z 158) e_parent->e_frag1 McLafferty (- 28 Da)

Caption: Key diagnostic fragmentation pathways in Mass Spectrometry.

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following self-validating protocols are recommended.

A. General Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate[3][7]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add ethyl acetoacetate (1.0 eq) to a solvent mixture of water and tetrahydrofuran (THF) (e.g., 2:1 v/v). Cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (1.1 eq) in THF and add it dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C. Stir for 1-2 hours at room temperature after the addition is complete. Monitor by TLC until the starting material is consumed.

  • Cyclization: Add thiourea (1.0 eq) to the reaction mixture in one portion. Heat the mixture to reflux (approx. 65-70 °C) for 3-5 hours.

  • Work-up: Cool the reaction to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate or dilute ammonia until the pH is ~7-8, at which point the product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallization from ethanol can be performed if higher purity is required. The melting point for the ethyl ester is reported as 176-180 °C.

To synthesize the methyl ester, simply substitute ethyl acetoacetate with methyl acetoacetate in step 1.

B. Sample Preparation and Analysis
  • NMR Spectroscopy:

    • Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred as it readily dissolves these compounds and the broad -NH₂ protons are easily observed.

    • Instrument Parameters (400 MHz):

      • ¹H NMR: Spectral width of 16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 16-32 scans.

      • ¹³C NMR: Spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024-2048 scans.

  • IR Spectroscopy:

    • Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly on the ATR crystal and apply pressure.

    • Instrument Parameters: Collect data from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹, and co-add 32 scans.

  • Mass Spectrometry:

    • Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Instrument Parameters (ESI-QTOF): Use Electrospray Ionization (ESI) in positive ion mode. Infuse the sample at a flow rate of 5-10 µL/min. Set the capillary voltage to ~3.5-4.5 kV and the fragmentor voltage to a level that preserves the molecular ion (e.g., 70-100 V).

Conclusion

Distinguishing between methyl and ethyl 2-amino-4-alkylthiazole-5-carboxylates is a straightforward process when a systematic spectroscopic approach is employed. While IR and ¹³C NMR provide confirmatory data, ¹H NMR spectroscopy is the most direct and unambiguous method , offering a clear distinction through the singlet of the methyl ester versus the characteristic quartet-triplet pattern of the ethyl ester. Furthermore, mass spectrometry provides definitive proof of the molecular formula and reveals unique fragmentation pathways, such as the McLafferty rearrangement for the ethyl ester, that serve as a secondary layer of structural confirmation. By following the robust protocols outlined in this guide, researchers can confidently identify and characterize these valuable heterocyclic compounds.

References

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (CN103664819A).
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate (CID 73216). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate (CID 343747). National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof (CN102079732B).
  • PubChem. (n.d.). 2-Amino-4-methylthiazole (CID 74143). National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methylthiazole [13C NMR]. Retrieved from [Link]

  • ResearchGate. (2016). Identification of fatty acid ethyl ester instead of methyl esters?. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from [Link]

  • MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

  • ACS Publications. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7408069B2).
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  • AOCS. (n.d.). Alkyl Esters Other than Methyl. Retrieved from [Link]

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Comparative

A Comparative Guide to 3D-QSAR Modeling of 2-Aminothiazole Derivatives for Anticancer Activity

In the landscape of modern oncology drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous potent anticancer agents.[1] Its versatility allows for targeted inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous potent anticancer agents.[1] Its versatility allows for targeted inhibition of various cancer-related proteins, including kinases and tubulin.[1][2] To rationally design novel, more effective 2-aminothiazole derivatives, computational methods are indispensable. Among these, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling stands out as a powerful tool to correlate the three-dimensional properties of molecules with their biological activities.

This guide provides an in-depth comparison of two widely used 3D-QSAR methodologies, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in the context of modeling 2-aminothiazole derivatives for anticancer activity. We will delve into the theoretical underpinnings, practical workflows, and comparative performance of these methods, offering field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for 3D-QSAR in Anticancer Drug Design

The central hypothesis of QSAR is that the biological activity of a compound is a function of its molecular structure.[3] 3D-QSAR extends this by considering the molecule's 3D conformation and the spatial distribution of its physicochemical properties.[4] For 2-aminothiazole derivatives, which often exert their anticancer effects by fitting into specific binding pockets of target proteins, understanding these 3D attributes is paramount for designing compounds with enhanced potency and selectivity.

Core Methodologies: CoMFA vs. CoMSIA

CoMFA and CoMSIA are the cornerstones of 3D-QSAR, both aiming to establish a correlation between the molecular fields of a set of compounds and their biological activities. The primary distinction lies in the nature of the fields they calculate.

Comparative Molecular Field Analysis (CoMFA) , the pioneering 3D-QSAR method, calculates steric and electrostatic fields around a molecule.[5] These fields are sampled at the intersections of a 3D grid, and the resulting values are used as descriptors in a partial least squares (PLS) analysis to build the QSAR model.

Comparative Molecular Similarity Indices Analysis (CoMSIA) builds upon the principles of CoMFA but introduces additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor.[6] Furthermore, CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, resulting in smoother contour maps that can be easier to interpret.

The choice between CoMFA and CoMSIA often depends on the specific nature of the ligand-receptor interactions. For 2-aminothiazole derivatives targeting kinase ATP-binding sites, where hydrogen bonding and hydrophobic interactions are often crucial, CoMSIA may offer a more comprehensive model.

The Critical Role of Molecular Alignment

The predictive power of any 3D-QSAR model is heavily dependent on the quality of the molecular alignment.[3] All molecules in the dataset must be superimposed in a consistent and biologically relevant manner. Two primary alignment strategies are commonly employed:

  • Ligand-Based Alignment: This approach aligns molecules based on a common substructure. For 2-aminothiazole derivatives, the aminothiazole ring often serves as the alignment template. The most active compound in the dataset is typically used as the reference structure.[7]

  • Docking-Based Alignment: When the 3D structure of the target protein is known, molecular docking can be used to predict the binding pose of each ligand. These docked conformations are then used for alignment in the 3D-QSAR study. This method has the advantage of incorporating information about the receptor's binding site.

For novel 2-aminothiazole derivatives where the precise binding mode is unknown, a robust ligand-based alignment is a reliable starting point. However, if a crystal structure of a related ligand in the target protein is available, a docking-based alignment is generally preferred for higher accuracy.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a typical workflow for developing and validating CoMFA and CoMSIA models for 2-aminothiazole derivatives.

Part 1: Data Set Preparation
  • Compound Selection: Curate a dataset of 2-aminothiazole derivatives with experimentally determined anticancer activities (e.g., IC50 values) against a specific cancer cell line or target protein.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (pIC50 = -logIC50) to ensure a more normal distribution.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.[8]

Part 2: Molecular Modeling and Alignment
  • 3D Structure Generation: Generate 3D structures for all compounds and optimize their geometries using a suitable force field (e.g., MMFF94).

  • Molecular Alignment: Align the molecules using either a ligand-based or docking-based approach as discussed previously.

Part 3: 3D-QSAR Model Generation
  • CoMFA Field Calculation: In a program like SYBYL-X, place the aligned molecules in a 3D grid box. Calculate the steric and electrostatic fields at each grid point using a probe atom (e.g., sp3 carbon with a +1 charge).[9]

  • CoMSIA Field Calculation: Similarly, calculate the steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields for the CoMSIA model.[6]

  • PLS Analysis: Use Partial Least Squares (PLS) analysis to correlate the calculated field values with the pIC50 values of the training set compounds. This will generate the CoMFA and CoMSIA models.

Part 4: Model Validation
  • Internal Validation: Assess the robustness of the models using leave-one-out (LOO) cross-validation. The key statistical parameter is the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.[7]

  • External Validation: Use the generated models to predict the pIC50 values of the test set compounds. The predictive power is evaluated by the predictive correlation coefficient (r²_pred). An r²_pred value greater than 0.6 suggests good predictive ability.[10]

  • Y-Randomization: Perform multiple trials with shuffled biological activity data to ensure the original model is not due to chance correlation.

Comparative Performance Analysis

The performance of CoMFA and CoMSIA models can be objectively compared using key statistical parameters obtained during validation.

Statistical ParameterDescriptionAcceptable Value
q² (Cross-validated r²) A measure of the internal predictive ability of the model.> 0.5
r² (Non-cross-validated r²) A measure of the goodness of fit of the model to the training data.> 0.6
Standard Error of Estimate (SEE) A measure of the absolute error of the model.Lower is better
F-statistic A measure of the statistical significance of the model.Higher is better
r²_pred (Predictive r²) A measure of the predictive power of the model on an external test set.> 0.6

In a hypothetical study on a series of 2-aminothiazole derivatives targeting a specific kinase, the following results might be obtained:

ModelSEEF-valuer²_pred
CoMFA 0.6150.9230.251120.50.785
CoMSIA (S, E, H, D, A) 0.6890.9450.211155.80.821

In this example, the CoMSIA model demonstrates superior statistical robustness and predictive power, likely due to the inclusion of hydrophobic and hydrogen bonding fields, which are critical for kinase inhibition.

Interpreting the Visual Output: Contour Maps

A key advantage of 3D-QSAR is the generation of intuitive 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for activity.

  • CoMFA Steric Contour Map: Green contours indicate regions where bulky substituents are favored, while yellow contours show regions where bulk is detrimental.

  • CoMFA Electrostatic Contour Map: Blue contours highlight areas where electropositive groups enhance activity, and red contours indicate regions where electronegative groups are preferred.

  • CoMSIA Hydrophobic Contour Map: Yellow contours show regions where hydrophobic groups are favorable, while white contours indicate hydrophilic regions are preferred.

  • CoMSIA H-Bond Donor/Acceptor Maps: Cyan and purple contours indicate favorable regions for hydrogen bond donors and acceptors, respectively. Red contours show unfavorable regions for donors, and orange contours indicate unfavorable regions for acceptors.

By overlaying these contour maps on a highly active 2-aminothiazole derivative, medicinal chemists can gain valuable insights for designing new analogs with improved potency.

Visualizing the Workflow and Concepts

G cluster_data Data Preparation cluster_model Molecular Modeling cluster_qsar 3D-QSAR Model Generation cluster_validation Model Validation DataCollection Dataset of 2-Aminothiazole Derivatives with IC50 values DataProcessing Convert to pIC50 DataCollection->DataProcessing DataSplit Split into Training and Test Sets DataProcessing->DataSplit StructureGen 3D Structure Generation & Optimization DataSplit->StructureGen Alignment Molecular Alignment (Ligand- or Docking-based) StructureGen->Alignment CoMFA CoMFA: Steric & Electrostatic Fields Alignment->CoMFA CoMSIA CoMSIA: Steric, Electrostatic, Hydrophobic, H-Bond Fields Alignment->CoMSIA PLS Partial Least Squares (PLS) Analysis CoMFA->PLS CoMSIA->PLS InternalVal Internal Validation (q²) PLS->InternalVal ExternalVal External Validation (r²_pred) InternalVal->ExternalVal Design Design ExternalVal->Design Model Interpretation & New Compound Design

Caption: Workflow for 3D-QSAR modeling of 2-aminothiazole derivatives.

G cluster_comparison Field Comparison CoMFA CoMFA Steric (Lennard-Jones) Electrostatic (Coulombic) CoMSIA CoMSIA Steric Electrostatic Hydrophobic H-Bond Donor H-Bond Acceptor (Gaussian Function)

Caption: Comparison of descriptor fields in CoMFA and CoMSIA.

Conclusion and Future Directions

Both CoMFA and CoMSIA are powerful and well-validated 3D-QSAR techniques that can significantly aid in the rational design of novel 2-aminothiazole-based anticancer agents. While CoMFA provides a robust baseline model based on steric and electrostatic interactions, CoMSIA often yields more predictive models by incorporating hydrophobic and hydrogen-bonding effects, which are frequently critical for anticancer activity.

The success of any 3D-QSAR study hinges on the careful preparation of the dataset and, most importantly, a biologically relevant molecular alignment. As our understanding of the molecular targets of 2-aminothiazole derivatives grows and more protein crystal structures become available, the integration of docking-based alignment and other structure-based design methods will further enhance the predictive power of these models. By judiciously applying and comparing these computational tools, researchers can accelerate the discovery and optimization of the next generation of 2-aminothiazole anticancer drugs.

References

  • Combined Molecular Docking, 3D-QSAR, and Pharmacophore Model: Design of Novel Tubulin Polymerization Inhibitors by Binding to Colchicine-binding Site. PubMed. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15). Available at: [Link]

  • Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and Molecular Dynamics Simulation Studies. SciELO México. Available at: [Link]

  • 3D QSAR and HQSAR analysis of protein kinase B (PKB/Akt) inhibitors using various alignment methods. Arabian Journal of Chemistry. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. ResearchGate. Available at: [Link]

  • CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. NIH. Available at: [Link]

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Validation

A Comparative Docking Analysis of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Against Key Oncogenic Proteins

A Senior Application Scientist's Guide to In Silico Target Validation and Comparative Benchmarking In the landscape of contemporary drug discovery, the strategic application of computational methodologies is paramount fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Validation and Comparative Benchmarking

In the landscape of contemporary drug discovery, the strategic application of computational methodologies is paramount for the efficient identification and validation of novel therapeutic candidates. This guide provides an in-depth comparative analysis of "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate," a heterocyclic compound of interest, against a panel of well-validated oncogenic protein targets. We will explore the causality behind experimental choices in a molecular docking workflow, from target selection and ligand preparation to the interpretation of binding affinities and interaction patterns. This document serves as a practical, field-proven guide for researchers, scientists, and drug development professionals engaged in the early phases of cancer research.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[1] This has led to significant interest in exploring novel 2-aminothiazole analogs as potential inhibitors of key proteins implicated in cancer progression.

Target Selection: A Rationale-Driven Approach

The selection of appropriate protein targets is a critical first step in any docking study. For "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate," we have chosen four key proteins that are well-established drivers of tumorigenesis and for which thiazole-based inhibitors have shown promise:

  • Cyclin-dependent kinase 2 (CDK2): A key regulator of the cell cycle, its aberrant activity is a hallmark of many cancers. Inhibition of CDK2 is a well-established strategy for cancer treatment.[3][4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[6][7] Thiazole derivatives have been identified as potent VEGFR-2 inhibitors.[7]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. It is a validated target in various cancers, including non-small cell lung cancer.[8][9][10]

  • Aromatase: An enzyme crucial for the synthesis of estrogens, which can drive the growth of hormone-receptor-positive breast cancer. Thiazole-containing compounds have been investigated as potential aromatase inhibitors.[11][12][13]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[14][15]

This selection provides a diverse set of targets with different binding site characteristics, allowing for a comprehensive evaluation of the binding potential of our lead compound.

The Comparative Docking Workflow: A Step-by-Step Protocol

This section details the complete in silico workflow for the comparative docking analysis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Ligand and Protein Preparation

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input structures. This initial preparation step ensures that both the ligand and the protein are in a chemically correct and computationally ready state.

Protocol:

  • Ligand Preparation:

    • The 3D structure of "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" was obtained from the PubChem database (CID 735005).[16]

    • The structure was imported into AutoDock Tools.

    • Gasteiger partial charges were computed to accurately represent the electrostatic potential.

    • Non-polar hydrogens were merged, and rotatable bonds were defined to allow for conformational flexibility during docking.

    • The prepared ligand was saved in the PDBQT file format.

  • Protein Preparation:

    • The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

      • CDK2 (PDB ID: 1HCK)

      • VEGFR-2 (PDB ID: 4ASD)

      • EGFR (PDB ID: 2J6M)

      • Aromatase (PDB ID: 3S7S)

      • Bcl-2 (PDB ID: 2O2F)

    • All water molecules and co-crystallized ligands were removed from the protein structures to create a clean binding site.

    • Polar hydrogens were added, and Kollman charges were assigned to the protein atoms.

    • The prepared proteins were saved in the PDBQT file format.

Step 2: Grid Box Generation

Rationale: The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand conformations. The size and center of the grid box are critical parameters that directly influence the thoroughness and accuracy of the docking simulation.

Protocol:

  • The prepared protein structure was loaded into AutoDock Tools.

  • The grid box was centered on the active site of each protein. For proteins with a co-crystallized ligand, the grid was centered on the position of the original ligand to ensure that the docking search is focused on the known binding pocket.

  • The dimensions of the grid box were set to encompass the entire binding site with a buffer of approximately 10 Å in each direction to allow for the movement and rotation of the ligand.

Step 3: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used and robust molecular docking program that predicts the binding affinity of a ligand to a receptor. It employs a sophisticated scoring function to estimate the free energy of binding, with more negative scores indicating a stronger predicted interaction.

Protocol:

  • A configuration file was created for each docking run, specifying the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and the desired output file name.

  • AutoDock Vina was executed from the command line using the configuration file as input.

  • The program performs a conformational search of the ligand within the defined grid box and calculates the binding affinity for the most favorable binding poses.

  • The results, including the predicted binding affinities and the coordinates of the docked poses, were saved in an output PDBQT file.

Step 4: Visualization and Analysis with PyMOL

Rationale: Visualization of the docked poses is essential for understanding the specific molecular interactions between the ligand and the protein. PyMOL is a powerful molecular visualization tool that allows for the detailed inspection of hydrogen bonds, hydrophobic interactions, and other key binding features.

Protocol:

  • The prepared protein and the output PDBQT file from AutoDock Vina were loaded into PyMOL.

  • The top-ranked binding pose of the ligand was visualized within the protein's active site.

  • The "find polar contacts" command in PyMOL was used to identify and visualize hydrogen bonds between the ligand and the protein.

  • The surrounding amino acid residues involved in hydrophobic and other non-covalent interactions were identified and visualized.

  • High-quality images of the protein-ligand complexes were generated for analysis and presentation.

Workflow Visualization

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (PubChem, AutoDock Tools) grid_gen Grid Box Generation (AutoDock Tools) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, AutoDock Tools) protein_prep->grid_gen autodock Molecular Docking (AutoDock Vina) grid_gen->autodock pymol Visualization & Analysis (PyMOL) autodock->pymol results Comparative Results pymol->results signaling_pathways cluster_growth Growth & Proliferation cluster_survival Survival & Resistance cluster_outcomes Cellular Outcomes EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Bcl2 Bcl-2 Apoptosis Apoptosis Evasion Bcl2->Apoptosis Aromatase Aromatase Hormone Hormone Synthesis Aromatase->Hormone

Caption: Interplay of the targeted proteins in key cancer signaling pathways.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" is a promising scaffold for the development of novel anticancer agents. The predicted binding affinities against a panel of key oncogenic proteins, while not as potent as established drugs, are significant and suggest a potential for multi-targeted activity. The detailed analysis of the binding modes provides a solid foundation for the rational design of more potent and selective analogs.

Future work should focus on the chemical synthesis of "Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate" and its derivatives, followed by in vitro validation of their inhibitory activity against the target proteins identified in this study. The structure-activity relationships derived from these experimental studies will be invaluable for further optimizing the lead compound towards a clinically viable drug candidate. This integrated approach, combining computational prediction with experimental validation, represents a powerful strategy for accelerating the drug discovery pipeline.

References

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Comparative

A Head-to-Head Comparison of Synthetic Routes to 2-Aminothiazole-5-Carboxylates: A Guide for Medicinal and Process Chemists

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antibacterial drugs. Among its derivatives, 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antibacterial drugs. Among its derivatives, 2-aminothiazole-5-carboxylates are particularly valuable as versatile building blocks for drug discovery and development. The efficient and scalable synthesis of these intermediates is therefore a critical concern for researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-aminothiazole-5-carboxylates, evaluating them based on mechanism, operational simplicity, yield, substrate scope, and scalability. We will delve into the classical Hantzsch synthesis, modern one-pot variations, and alternative strategies, providing field-proven insights and detailed experimental protocols to inform your synthetic planning.

Introduction: The Significance of the 2-Aminothiazole-5-Carboxylate Core

The 2-aminothiazole ring is a bioisostere of various biological molecules, enabling it to interact with a wide range of enzymatic targets. The incorporation of a carboxylate group at the 5-position provides a crucial handle for further chemical modification, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of antileukemic agents and the antibiotic cefditoren pivoxil.[1][2] Given its importance, the choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of a drug development program.

Route 1: The Workhorse - Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and widely used methods for constructing the thiazole ring.[3] The classical approach for 2-aminothiazole-5-carboxylates involves the condensation of an ethyl 2-halo-3-oxobutanoate (an α-halo-β-ketoester) with thiourea.[4]

Mechanism and Rationale

The Hantzsch synthesis is a robust cyclocondensation. The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack (S N 2): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen atom on the α-halo-β-ketoester. This forms a thiouronium salt intermediate.[5]

  • Intramolecular Cyclization: The nitrogen of the intermediate then attacks the adjacent ketone carbonyl group, forming a five-membered heterocyclic intermediate.[6]

  • Dehydration: The subsequent elimination of a water molecule results in the formation of the aromatic thiazole ring, driven by the stability of the resulting conjugated system.[5][7]

This sequence is highly reliable because the formation of the stable aromatic ring provides a strong thermodynamic driving force for the reaction.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Halo-β-ketoester + Thiourea Intermediate1 S-Alkylation (Thiouronium Salt) Start->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & N-Attack on C=O Intermediate3 Dehydration (Aromatization) Intermediate2->Intermediate3 Elimination of H2O Product 2-Aminothiazole- 5-carboxylate Intermediate3->Product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Advantages:
  • Reliability and High Yields: The reaction is known for being high-yielding and reproducible.[4]

  • Readily Available Starting Materials: α-halo-β-ketoesters and thiourea derivatives are commercially available or easily prepared.[1]

  • Versatility: The Hantzsch synthesis tolerates a wide variety of substituents on both the thiourea and the ketoester components, allowing for the creation of diverse libraries of compounds.[8]

Limitations:
  • Two-Step Process: The classical method often involves the separate synthesis and isolation of the α-haloketone intermediate, which can be lachrymatory and unstable.

  • Harsh Conditions: Some protocols require elevated temperatures (reflux) for extended periods.[9]

  • Workup: The initial product often precipitates as an HBr or HCl salt, requiring a neutralization step to isolate the free base.[5]

Representative Experimental Protocol (Two-Step)

Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in a suitable solvent like dichloromethane, N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) is added portion-wise at 0°C. The mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude bromo-intermediate, which is often used directly in the next step.

Step 2: Cyclization to Ethyl 2-amino-4-methylthiazole-5-carboxylate In a round-bottom flask, thiourea (7.6 g, 0.1 mol) is dissolved in ethanol (100 mL). The crude ethyl 2-bromo-3-oxobutanoate from the previous step is added, and the mixture is heated to reflux for 2-4 hours.[4] Upon cooling, the hydrobromide salt of the product may precipitate. The reaction mixture is then poured into water and neutralized with a base (e.g., 5% Na₂CO₃ solution) to precipitate the final product.[4] The solid is collected by filtration, washed with water, and dried to afford ethyl 2-amino-4-methylthiazole-5-carboxylate.

Route 2: The Efficiency Champion - One-Pot Synthesis

To overcome the limitations of the classical two-step Hantzsch synthesis, several one-pot procedures have been developed. These methods combine the halogenation and cyclization steps into a single, streamlined operation, significantly improving efficiency and reducing handling of hazardous intermediates.[1][10]

Methodology and Rationale

A common and highly effective one-pot strategy involves the in situ generation of the α-haloketone. Typically, a β-ketoester (like ethyl acetoacetate) is treated with a halogen source (e.g., N-bromosuccinimide, NBS) directly in the reaction vessel.[1] Once the halogenation is complete, thiourea is added to the same pot, and heating is initiated to drive the cyclization.

This approach is superior from a process chemistry perspective as it avoids the isolation of the lachrymatory and potentially unstable α-bromo intermediate. The choice of solvent and reaction conditions is critical to ensure both steps proceed efficiently without significant side product formation.[1][11]

OnePot_Workflow One-Pot Synthesis Workflow Start Start: Ethyl Acetoacetate + NBS in Solvent Step1 Step 1: In Situ Bromination (Formation of α-bromo intermediate) Start->Step1 Step2 Step 2: Add Thiourea to the same vessel Step1->Step2 Step3 Step 3: Heat to Reflux (Cyclocondensation) Step2->Step3 Step4 Step 4: Workup (Neutralization & Isolation) Step3->Step4 Product Product: Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Step4->Product

Caption: General workflow for a one-pot Hantzsch synthesis.

Advantages:
  • Operational Simplicity: Combines two steps into one, saving time, materials, and labor.[1]

  • Improved Safety: Avoids the isolation and handling of lachrymatory α-haloketones.

  • Higher Overall Yields: Often provides higher yields by minimizing the loss of intermediates during purification.[1]

  • Greener Chemistry: Reduces solvent usage and waste generation. Microwave-assisted versions can further shorten reaction times dramatically.[12][13][14]

Limitations:
  • Reaction Control: Careful control of temperature and addition rates is necessary to prevent side reactions, such as polyhalogenation or degradation of the intermediate.

  • Compatibility: The one-pot conditions must be compatible with all reactants and the intermediate, which can limit substrate scope in some cases.

Representative Experimental Protocol (One-Pot)

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solvent system like water/THF, N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added at a temperature below 0°C. The reaction is stirred at room temperature for approximately 2 hours until TLC confirms the disappearance of the starting ketoester. Thiourea (3.80 g, 0.05 mol) is then added directly to the mixture. The entire reaction is heated to 80°C for 2 hours. After cooling, the product is isolated via standard workup procedures, including neutralization and filtration, to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]

Route 3: Alternative & Niche Approaches

While the Hantzsch synthesis is dominant, other methods have been developed, particularly for synthesizing derivatives with specific substitution patterns, such as 2-aminothiazole-5-carboxamides.

Synthesis from Acrylamide Precursors

This route is particularly effective for producing 2-aminothiazole-5-carboxamides, which are precursors to drugs like the anti-cancer agent Dasatinib.[15][16]

  • Amide Formation: A β-alkoxy acryloyl chloride is first reacted with a desired aniline to form a β-alkoxy acrylamide.[15]

  • Halogenation & Cyclization: This acrylamide is then subjected to a one-pot bromination (using NBS) and cyclization with thiourea.[15][16]

The key advantage here is the installation of the C5-amide functionality before the formation of the thiazole ring. This circumvents potentially low-yielding amide coupling reactions on a pre-formed thiazole ester, especially with sterically hindered anilines.[15]

Solid-Phase Synthesis

For combinatorial chemistry and library synthesis, solid-phase approaches have been developed. In this method, an amine is bound to a resin, converted to a thiourea, and then reacted with an α-bromoketone. The final 2-aminothiazole product is cleaved from the solid support.[17][18] This allows for high-throughput synthesis but is generally not suitable for large-scale production due to the cost of resins and reagents.[18]

Head-to-Head Performance Comparison

The choice of synthetic route depends heavily on the specific goals of the project—be it rapid library generation, process scale-up, or cost-effectiveness.

Parameter Route 1: Classical Hantzsch Route 2: One-Pot Synthesis Route 3: Acrylamide Precursor
Primary Use Case General-purpose lab synthesisProcess development, scale-upSynthesis of C5-carboxamides
Starting Materials α-halo-β-ketoester, thioureaβ-ketoester, halogen source, thioureaβ-alkoxy acryloyl chloride, aniline, thiourea
Typical Yields Good to Excellent (70-95%)Excellent (80-98%)[1][19]Excellent (>90%)[15]
Operational Steps 2 (Halogenation + Cyclization)1 (Combined in a single pot)2 (Amide formation + Cyclization)
Key Advantages Well-established, reliableHigh efficiency, safer, fasterBypasses difficult amide couplings
Key Limitations Handles hazardous intermediatesRequires careful process controlMore niche application
Scalability Moderate; isolation of intermediate can be cumbersomeHigh; preferred for industrial scaleGood for specific targets
Green Chemistry Moderate; multiple steps, potential for more wasteGood; reduced steps and solvent useModerate

Conclusion and Future Outlook

For the synthesis of 2-aminothiazole-5-carboxylates, the one-pot Hantzsch variation stands out as the most advantageous route for the majority of applications, from bench-scale research to industrial production. It offers an optimal balance of high yield, operational simplicity, and improved safety and environmental metrics over the classical two-step method. The classical Hantzsch synthesis remains a viable and reliable option, especially for initial exploratory work. Alternative routes, such as those starting from acrylamide precursors, serve as powerful, specialized tools for overcoming specific synthetic challenges, particularly in the synthesis of complex drug candidates like Dasatinib.

Future developments will likely focus on further refining one-pot methodologies, exploring greener catalysts and solvent systems, and developing flow chemistry processes to enhance safety, control, and scalability even further.[11]

References

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  • Yin, G., et al. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. HETEROCYCLES, 85(8).
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The responsible management and disposal of chemical waste are paramount to ens...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment, protecting our ecosystem, and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, a member of the aminothiazole class of compounds frequently utilized as a building block in medicinal chemistry.[1][2]

I. Hazard Assessment and a Precautionary Approach

The 2-aminothiazole core is a privileged structure in medicinal chemistry but has also been flagged as a potential toxicophore, warranting careful handling.[1] Analogs like Ethyl 2-amino-4-methylthiazole-5-carboxylate are classified as causing skin irritation, serious eye irritation, and respiratory irritation. Therefore, it is prudent to handle Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate with the same level of caution.

Assumed Hazard Profile:

Hazard ClassClassificationRationale
Skin Irritant Category 2Based on data for analogous thiazole compounds.[3][4]
Eye Irritant Category 2Based on data for analogous thiazole compounds.[3][4]
Specific Target Organ Toxicity Single Exposure, Category 3May cause respiratory irritation.
Aquatic Toxicity HighAminothiazole derivatives can be very toxic to aquatic life with long-lasting effects.[5]

Given these potential hazards, all waste generated from the use of this compound, including unreacted material, contaminated personal protective equipment (PPE), and cleaning materials, must be managed as hazardous waste.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a comprehensive approach to the safe disposal of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Experimental Protocol: Waste Segregation and Collection

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4] If there is a risk of generating dust, a dust mask (type N95 or equivalent) should be used.

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting all waste streams containing Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate.

    • Causality: Thiazole derivatives can be reactive. Using a dedicated container prevents accidental mixing with incompatible chemicals, which could lead to violent reactions or the release of toxic gases.[6][7] Do not use metal containers for acidic or basic waste.[8]

  • Waste Identification: This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, chromatography plates).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Solutions containing the compound.

    • Materials used for spill cleanup.

  • Collection:

    • Solids: Carefully transfer solid waste into the designated container using a spatula or scoop. Avoid creating dust.

    • Liquids: For solutions, pour the waste into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[8]

    • Contaminated Materials: Place all contaminated items directly into the solid waste container.

  • Container Sealing: Securely cap the waste container immediately after adding waste. This prevents the release of vapors and protects against spills.[6]

Data Presentation: Waste Container Labeling

Proper labeling is a critical component of safe waste management. The label must be clear, accurate, and securely affixed to the container.

Label ComponentInformation RequiredExample
"Hazardous Waste" The words "Hazardous Waste" must be prominently displayed.Hazardous Waste
Full Chemical Name List all chemical constituents by their full name.Waste Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, Methanol
CAS Number Include the CAS number for each component.7210-76-6 (for the analogous ethyl ester)
Approximate Percentages Estimate the percentage of each component.90% Methanol, 10% Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Hazard Pictograms Use GHS pictograms corresponding to the hazards.Exclamation mark (for irritant)
Accumulation Start Date The date when waste was first added to the container.2026-01-22
Researcher's Name & Lab Your name and laboratory information.Dr. Jane Doe, Lab 3B
III. Storage and Final Disposal

The temporary storage of hazardous waste within a laboratory is strictly regulated. Adherence to these guidelines is essential for safety and compliance.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate waste.

A Waste Generation (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Compatible Waste Container B->C D Segregate Waste Streams (Solids vs. Liquids if necessary) C->D E Label Container Correctly 'Hazardous Waste' + Contents D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Has it been stored for > 1 year? F->G G->F No H Arrange for Pickup by Licensed Waste Disposal Vendor G->H Yes I Maintain Disposal Records H->I

Caption: Decision workflow for the disposal of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate waste.

Protocol for Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[6]

    • Causality: SAAs are designed to be secure, well-ventilated areas, away from general laboratory traffic, minimizing the risk of spills and exposure.[8] The SAA should be under the direct supervision of laboratory personnel.[8]

  • Segregation of Incompatible Wastes: Store the container with other compatible waste types. Specifically, keep it separate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

    • Causality: Improper segregation can lead to dangerous chemical reactions. For instance, mixing acids with certain other chemicals can generate toxic gases.[6]

  • Arrange for Professional Disposal: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][6][8]

    • Causality: The transportation and ultimate disposal of hazardous waste are governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10] Professional disposal services ensure that the waste is handled and treated in an environmentally sound and legally compliant manner.

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance and internal safety audits.[11]

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Benchchem. Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
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  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. Regulation of Laboratory Waste.
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  • Sigma-Aldrich. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97%.
  • CAMEO Chemicals - NOAA. 2-AMINOTHIAZOLE.
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Handling

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safety protocols for handling Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. As a trusted partner in your re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safety protocols for handling Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling similar chemical entities.

Hazard Analysis: Understanding the Risks

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[2][4]

  • Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

Core Personal Protective Equipment (PPE) Requirements

A risk-based approach to PPE selection is critical. For handling Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, the following PPE is mandatory to create a barrier between the researcher and the chemical.[5]

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum)Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals, including esters and heterocyclic compounds.[5][6]
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of the compound. Safety glasses with side shields may be acceptable for low-risk operations, but goggles are preferred.[6][7]
Body Protection Laboratory coatPrevents contamination of personal clothing and protects the skin from spills.[7][8]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[7]

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to proper procedures for donning, doffing, and using PPE is as crucial as the selection of the equipment itself.

Hand Protection: The First Line of Defense

Nitrile gloves are recommended for their broad chemical resistance.[5][6] However, for prolonged handling or in situations with a high risk of splash, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.

Glove Selection and Use Workflow:

A Assess the task and potential for exposure B Select appropriate gloves (Nitrile minimum) A->B C Inspect gloves for damage B->C D Don gloves over clean, dry hands C->D E Handle the chemical compound D->E F Remove gloves without touching the outer surface with bare skin E->F G Dispose of gloves in the designated chemical waste F->G H Wash hands thoroughly G->H

Caption: Workflow for proper glove selection, use, and disposal.

Eye and Face Protection: Shielding from Splashes

Chemical splash goggles that form a seal around the eyes are essential to prevent entry of the compound.[6] In procedures with a high potential for splashing, such as when transferring large volumes or working with heated solutions, a face shield should be worn in addition to goggles.[5][7]

Protective Clothing: Minimizing Skin Contact

A clean, buttoned laboratory coat should be worn at all times in the laboratory.[8] This protects your skin and personal clothing from contamination. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of properly.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE to include proper operational procedures and waste disposal.

Engineering Controls and Work Practices
  • Ventilation: Handle Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or creating solutions.[9]

  • Avoid Inhalation and Contact: Take measures to avoid breathing dust, fumes, or vapors.[4][9] Prevent contact with skin and eyes.[10]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[11]

Spill Management

In the event of a spill, evacuate the immediate area if necessary. Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder. Absorb liquid spills with an inert material and collect all waste in a sealed container for proper disposal.[9]

Disposal

Dispose of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[11][12] Do not dispose of it down the drain or in regular trash.

Chemical Handling and Disposal Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Work in a well-ventilated area (fume hood) A->B C Weigh/transfer the compound carefully B->C D Perform the experiment C->D E Decontaminate work surfaces D->E F Segregate chemical waste E->F G Dispose of waste in labeled containers F->G H Doff PPE correctly G->H I Wash hands H->I

Caption: A systematic workflow for the safe handling and disposal of the chemical.

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these guidelines, researchers can handle Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

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  • MSDS of Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate. (n.d.). Retrieved from [Link]

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  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (n.d.). Retrieved from [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. (2022, July 12). Retrieved from [Link]

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem. (n.d.). Retrieved from [Link]

  • METHYL 2-AMINO-5-ETHYL-1,3-THIAZOLE-4-CARBOXYLATE CAS#: 28942-54-3; ChemWhat Code: 290968. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Thiazole, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 23). Retrieved from [Link]

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  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

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